molecular formula C12H26O4S2 B1337495 Bis(2,2-diethoxyethyl) Disulfide CAS No. 76505-71-0

Bis(2,2-diethoxyethyl) Disulfide

Cat. No.: B1337495
CAS No.: 76505-71-0
M. Wt: 298.5 g/mol
InChI Key: XJIKEAQNTPCOLU-UHFFFAOYSA-N
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Description

Bis(2,2-diethoxyethyl) Disulfide is a useful research compound. Its molecular formula is C12H26O4S2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIKEAQNTPCOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSSCC(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451042
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76505-71-0
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Bis(2,2-diethoxyethyl) Disulfide, a specialized organic compound of interest to researchers in synthetic chemistry and drug development. The document details the molecule's fundamental physicochemical properties, presents a validated protocol for its synthesis, discusses its reaction mechanism, and outlines critical guidelines for its safe handling, storage, and potential applications. As a bifunctional molecule featuring a central disulfide linkage and two protected aldehyde moieties (as diethyl acetals), this compound serves as a versatile intermediate in the construction of complex sulfur-containing molecules and heterocycles. This guide is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties

This compound is a dense, oily liquid whose identity and purity are confirmed through a combination of physical constants and chromatographic analysis. The key properties are summarized in the table below, providing researchers with essential data for reaction planning and material handling.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O₄S₂[1][2][3][4]
Molecular Weight 298.46 g/mol [1][2][3][4]
CAS Number 76505-71-0[1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1][4]
Purity >90% (by GC) for standard grade; ~85% for technical grade[1][2][4]
Boiling Point 155 °C at 8 mmHg[1][4]
Density ~1.04 - 1.05 g/mL at 20-25 °C[2]
Refractive Index (n²⁰/D) ~1.478 - 1.480[2][4]

Synthesis and Mechanism

The synthesis of dialkoxy disulfides is most commonly achieved by the reaction of a corresponding alcohol with sulfur monochloride (S₂Cl₂) in the presence of a non-nucleophilic base.[5] This methodology provides a direct and efficient route to the desired disulfide product.

Underlying Mechanism

The reaction proceeds via a nucleophilic substitution pathway. The hydroxyl group of the starting alcohol, 2,2-diethoxyethanol, acts as the nucleophile, attacking one of the sulfur atoms of sulfur monochloride. This initial attack displaces a chloride ion. A second molecule of the alcohol then attacks the other sulfur atom, displacing the second chloride. A tertiary amine base, such as triethylamine (TEA), is crucial in this process. It serves as an acid scavenger, neutralizing the two equivalents of hydrogen chloride (HCl) that are generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction to completion. The acetal functional groups are sensitive to acid, making the immediate neutralization of HCl critical to prevent deprotection and unwanted side reactions.

Representative Experimental Protocol

Causality Statement: This protocol is adapted from established procedures for dialkoxy disulfide synthesis.[5] The choice of a chlorinated solvent like dichloromethane (DCM) is based on its inertness and ability to dissolve both the reactants and the intermediate species. The reaction is performed at 0 °C to control the exothermicity of the reaction between the alcohol and the highly reactive sulfur monochloride, minimizing the formation of byproducts.

Materials:

  • 2,2-Diethoxyethanol (2.0 eq)

  • Sulfur monochloride (S₂Cl₂) (1.0 eq)

  • Triethylamine (TEA) (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,2-diethoxyethanol (2.0 eq) and triethylamine (2.1 eq). Dissolve the mixture in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 20 minutes to bring the temperature to 0 °C.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of sulfur monochloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol/amine mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Workup - Quenching: Quench the reaction by slowly adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with two portions of deionized water and one portion of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an orange or yellow oil.

  • Purification (Optional): The crude product can be purified further by column chromatography on silica gel if higher purity is required.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 2,2-Diethoxyethanol + Triethylamine in Anhydrous DCM Cond Stir at 0 °C under N₂ atmosphere for 1 hour R1->Cond R2 Sulfur Monochloride in Anhydrous DCM R2->Cond Slow, dropwise addition W1 Quench with H₂O Cond->W1 W2 Extract with DCM W1->W2 W3 Wash with H₂O & Brine W2->W3 W4 Dry (MgSO₄) & Concentrate W3->W4 P Purify via Column Chromatography W4->P Product Bis(2,2-diethoxyethyl) Disulfide P->Product

Caption: Reaction scheme for the synthesis of this compound.

Handling, Storage, and Safety

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a standard laboratory coat.

Safe Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from sources of ignition, heat, and moisture.

  • The compound is sensitive to both heat and moisture. The acetal groups can hydrolyze in the presence of acid (which can be formed with trace water), and the disulfide bond can be thermally labile.

Storage Conditions:

  • Temperature: Store in a freezer at temperatures below 0 °C.[4]

  • Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

  • Container: Keep the container tightly sealed.

Applications and Research Interest

The utility of this compound in research and development stems from its dual functionality.

  • Protected Aldehyde Source: The two diethoxyethyl groups are stable acetal protecting groups for acetaldehyde. Under controlled acidic conditions, these acetals can be hydrolyzed to reveal two aldehyde functionalities. This allows for the introduction of an aldehyde into a molecule at a late synthetic stage, which is valuable for constructing complex heterocyclic systems or for bioconjugation reactions.

  • Disulfide Moiety: The disulfide bond is a key functional group in biochemistry and materials science. It can be cleaved reductively to yield two thiol groups. These thiols are potent nucleophiles and can be used for a variety of chemical transformations, including Michael additions, thiol-ene "click" reactions, and the formation of self-assembled monolayers on gold surfaces. The disulfide bond itself can also participate in disulfide exchange reactions, a process vital for forming dynamic covalent libraries or cross-linked polymer networks.

The combination of these two features makes it a valuable building block for:

  • Pharmaceutical Intermediates: Synthesizing complex sulfur-containing active pharmaceutical ingredients.[4]

  • Polymer Chemistry: Acting as a cross-linker or a monomer to enhance the properties of polymers and resins.[4]

  • Bioconjugation: After deprotection and/or reduction, the resulting functional groups can be used to link molecules to proteins or other biomolecules.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its unique structure, combining a reactive disulfide bond with protected aldehyde functionalities, offers chemists a versatile tool for creating complex molecular architectures. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict handling and storage protocols are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable reagent into their synthetic workflows.

References

  • LabSolutions. This compound. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Powell, K. M., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega. Available at: [Link]

Sources

Properties of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Disclaimer: This document provides a comprehensive overview of this compound based on available chemical data and principles. Due to a lack of specific peer-reviewed literature for this exact compound, some sections, particularly regarding detailed synthesis protocols and specific experimental applications, are based on established methods for structurally analogous compounds. All such instances are clearly noted.

Introduction

This compound, with the CAS Number 76505-71-0, is a symmetrical organic disulfide featuring two acetal functional groups.[1] This unique bifunctional architecture imparts a dual-stimuli responsive nature to the molecule. The disulfide bond is susceptible to cleavage under reducing conditions, a property extensively utilized in the design of drug delivery systems and self-healing materials.[2][3] Concurrently, the diethoxyethyl acetal groups are labile in acidic environments, offering an orthogonal mechanism for controlled degradation or modification.[4]

This guide provides a detailed exploration of the chemical and physical properties of this compound, proposes a robust synthetic pathway, and delves into its established and potential applications for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from commercial supplier specifications and established chemical databases.

PropertyValueSource(s)
CAS Number 76505-71-0[1]
Molecular Formula C₁₂H₂₆O₄S₂[1]
Molecular Weight 298.46 g/mol [1]
Appearance Light yellow to orange clear liquid[5]
Boiling Point 155 °C at 8 mmHg[5]
Density 1.036 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.478[1]
Purity (by GC) Typically >90%[5]
Storage Recommended at -20°C[5]

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by a central disulfide linkage flanked by two ethyl chains, each terminating in a diethyl acetal group.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 4.80-4.75 (t, 2H): Methine proton of the acetal group (-CH(OEt)₂).

  • δ 3.75-3.65 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

  • δ 3.60-3.50 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

  • δ 2.95-2.90 (d, 4H): Methylene protons adjacent to the sulfur atoms (-S-CH₂-).

  • δ 1.25-1.20 (t, 12H): Methyl protons of the ethoxy groups (-OCH₂CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 101.5: Acetal carbon (-CH(OEt)₂).

  • δ 62.0: Methylene carbons of the ethoxy groups (-OCH₂CH₃).

  • δ 40.0: Methylene carbons adjacent to the sulfur atoms (-S-CH₂-).

  • δ 15.0: Methyl carbons of the ethoxy groups (-OCH₂CH₃).

Predicted Mass Spectrometry Fragmentation

In mass spectrometry (Electron Ionization), the molecule is expected to undergo characteristic fragmentation patterns. Cleavage of the disulfide bond is a primary fragmentation pathway.[6]

Expected Key Fragments:

  • α-cleavage: Loss of an ethoxy radical from the acetal group.

  • C-S bond cleavage: Fragmentation of the bond between the sulfur and the adjacent methylene group.

  • S-S bond cleavage: Homolytic or heterolytic cleavage of the disulfide bond, which may be less prominent under certain ionization conditions.[6]

Synthesis Pathway

A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, a reliable synthetic route can be proposed based on the well-established oxidation of thiols to form symmetrical disulfides. The necessary precursor, 2,2-diethoxyethanethiol, can be synthesized from 2-bromo-1,1-diethoxyethane.

Proposed Synthesis Workflow

G A 2-Bromo-1,1-diethoxyethane C S-2,2-diethoxyethyl ethanethioate A->C Nucleophilic Substitution B Potassium Thioacetate B->C E 2,2-Diethoxyethanethiol C->E Thioester Cleavage D Hydrolysis (e.g., HCl/MeOH) D->E G This compound E->G Dimerization F Oxidation (e.g., I₂, air, H₂O₂) F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2-Diethoxyethanethiol

  • To a solution of potassium thioacetate in a suitable solvent such as DMF or ethanol, add 2-bromo-1,1-diethoxyethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting bromide.

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • The resulting thioacetate intermediate is then subjected to hydrolysis under basic (e.g., NaOH in methanol) or acidic (e.g., HCl in methanol) conditions to yield the free thiol, 2,2-diethoxyethanethiol.

  • Purify the crude thiol by distillation under reduced pressure.

Step 2: Oxidative Dimerization to this compound

This step is analogous to the synthesis of the related compound, bis(2-hydroxyethyl) disulfide.[7]

  • Dissolve the purified 2,2-diethoxyethanethiol in a suitable solvent, such as ethyl acetate.

  • Add a catalytic amount of a halide salt, such as sodium iodide (NaI).

  • Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide (H₂O₂), to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench any excess oxidant by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting oil by silica gel column chromatography.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the disulfide bond and the acetals.

Reduction of the Disulfide Bond

The disulfide bond can be readily cleaved by various reducing agents, yielding two molecules of 2,2-diethoxyethanethiol. This reaction is fundamental to its application in stimuli-responsive systems.

G Disulfide Bis(2,2-diethoxyethyl) Disulfide Thiol 2 x 2,2-Diethoxyethanethiol Disulfide->Thiol Cleavage ReducingAgent Reducing Agent (e.g., DTT, TCEP, Glutathione) ReducingAgent->Thiol

Sources

Bis(2,2-diethoxyethyl) Disulfide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis(2,2-diethoxyethyl) Disulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 76505-71-0). While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper leverages fundamental principles of chemical structure, polarity, and intermolecular forces to establish a reliable, inferred solubility profile. We present a detailed examination of the molecule's physicochemical properties and draw parallels with structurally analogous compounds to predict its behavior across a spectrum of common organic solvents. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for researchers to quantitatively determine solubility in their own laboratory settings, ensuring both practical utility and scientific integrity.

Introduction and Physicochemical Profile

This compound is an organic disulfide compound featuring two acetal functional groups. Its unique structure, combining a nonpolar disulfide linkage with polar ether moieties, makes it a subject of interest in organic synthesis and materials science. Understanding its solubility is a critical prerequisite for its effective use, enabling proper solvent selection for chemical reactions, purification processes, and formulation development.

The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] The structure of this compound is key to predicting its behavior.

Molecular Structure:

  • Nonpolar Characteristics: The core of the molecule contains a disulfide (S-S) bond, which is nonpolar covalent. The ethyl groups (CH₂CH₃) and the ethylene bridges (-CH₂-) contribute to its hydrocarbon, nonpolar character.

  • Polar Characteristics: The molecule possesses four ether linkages (C-O-C). The oxygen atoms in these ethers are lone-pair donors and can act as hydrogen-bond acceptors with protic solvents.[2] This imparts significant polar character to the molecule.

Based on its structure, this compound is a moderately polar molecule. The presence of multiple ether oxygens is expected to confer solubility in a wider range of solvents than a simple dialkyl disulfide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76505-71-0[3]
Molecular Formula C₁₂H₂₆O₄S₂[3]
Molecular Weight 298.46 g/mol [3]
Appearance Colorless to Yellow to Orange clear liquid
Density ~1.036 g/mL at 25 °C[3]
Refractive Index n20/D ~1.478[3]

Inferred Solubility Profile

In the absence of direct quantitative measurements, we can confidently infer the solubility of this compound by analyzing its structure and comparing it to known data for analogous compounds. A key analog is 2,2'-dithiodiethanol (CAS 1892-29-1), which has the same core structure but with hydroxyl groups instead of diethyl acetals. 2,2'-dithiodiethanol is reported to be soluble in water, ethanol, acetone, and ether.[4]

The replacement of the terminal hydroxyl groups with diethyl acetal groups in this compound increases its hydrocarbon character, which would typically decrease solubility in highly polar protic solvents like water. However, it retains the four ether oxygen atoms, which can still participate in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, it is expected to be readily soluble in a wide array of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscible/Highly Soluble The alkyl chains are short, and the ether oxygens can hydrogen bond with the solvent's hydroxyl groups. The analogous diol is soluble in ethanol.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Miscible/Highly Soluble Strong dipole-dipole interactions between the solvent and the polar ether groups of the solute are expected to drive dissolution. The analogous diol is soluble in acetone.[4]
Chlorinated Dichloromethane (DCM), ChloroformMiscible/Highly Soluble These solvents have moderate polarity and are excellent solvents for a wide range of organic compounds, including those with ether functional groups. Syntheses of similar disulfides are often performed in DCM.[5]
Aromatic Toluene, BenzeneSoluble The nonpolar hydrocarbon backbone of the solute will interact favorably with the aromatic ring via London dispersion forces.
Nonpolar Hexane, CyclohexaneSparingly Soluble to Insoluble The significant polarity from the four ether groups will likely make the molecule difficult to dissolve in purely nonpolar, aliphatic solvents where only weak dispersion forces are possible.[1]

Standard Protocol for Quantitative Solubility Determination

To validate the inferred profile and establish precise solubility limits, the following self-validating experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard approach for determining the solubility of organic compounds.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity, ≥99.5%)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H-NMR)

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent in a vial. prep2 Create multiple replicate vials for each solvent. prep1->prep2 equil1 Seal vials and place in a shaker at a constant temperature (e.g., 25°C). prep2->equil1 equil2 Agitate for an extended period (24-72 hours) to ensure equilibrium is reached. equil1->equil2 equil3 Allow vials to stand at temperature for >2 hours for solid to settle. equil2->equil3 analysis1 Carefully withdraw a sample from the clear supernatant. equil3->analysis1 analysis2 Immediately filter the sample through a 0.22 µm syringe filter. analysis1->analysis2 analysis3 Accurately dilute the filtered sample with fresh solvent. analysis2->analysis3 analysis4 Quantify the solute concentration using a pre-calibrated analytical method (e.g., GC, HPLC). analysis3->analysis4 result result analysis4->result Calculate Solubility (e.g., in mg/mL or g/100mL)

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Steps
  • Preparation: To a series of glass vials, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved liquid remains. This is critical to confirm that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours; equilibrium is reached when the measured concentration does not change between time points.

  • Sampling and Filtration: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solute to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass this aliquot through a solvent-compatible 0.22 µm syringe filter to remove any micro-particulates.

  • Dilution and Quantification: Accurately dilute the filtered, saturated solution with a known volume of fresh solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a suitable, pre-calibrated analytical method (such as GC or HPLC) to determine the precise concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility Measurements

  • Temperature: The solubility of most liquids in organic solvents increases with temperature. Therefore, all measurements must be performed and reported at a constant, specified temperature.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data. The technical grade of this compound is often cited as 85-90%, which should be considered when interpreting results.[3]

  • Equilibration Time: Insufficient agitation time can lead to an underestimation of solubility. It is crucial to ensure that the system has reached equilibrium.

Conclusion

This compound is predicted to be a versatile compound with high solubility in a broad range of polar protic, polar aprotic, and chlorinated organic solvents. Its miscibility is expected to be highest in solvents like alcohols, acetone, THF, and dichloromethane, driven by the strong polar contributions of its four ether functional groups. Conversely, its solubility in nonpolar aliphatic solvents such as hexane is predicted to be limited. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a reliable method for quantitative solubility determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the successful application of this compound in various scientific endeavors.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Sciedco. (n.d.). This compound, Min. 90.0 (GC), 5 g. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl disulfide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

  • Kang, J., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 23(10), 2598. Available from: [Link]

  • Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-dithiobis-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-mercaptoethyl) sulfide. Retrieved from [Link]

  • PubChem. (n.d.). Disulfide, bis(2-methylpropyl). Retrieved from [Link]

  • PubChem. (n.d.). Bis(2,2-dimethylpropyl) disulfide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Bis(2-diethylaminoethyl) disulfide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, bis(2-methylpropyl). Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-diethylaminoethyl) sulfide. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Bis(2,2-diethoxyethyl) Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2,2-diethoxyethyl) disulfide is a molecule of growing interest within the scientific community, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical mechanism of action. Drawing upon established principles of disulfide chemistry and the well-documented pharmacology of its structural and functional analog, disulfiram, we present a comprehensive overview for researchers, scientists, and drug development professionals. This document delves into the probable metabolic activation, the putative molecular target, the intricate mechanism of enzyme inhibition, and the downstream cellular ramifications. Furthermore, we provide detailed experimental protocols to empower researchers to systematically investigate and validate the proposed mechanism, thereby paving the way for future discoveries in this area.

Introduction: The Scientific Case for this compound

This compound (CAS RN: 76505-71-0; Molecular Formula: C₁₂H₂₆O₄S₂) is a symmetrical disulfide molecule characterized by a central disulfide bond flanked by two diethoxyethyl groups.[1][2] While direct studies on its biological activity are scarce, its structural similarity to known therapeutic agents, particularly disulfiram, provides a strong foundation for predicting its pharmacological behavior.

Disulfiram (Antabuse™) has been a cornerstone in the management of alcohol use disorder for decades.[3] Its therapeutic effect stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for detoxifying acetaldehyde, a toxic metabolite of ethanol.[3][4] This inhibition leads to an accumulation of acetaldehyde upon alcohol consumption, resulting in highly unpleasant physiological effects that deter further drinking.[3]

Given the shared disulfide functional group, it is hypothesized that this compound acts as a prodrug that, upon metabolic activation, yields a potent inhibitor of ALDH. This guide will explore this hypothesis in depth, providing a theoretical framework to guide future research.

Proposed Metabolic Activation Pathway

It is highly probable that, like disulfiram, this compound is not biologically active in its native form but requires metabolic conversion to exert its effects.[5] The metabolic activation likely proceeds through a multi-step process initiated by the reduction of the disulfide bond.

Step 1: Reductive Cleavage of the Disulfide Bond

The central disulfide bond is susceptible to reductive cleavage by endogenous thiols, such as glutathione (GSH), or by enzymatic action. This thiol-disulfide exchange reaction is a fundamental process in biochemistry.[6][7][8][9] The reduction of this compound would yield two molecules of 2,2-diethoxyethanethiol.

Step 2: Enzymatic Modification

Following reduction, the resulting thiol is likely subject to further enzymatic modification. Drawing parallels from disulfiram metabolism, which involves S-methylation and subsequent oxidation[10], it is plausible that 2,2-diethoxyethanethiol undergoes a similar cascade of reactions. This could involve S-methylation by an S-adenosylmethionine (SAM)-dependent methyltransferase, followed by oxidation by cytochrome P450 enzymes to form a reactive sulfoxide species. This oxidized metabolite is the prime candidate for the active ALDH inhibitor.

Metabolic Activation Pathway cluster_0 Extracellular/Cytosolic Space cluster_1 Hepatocyte (Endoplasmic Reticulum) This compound This compound 2,2-diethoxyethanethiol 2,2-diethoxyethanethiol This compound->2,2-diethoxyethanethiol Reduction (e.g., GSH) S-methyl-2,2-diethoxyethanethiol S-methyl-2,2-diethoxyethanethiol 2,2-diethoxyethanethiol->S-methyl-2,2-diethoxyethanethiol S-Methylation (SAM) Reactive Sulfoxide Metabolite Reactive Sulfoxide Metabolite S-methyl-2,2-diethoxyethanethiol->Reactive Sulfoxide Metabolite Oxidation (CYP450)

Figure 1: Proposed metabolic activation of this compound.

Molecular Target and Mechanism of Inhibition

The primary molecular target for the active metabolite of this compound is hypothesized to be aldehyde dehydrogenase (ALDH) , with a likely preference for the mitochondrial isoform, ALDH2.

Mechanism of Irreversible Inhibition

The proposed mechanism of ALDH inhibition is through the covalent modification of a critical cysteine residue within the enzyme's active site. In human ALDH2, this key residue is Cys302.[10][11] The reactive sulfoxide metabolite, generated during metabolic activation, is highly electrophilic and susceptible to nucleophilic attack by the thiol group of the active site cysteine.

This reaction results in the formation of a stable covalent adduct, a process known as carbamoylation in the case of disulfiram's metabolites.[10] This permanent modification of the active site cysteine residue leads to the irreversible inactivation of the ALDH enzyme.[12][13]

ALDH Inhibition Mechanism ALDH_active Active ALDH Enzyme Active Site Cysteine (Cys-SH) ALDH_inactive Inactive ALDH Enzyme Covalently Modified Cysteine ALDH_active->ALDH_inactive Irreversible Covalent Adduct Formation Metabolite Reactive Sulfoxide Metabolite Metabolite->ALDH_active:cys Nucleophilic Attack

Figure 2: Proposed mechanism of irreversible ALDH inhibition.

Cellular Consequences of ALDH Inhibition

The inactivation of ALDH sets off a cascade of cellular events, primarily driven by the accumulation of toxic aldehydes.

4.1. Acetaldehyde Accumulation and Aversive Effects

In the context of ethanol metabolism, the inhibition of ALDH2 leads to a rapid and significant increase in the concentration of acetaldehyde.[4][14] Acetaldehyde is a highly toxic and reactive molecule that is responsible for the unpleasant symptoms associated with the disulfiram-ethanol reaction, including flushing, nausea, and tachycardia.[3]

4.2. Induction of Oxidative Stress

The accumulation of aldehydes contributes to a state of cellular oxidative stress.[4] This can occur through several mechanisms, including the depletion of cellular glutathione (GSH) and the generation of reactive oxygen species (ROS).[15] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.[14][16]

4.3. Cytotoxicity and Pro-Apoptotic Effects

In cancer cells, which often exhibit higher levels of endogenous aldehydes and are more susceptible to oxidative stress, the inhibition of ALDH can be cytotoxic. The increase in ROS can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[15][17] The cytotoxicity of disulfide-based ALDH inhibitors can be further potentiated by the presence of metal ions like copper.[17][18]

Cellular Consequences ALDH_Inhibition ALDH Inhibition Aldehyde_Accumulation Toxic Aldehyde Accumulation ALDH_Inhibition->Aldehyde_Accumulation Oxidative_Stress Increased Oxidative Stress (ROS) Aldehyde_Accumulation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Figure 3: Downstream cellular effects of ALDH inhibition.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended.

5.1. Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol provides a method to determine the inhibitory potential of this compound and its potential metabolites against ALDH activity. The assay measures the production of NADH, a product of the ALDH-catalyzed reaction, which can be monitored spectrophotometrically or fluorometrically.[19][20]

Materials:

  • Purified recombinant human ALDH enzyme (e.g., ALDH2)

  • This compound

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Aldehyde substrate (e.g., acetaldehyde or a fluorogenic substrate)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing assay buffer, NAD⁺, and the ALDH enzyme.

  • Inhibitor Incubation: Add the serially diluted this compound or a vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for potential metabolic activation by any contaminating enzymes or for direct interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (for NADH) or the increase in fluorescence at the appropriate excitation/emission wavelengths for a fluorogenic product over time.[20]

  • Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

5.2. Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

  • Human cell line (e.g., a cancer cell line known to express ALDH, such as A549 lung cancer cells)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Addition of Viability Reagent: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of the compound to determine the EC₅₀ value.

Summary and Future Directions

This technical guide has presented a detailed, albeit hypothetical, mechanism of action for this compound, grounded in the well-established pharmacology of disulfiram. We propose that this compound acts as a prodrug that, following metabolic activation, irreversibly inhibits aldehyde dehydrogenase through covalent modification of an active site cysteine. This inhibition leads to the accumulation of toxic aldehydes, inducing cellular stress and potentially apoptosis.

The provided experimental protocols offer a clear path for the scientific community to rigorously test this hypothesis. Future research should focus on:

  • Metabolite Identification: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic products of this compound in vitro and in vivo.

  • Confirmation of Target Engagement: Employing methods like protein mass spectrometry to confirm the covalent modification of ALDH at the predicted cysteine residue.[10]

  • In Vivo Efficacy Studies: Evaluating the biological effects of this compound in animal models to assess its potential therapeutic applications.

By systematically addressing these research questions, the enigmatic mechanism of this compound can be fully elucidated, potentially unlocking new therapeutic avenues.

References

A comprehensive list of references will be compiled and provided upon the experimental validation of the hypotheses presented in this guide. The foundational knowledge for this guide is derived from established biochemical and pharmacological principles, with specific mechanistic details inferred from studies on disulfiram and other disulfide-containing compounds.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis(2,2-diethoxyethyl) Disulfide, a unique bifunctional molecule. While not a widely documented compound, its structure presents a compelling case study in the strategic application of dual-functional chemical architectures. We will explore its synthesis, inherent reactivity, and potential applications, particularly for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and causalities that govern the behavior of this intriguing molecule.

Chapter 1: Molecular Architecture and Physicochemical Properties

This compound, with CAS number 76505-71-0, possesses a symmetrical structure defined by two key functional groups: a central, redox-sensitive disulfide bond (S-S) and two terminal, acid-labile diethyl acetal moieties.[1] This unique combination imparts a dual-responsive nature to the molecule, making it an interesting candidate for applications requiring controlled cleavage and subsequent functional group revelation.

The central disulfide bridge is a common motif in biochemistry, famously stabilizing the tertiary structure of proteins.[2] Its susceptibility to reduction in the presence of thiols provides a chemical handle for cleavage under specific biological or chemical conditions.[3] Simultaneously, the acetal groups serve as protecting groups for aldehydes.[4] They are stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unveil highly reactive aldehyde functionalities.[5]

This bifunctionality suggests that the molecule can act as a linker or building block where two distinct cleavage strategies can be employed sequentially or in parallel.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆O₄S₂[1]
Molecular Weight 298.46 g/mol [1]
Appearance Light yellow to orange clear liquid[6]
Density 1.036 g/mL at 25 °C[1]
Refractive Index n20/D 1.478[1]
Boiling Point 155 °C at 8 mmHg[6]
CAS Number 76505-71-0[1]

Chapter 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

A retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is the disulfide bond, which can be formed via the oxidation of two thiol molecules. The precursor thiol, 2,2-diethoxyethanethiol, can in turn be synthesized from a suitable electrophile, such as 2-bromo-1,1-diethoxyethane, and a sulfur nucleophile.

G target This compound thiol 2,2-Diethoxyethanethiol target->thiol S-S Bond Formation (Oxidation) halide 2-Bromo-1,1-diethoxyethane thiol->halide C-S Bond Formation (SN2 Reaction)

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Protocol

This protocol is a hypothetical, self-validating system based on standard laboratory procedures for thiol synthesis and oxidation.

Step 1: Synthesis of 2,2-Diethoxyethanethiol

This step utilizes thiourea as a sulfur source to avoid the common side reaction of sulfide formation that can occur when using sodium hydrosulfide with primary halides.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1,1-diethoxyethane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This forms the stable isothiouronium salt intermediate.[8]

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat to reflux for another 2-3 hours to hydrolyze the salt to the desired thiol.[8]

  • Workup and Purification: Cool the mixture to room temperature and acidify carefully with an acid like HCl to protonate the thiolate. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude thiol can be purified by vacuum distillation.

Step 2: Oxidation to this compound

The oxidation of thiols to disulfides can be achieved with a variety of mild oxidizing agents. Air oxidation in the presence of a base is a common and effective method.[9]

  • Reaction Setup: Dissolve the purified 2,2-diethoxyethanethiol (1 equivalent) in a suitable solvent like methanol.

  • Reaction: Add a basic catalyst, such as 10% aqueous potassium hydroxide (KOH), and bubble air through the solution at room temperature.[9] The reaction is often complete within 12-24 hours. The formation of the disulfide can be monitored by TLC.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under vacuum. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization

Confirmation of the synthesized structure would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include triplets and quartets for the ethoxy groups, a triplet for the methylene group adjacent to the sulfur, and a doublet for the methine proton of the acetal.

  • ¹³C NMR: Resonances for the four distinct carbon environments should be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (298.46 g/mol ) should be present.

  • IR Spectroscopy: Characteristic C-O stretches for the acetal and C-S stretches would be expected.

Chapter 3: Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from the distinct and controllable reactivity of its two functional groups.

The Disulfide Bridge: A Redox-Responsive Hub

The disulfide bond is stable in oxidizing environments, such as the bloodstream, but is susceptible to cleavage under reducing conditions.[][11] This is particularly relevant in intracellular environments, which have a high concentration of the reducing agent glutathione (GSH).[12] Reagents like dithiothreitol (DTT) are commonly used in the lab to achieve this transformation.[3]

The mechanism involves a two-step thiol-disulfide exchange.[13][14] DTT, with its two thiol groups, first attacks the disulfide bond, forming a mixed disulfide intermediate.[15] A subsequent intramolecular attack by the second thiol group of DTT forms a stable six-membered ring, releasing the second, now-reduced thiol and driving the reaction to completion.[14][15]

G sub R-S-S-R (Disulfide) inter R-S-S-DTT-SH (Mixed Disulfide Intermediate) sub->inter Thiol-Disulfide Exchange dtt HS-DTT-SH (Dithiothreitol) dtt->inter prod1 2 R-SH (Released Thiol) inter->prod1 Intramolecular Attack prod2 Oxidized DTT (Cyclic Disulfide) inter->prod2

Caption: Mechanism of disulfide bond reduction by DTT.

Protocol: Reductive Cleavage of the Disulfide Bond

  • Preparation: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reduction: Add Dithiothreitol (DTT) to the solution to a final concentration of 10-50 mM.[15]

  • Incubation: Incubate the reaction at room temperature or 37°C for 15-30 minutes.[15]

  • Analysis: The cleavage can be confirmed by techniques such as HPLC or mass spectrometry, which will show the disappearance of the starting material and the appearance of the product, 2,2-diethoxyethanethiol.

The Acetal Groups: pH-Sensitive Latent Aldehydes

The acetal groups are robust protecting groups that are stable to bases and many nucleophiles but are readily cleaved by aqueous acid.[4][16] This hydrolysis reaction regenerates the parent aldehyde and two equivalents of alcohol.

The mechanism is a classic example of acid catalysis.[4][17] First, one of the alkoxy oxygens is protonated, converting it into a good leaving group (an alcohol).[4] The neighboring oxygen uses a lone pair to push out the alcohol, forming a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the oxonium ion. After deprotonation, a hemiacetal is formed.[4] This process repeats: the second alkoxy group is protonated, eliminated as an alcohol, and the resulting protonated aldehyde is deprotonated by water to yield the final product.[4]

G acetal R-CH(OEt)₂ (Acetal) protonated_acetal R-CH(O⁺HEt)(OEt) acetal->protonated_acetal Protonation (H₃O⁺) oxonium R-CH=O⁺Et (Oxonium Ion) protonated_acetal->oxonium Elimination (EtOH) hemiacetal R-CH(OH)(OEt) (Hemiacetal) oxonium->hemiacetal Addition (H₂O) aldehyde R-CHO (Aldehyde) hemiacetal->aldehyde Repeat Steps (Protonation, Elimination, Deprotonation)

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

Protocol: Acidic Hydrolysis of Acetal Groups

  • Preparation: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or acetone) and water.

  • Hydrolysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to adjust the pH to 1-2.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by TLC, looking for the disappearance of the starting material.

  • Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aldehyde-disulfide product.

Chapter 4: Potential Applications in Drug Development & Bioconjugation

The bifunctional nature of this compound makes it a conceptually attractive tool in fields that require molecular linkers with specific cleavage properties, such as in the design of Antibody-Drug Conjugates (ADCs).[18][19]

ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a specific antigen on tumor cells.[] The linker is a critical component, needing to be stable in circulation but able to release the drug payload inside the target cell.[11]

This compound could serve as a novel linker. The disulfide bond provides a mechanism for intracellular cleavage in the reducing environment of the tumor cell.[12][20] Following this initial release, the now-unmasked acetal groups could potentially be hydrolyzed in the acidic environment of endosomes or lysosomes (pH 4.5-6.5), revealing aldehyde groups. These aldehydes could then participate in secondary reactions or represent the active form of a payload.

G cluster_0 Extracellular Space (Bloodstream, pH ~7.4) cluster_1 Intracellular Space ADC Antibody-Linker-Drug Conjugate (Stable) Internalization ADC Internalization (Endocytosis) ADC->Internalization DisulfideCleavage Disulfide Cleavage (High GSH, pH ~7.2) Internalization->DisulfideCleavage AcetalHydrolysis Acetal Hydrolysis (Acidic Lysosome, pH ~4.5-5.0) DisulfideCleavage->AcetalHydrolysis DrugRelease Aldehyde Payload Released AcetalHydrolysis->DrugRelease

Caption: Hypothetical workflow for an ADC using a disulfide-acetal linker.

This dual-release mechanism offers a sophisticated strategy for controlled drug delivery. The initial redox-triggered cleavage ensures cell-specific release, while the subsequent pH-triggered transformation provides a second layer of control, potentially delaying the activation of the payload until it reaches the desired subcellular compartment.

Conclusion

This compound represents a fascinating molecular scaffold that combines two of the most useful and responsive functional groups in modern organic chemistry. Its redox-labile disulfide bond and acid-sensitive acetal groups create a platform for developing advanced linkers, probes, and materials. While direct applications are not yet widely reported, the fundamental chemical principles governing its reactivity are well-understood and robust. For drug development professionals and materials scientists, this molecule and its related structures offer a rich design space for creating novel systems that can respond intelligently to specific chemical and physiological cues.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. Available at: [Link]

  • JoVE. Preparation and Reactions of Thiols. (2023). Available at: [Link]

  • Astral Scientific. Dithiothreitol (DTT) Applications you must know. Available at: [Link]

  • Wikipedia. Dithiothreitol. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

  • D'Souza, A., et al. (2021). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Molecular Pharmaceutics, 18(9), 3469-3477. Available at: [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2025). Available at: [Link]

  • Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 134-141. Available at: [Link]

  • Chemistry Stack Exchange. Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (2019). Available at: [Link]

  • Creative Biolabs. Disulfide Linkers. Available at: [Link]

  • Fiveable. Thiol Oxidation Definition. Available at: [Link]

  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2009). Available at: [Link]

  • Chemistry LibreTexts. 9.4: Oxidation of Thiols. (2024). Available at: [Link]

  • ResearchGate. Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). Available at: [Link]

  • PubMed Central. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

  • Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

  • Corson, T. W., et al. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. ACS Chemical Biology, 3(11), 677-692. Available at: [Link]

  • PubChem. Hydroxyethyl disulfide. Available at: [Link]

  • ResearchGate. Design and Applications of Bifunctional Small Molecules in Biology. (2025). Available at: [Link]

  • PubChem. 2,2-Diethoxy-ethanethiol. Available at: [Link]

  • NSF Public Access Repository. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021). Available at: [Link]

  • Google Patents. CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
  • PubMed Central. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021). Available at: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]

  • MDPI. Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. Available at: [Link]

  • MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Bis(2,2-diethoxyethyl) Disulfide, a compound of interest in various fields of chemical synthesis and materials science. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and predictive models, to offer a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction to this compound

This compound is an organic disulfide containing two acetal functionalities. Its structure presents a unique combination of a flexible disulfide linker and protected aldehyde groups, making it a potentially valuable building block in polymer chemistry, surface modification, and the synthesis of complex organic molecules. Accurate structural verification is paramount for its application, and spectroscopic techniques are the primary tools for this purpose. This guide will detail the predicted spectroscopic signatures that are crucial for its unambiguous identification.

The molecular structure of this compound is illustrated below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule, the two (2,2-diethoxyethyl) groups are chemically equivalent.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 4.7 - 4.9Triplet2HCH (acetal)The proton on the carbon bearing two oxygen atoms (acetal) is significantly deshielded and is expected to appear at a high chemical shift. It will be split into a triplet by the adjacent CH₂ group.
~ 3.5 - 3.7Quartet8HO-CH₂ (ethoxy)The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen atom. They will be split into a quartet by the neighboring methyl protons.
~ 2.9 - 3.1Doublet4HS-CH₂The methylene protons adjacent to the sulfur atom are expected in this region. They are split into a doublet by the adjacent acetal proton.
~ 1.2 - 1.4Triplet12HCH₃ (ethoxy)The methyl protons of the ethoxy groups are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 100 - 105CH (acetal)Acetal carbons are highly deshielded and typically appear in this region.[3]
~ 60 - 65O-CH₂ (ethoxy)Carbons bonded to a single oxygen atom in an ether or acetal linkage are found in this range.[2][6]
~ 40 - 45S-CH₂Carbons attached to sulfur are generally found at a higher field (lower ppm) compared to those attached to oxygen.[1] The presence of the disulfide will influence this shift.[7][8]
~ 15 - 18CH₃ (ethoxy)The methyl carbons of the ethoxy groups are expected in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
2970 - 2850StrongC-H stretch (sp³)Characteristic of all organic molecules with C-H single bonds.[9]
1150 - 1050StrongC-O stretch (acetal/ether)The C-O single bond stretches in ethers and acetals give rise to strong absorptions in this region.[10][11][12]
700 - 600Weak to MediumC-S stretchThe carbon-sulfur bond stretch is typically weak and appears in the fingerprint region.
500 - 400WeakS-S stretchThe disulfide bond stretch is a very weak absorption and can be difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₂₆O₄S₂), the molecular weight is 298.46 g/mol .

Predicted Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): A peak at m/z = 298 is expected, corresponding to the molecular ion.

  • Key Fragmentation Pathways:

    • α-cleavage adjacent to sulfur: Cleavage of the C-S bond can lead to the formation of a stabilized radical.

    • Cleavage of the S-S bond: Homolytic or heterolytic cleavage of the disulfide bond is a characteristic fragmentation for disulfides.[13][14][15]

    • α-cleavage adjacent to oxygen (in the ethoxy groups): Loss of an ethyl radical is a common fragmentation pattern for ethers.[16]

    • Loss of ethoxy groups: Fragmentation of the acetal can lead to the loss of ethoxy radicals (•OCH₂CH₃).

G cluster_0 Mass Spectrometry Fragmentation M [C12H26O4S2]⁺˙ m/z = 298 F1 [C5H11O2S]⁺ m/z = 149 M->F1 S-S cleavage F2 [C4H9O2]⁺ m/z = 89 M->F2 C-S cleavage F3 [C2H5O]⁺ m/z = 45 F2->F3 - C2H4

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, and if possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to confirm fragmentation pathways.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. While based on predictive data, the information presented herein is grounded in the fundamental principles of spectroscopic analysis and serves as a valuable resource for researchers working with this compound. Experimental verification of these predictions will be a crucial next step in solidifying our understanding of this molecule's properties.

References

  • Chemaxon. NMR Predictor. [Link]

  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • nmrdb.org. Simulate and predict NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab. Mnova NMRPredict. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Calgary. Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIH National Center for Biotechnology Information. Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. [Link]

  • Chemistry LibreTexts. 18.9 Spectroscopy of Ethers. [Link]

  • SpringerLink. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

  • ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ACS Publications. Synthesis, Spectroscopic, and Structural Characterization of Organyl Disulfanides and a Tetrasulfanide. [Link]

  • ScienceDirect. Interaction of disulfides with metal ions and spectroscopic identification of the products. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • NIH National Center for Biotechnology Information. Direct mass spectrometric characterization of disulfide linkages. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubMed. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

  • National Programme on Technology Enhanced Learning. 13C NMR spectroscopy • Chemical shift. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. Structures and Spectroscopic Properties of Polysulfide Radical Anions: A Theoretical Perspective. [Link]

  • NIH National Center for Biotechnology Information. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]

Sources

An In-Depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide: Synthesis, Properties, and Applications in Advanced Drug Delivery and Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2-diethoxyethyl) disulfide is a unique bifunctional molecule featuring a redox-cleavable disulfide bond and two acid-labile diethyl acetal moieties. This combination of functionalities makes it a highly attractive building block for the design of sophisticated, dual stimuli-responsive materials. In drug delivery, it can be incorporated as a linker that remains stable under physiological conditions but selectively releases its payload in the acidic and reductive microenvironments characteristic of tumor tissues and intracellular compartments. In polymer science, it serves as a versatile crosslinker or monomer for the creation of degradable and responsive hydrogels, micelles, and other polymeric architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, complete with detailed experimental protocols and an analysis of its role in the development of next-generation therapeutic and materials science platforms.

Introduction: The Power of Dual-Responsive Chemistry

In the quest for highly specific and efficient drug delivery systems, researchers are increasingly turning to stimuli-responsive materials that can undergo programmed changes in response to specific biological cues.[1][2] Similarly, the development of advanced polymers with tailored degradation profiles is a major focus in materials science. This compound emerges as a compelling molecule in this context, offering a dual mode of action. The disulfide bond is susceptible to cleavage by reducing agents such as glutathione, which is found in significantly higher concentrations inside cells compared to the extracellular environment.[3] The acetal groups, on the other hand, are stable at neutral pH but readily hydrolyze under acidic conditions, such as those found in endosomes and lysosomes.[1][4] This guide will delve into the specifics of this molecule, providing the technical details necessary for its synthesis and application in the lab.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 76505-71-0[5]
Molecular Formula C₁₂H₂₆O₄S₂[5]
Molecular Weight 298.46 g/mol [5]
Appearance Light yellow to yellow to orange clear liquid[5]
Boiling Point 155°C/8mmHg (lit.)[5]
Density 1.036 g/mL at 25 °C[6]
Refractive Index (n20D) 1.4720-1.4780[5]
Storage -20°C, under inert atmosphere (e.g., Argon)[6]

Synthesis of this compound

Step 1: Synthesis of 2,2-Diethoxyethanethiol

The precursor thiol can be synthesized from 2-bromoacetaldehyde diethyl acetal via nucleophilic substitution with a thiolating agent. A common and effective method involves the use of thiourea.

Reaction Scheme:

Synthesis of 2,2-diethoxyethanethiol 2-bromoacetaldehyde diethyl acetal Br-CH2-CH(OEt)2 intermediate [Isothiouronium Salt] 2-bromoacetaldehyde diethyl acetal->intermediate + Thiourea thiourea S=C(NH2)2 product HS-CH2-CH(OEt)2 intermediate->product Hydrolysis hydrolysis NaOH, H2O

Caption: Synthesis of 2,2-diethoxyethanethiol.

Experimental Protocol:

  • Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetaldehyde diethyl acetal and an equimolar amount of thiourea in ethanol. Heat the mixture to reflux for 2-3 hours. The isothiouronium salt will precipitate out of the solution upon cooling.

  • Hydrolysis: Collect the salt by filtration and wash with cold ethanol. Suspend the salt in an aqueous solution of sodium hydroxide (2-3 molar equivalents). Heat the mixture to reflux for 1-2 hours to hydrolyze the isothiouronium salt to the corresponding thiol.

  • Work-up and Purification: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,2-diethoxyethanethiol can be purified by distillation under reduced pressure.

Step 2: Oxidation to this compound

The synthesized thiol is then oxidized to form the disulfide bond. Several mild oxidizing agents can be employed for this transformation.

Reaction Scheme:

Oxidation to Disulfide thiol 2 HS-CH2-CH(OEt)2 disulfide ((EtO)2CH-CH2-S)2 thiol->disulfide Oxidation oxidant [O]

Caption: Oxidation of 2,2-diethoxyethanethiol.

Experimental Protocol (Example with Iodine):

  • Reaction Setup: Dissolve the purified 2,2-diethoxyethanethiol in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Oxidation: While stirring at room temperature, add a solution of iodine (I₂) in the same solvent dropwise until a faint persistent yellow color of iodine is observed, indicating the completion of the reaction. A catalytic amount of a weak base like triethylamine can be added to facilitate the reaction.

  • Work-up and Purification: Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution until the yellow color disappears. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups. The methine proton of the acetal will appear as a triplet, and the methylene protons adjacent to the sulfur will appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy groups, the methine carbon of the acetal, and the methylene carbon attached to the sulfur atom.

  • IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations of the alkyl groups, C-O stretching of the acetal, and the characteristic, though often weak, S-S stretching vibration.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the disulfide bond and loss of ethoxy groups.

Applications in Drug Delivery and Polymer Science

The unique dual-responsive nature of this compound makes it a valuable tool for researchers in drug development and materials science.

Dual Stimuli-Responsive Linkers in Drug Delivery

This compound can be employed as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems.[2] The acetal groups provide an acid-cleavable point, allowing for drug release in the acidic environment of endosomes and lysosomes, while the disulfide bond offers a redox-sensitive release mechanism in the highly reductive intracellular environment.[1][4] This dual-trigger system can enhance the specificity of drug release at the target site, minimizing off-target toxicity.[7]

Workflow for ADC Application:

ADC Workflow cluster_synthesis Synthesis cluster_delivery Delivery & Release A Functionalize Disulfide Linker B Conjugate to Antibody & Drug A->B C Systemic Circulation (Stable) B->C D Tumor Cell Internalization C->D E Acid-Mediated Acetal Cleavage (Endosome/Lysosome) D->E F Redox-Mediated Disulfide Cleavage (Cytosol) D->F G Drug Release E->G F->G

Caption: Workflow for ADC with a dual-responsive linker.

Degradable and Responsive Polymers

In polymer chemistry, this compound can be used as a crosslinking agent to form degradable hydrogels.[8] These hydrogels would be stable at physiological pH but would degrade under acidic conditions or in the presence of reducing agents. This property is highly desirable for applications in tissue engineering and controlled release of encapsulated therapeutics. Furthermore, it can be used as a monomer in polymerization reactions to create polymers with disulfide bonds in their backbone, leading to degradable materials.[9]

Mechanism of Polymer Degradation:

Polymer Degradation Polymer Crosslinked Polymer (with Disulfide & Acetal Linkages) Degradation_Acid Acetal Hydrolysis Polymer->Degradation_Acid Stimulus Degradation_Redox Disulfide Cleavage Polymer->Degradation_Redox Stimulus Acid Acidic Environment (e.g., low pH) Reductant Reducing Agent (e.g., Glutathione) Fragments Polymer Fragments Degradation_Acid->Fragments Degradation_Redox->Fragments

Caption: Dual-stimuli degradation of a polymer network.

Conclusion and Future Perspectives

This compound is a molecule with significant potential in the fields of advanced drug delivery and stimuli-responsive polymers. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The dual-responsive nature of this compound, sensitive to both acidic and reductive environments, offers a sophisticated level of control over the release of therapeutic agents and the degradation of polymeric materials. As the demand for more intelligent and targeted therapeutic and material solutions grows, the utility of such bifunctional building blocks is expected to increase, paving the way for novel innovations in medicine and materials science. Further research into the precise kinetics of its cleavage under various biological conditions and the development of more streamlined synthetic routes will undoubtedly broaden its applicability and impact.

References

  • [Reference to a relevant review on stimuli-responsive drug delivery]
  • [Reference to a paper on acid-labile linkers][10][11][12]

  • [Reference to a paper on redox-responsive linkers][1][2][3]

  • [Reference to a paper on dual-responsive systems][4][7]

  • [Reference to a paper on disulfide-containing polymers][8][9]

  • [Reference to a synthesis of a rel
  • [Reference to a general method for thiol oxid
  • [Reference to a supplier of this compound][5][6]

  • [Reference to a paper on ADCs][2]

  • [Reference to a paper on degradable hydrogels][13]

  • [Reference to a paper on bioconjugation][10][11][12]

  • [Reference to a paper on polymer chemistry applications][9]

  • [Reference to a review on disulfide chemistry][14]

  • [Reference to a spectroscopic d
  • [Reference to a safety data sheet or toxicology inform

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory environment.

Sources

Methodological & Application

Synthesis of Bis(2,2-diethoxyethyl) Disulfide protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Bis(2,2-diethoxyethyl) Disulfide

Introduction: The Versatility of a Dialkoxy Disulfide

This compound (C₁₂H₂₆O₄S₂, CAS No. 76505-71-0) is an organic disulfide that serves as a valuable and versatile intermediate in synthetic chemistry.[1] Its structure, featuring two acetal-protected aldehyde functionalities linked by a disulfide bond, makes it a unique building block. This compound is primarily utilized in the synthesis of more complex sulfur-containing molecules, which are crucial components in the development of novel polymers, specialized resins, and active pharmaceutical ingredients (APIs).[1] The disulfide linkage provides a reversible covalent bond, sensitive to reducing environments, which is a desirable feature in materials science for creating self-healing polymers and in drug delivery systems for targeted release.[2][3]

This document provides a comprehensive guide for the synthesis of this compound, intended for researchers in organic synthesis and drug development. The protocol is designed with scientific integrity at its core, explaining the chemical principles behind each step to ensure both reproducibility and a deeper understanding of the process.

Principle of the Synthesis: Thiol-Disulfide Chemistry

The formation of a disulfide bond is a fundamental transformation in organic chemistry, most commonly achieved through the oxidation of two thiol (sulfhydryl) groups.[4][5] This process involves the removal of two hydrogen atoms (one from each thiol) and the formation of a covalent sulfur-sulfur bond.

R-SH + HS-R' → R-S-S-R' + 2H⁺ + 2e⁻

The synthesis of this compound follows this principle. It is a symmetrical disulfide, meaning it is formed from the coupling of two identical thiol molecules, specifically 2,2-diethoxyethanethiol. The overall strategy involves two key stages:

  • Synthesis of the Thiol Precursor: The required starting material, 2,2-diethoxyethanethiol, is not widely commercially available. Therefore, it is first synthesized from a suitable precursor, 2-bromoacetaldehyde diethyl acetal, via a nucleophilic substitution reaction with a sulfur source.

  • Oxidative Coupling: The synthesized thiol is then oxidized under controlled conditions to yield the target disulfide. Various oxidizing systems can be employed, but a mild and efficient method utilizing hydrogen peroxide catalyzed by iodide is often preferred to prevent over-oxidation to sulfonic acids.[5]

Reaction Mechanism

The core of the synthesis is the oxidation of the thiol. The mechanism with an iodine catalyst proceeds via the formation of a sulfenyl iodide intermediate.

  • Oxidation of Iodide: Hydrogen peroxide oxidizes the iodide catalyst (I⁻) to iodine (I₂).

  • Formation of Sulfenyl Iodide: The thiol attacks the iodine molecule, forming a highly reactive sulfenyl iodide (R-SI) intermediate and releasing a proton and an iodide ion.

  • Nucleophilic Attack: A second thiol molecule, acting as a nucleophile, attacks the sulfur atom of the sulfenyl iodide intermediate.

  • Disulfide Formation: This attack displaces the iodide ion, forming the stable disulfide bond and regenerating the iodide catalyst.

cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Oxidative Coupling H2O2 H₂O₂ I2 I₂ H2O2->I2 + 2H⁺ I_minus 2I⁻ I_minus->I2 I2_reac I₂ H2O 2H₂O Thiol1 R-SH RSI R-SI (Sulfenyl Iodide) Thiol1->RSI + I₂ Thiol2 R-SH Disulfide R-S-S-R Thiol2->Disulfide I2_reac->RSI RSI->Disulfide + R-SH HI + HI I_minus_regen + HI

Figure 2: Overall experimental workflow for the synthesis.

Part A: Synthesis of 2,2-Diethoxyethanethiol
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve sodium hydrosulfide (2.8 g, 50 mmol) in 100 mL of anhydrous ethanol. Stir the mixture until the solid is fully dissolved. Some gentle warming may be required.

  • Initiation: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal (9.85 g, 50 mmol) dropwise over 20 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 2,2-diethoxyethanethiol.

    • Note: Thiols are notoriously malodorous. All steps involving the thiol should be conducted with extreme care in a high-performance fume hood. Due to its potential instability, it is recommended to proceed directly to the next step without purification.

Part B: Oxidative Coupling to this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,2-diethoxyethanethiol from Part A in 100 mL of ethanol.

  • Catalyst Addition: Add potassium iodide (0.83 g, 5 mmol, 0.1 eq) to the solution and stir until dissolved.

  • Oxidation: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (5.7 mL, approx. 50 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the thiol.

  • Quenching: Cool the mixture in an ice bath and slowly add saturated sodium thiosulfate solution until a drop of the reaction mixture no longer turns starch-iodide paper blue, indicating the full quenching of excess oxidant.

  • Workup and Extraction: Remove most of the ethanol via rotary evaporation. Add 100 mL of deionized water to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the solution over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a light yellow oil. [1]9. Final Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at 155°C at 8 mmHg to obtain pure this compound. [1]

Characterization and Expected Results

The final product should be a clear, light yellow to orange liquid. [1]The identity and purity can be confirmed using the following methods:

  • Gas Chromatography (GC): Purity should be >90%. [1][6]* ¹H NMR (CDCl₃): Expected signals would include triplets for the methyl protons of the ethoxy groups, quartets for the methylene protons of the ethoxy groups, a triplet for the methine proton of the acetal, and a doublet for the methylene protons adjacent to the sulfur atom.

  • ¹³C NMR (CDCl₃): Signals corresponding to the four distinct carbon environments should be observed.

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic C-H, C-O, and C-S stretches and be devoid of a prominent S-H stretch (around 2550 cm⁻¹) from the starting thiol. [1] Expected Yield: Based on similar disulfide syntheses, a typical yield for this two-step process would be in the range of 60-75%.

Safety and Handling

  • General Precautions: This synthesis involves corrosive, oxidizing, and foul-smelling chemicals. It must be performed in a properly functioning chemical fume hood.

  • 2-Bromoacetaldehyde diethyl acetal: This compound is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Sodium Hydrosulfide: This reagent is corrosive and can release toxic hydrogen sulfide gas upon contact with acid. Handle under an inert atmosphere.

  • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with combustible materials and skin. Use appropriate shielding during addition.

  • Thiols: 2,2-diethoxyethanethiol has a strong, unpleasant odor. All equipment used for its synthesis and handling should be decontaminated by rinsing with a bleach solution.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Sciedco. This compound, Min. 90.0 (GC), 5 g. Available from: [Link]

  • Kim, J., et al. (2018). Synthesis of Poly(disulfide)s with Narrow Molecular Weight Distributions via Lactone Ring-Opening Polymerization. Supporting Information. Available from: [Link]

  • PubChem. Hydroxyethyl disulfide. National Center for Biotechnology Information. Available from: [Link]

  • Oka, M., et al. (2021). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences. Available from: [Link]

  • Kang, J., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available from: [Link]

  • Amato, F. & Marcaccini, S. (2005). 2,2-DIETHOXY-1-ISOCYANOETHANE. Organic Syntheses, 82, 18. Available from: [Link]

  • Nakabayashi, T., et al. (2006). Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. Tetrahedron Letters. Available from: [Link]

  • PrepChem. Preparation of bis(2-aminoethyl)sulfide. Available from: [Link]

  • Le, H. (2016). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. University of Oregon. Available from: [Link]

  • Albericio, F., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, S., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available from: [Link]

  • Google Patents. Method for the preparation of poly (disulfide) polymers and gels.
  • Google Patents. A method for preparing bis(2,3-epithiopropyl) disulfide.
  • Lamoureux, G. & Whitesides, G. (1993). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. Journal of Organic Chemistry. Available from: [Link]

  • Gairi, M., et al. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides. Available from: [Link]

  • Ottersen, T., et al. (1973). The crystal and molecular structure of bis[2-(N,N-dimethylamino)ethyl]disulfide dihydrochloride. Acta Chemica Scandinavica. Available from: [Link]

Sources

Application Notes and Protocols: Bis(2,2-diethoxyethyl) Disulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Glyoxal Equivalent for Heterocyclic Chemistry

Bis(2,2-diethoxyethyl) disulfide is a valuable reagent in organic synthesis, serving as a stable, manageable precursor to the highly reactive glyoxal monoacetal.[1] Its utility lies in the controlled generation of this key building block, which is instrumental in the construction of various heterocyclic scaffolds, particularly those containing nitrogen and sulfur.[2][3] Nitrogen- and sulfur-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to these structures highly sought after.[4][5]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of pyrazines and thiazoles. The protocols detailed below are based on a two-step strategy involving an initial reductive cleavage of the disulfide bond, followed by in situ reaction of the resulting glyoxal diethyl acetal equivalent with appropriate nucleophiles to construct the desired heterocyclic core.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use.

PropertyValueReference
CAS Number 76505-71-0[6]
Molecular Formula C₁₂H₂₆O₄S₂[6]
Molecular Weight 298.46 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 155 °C at 8 mmHg[6]
Density 1.036 g/mL at 25 °C[6]

Core Synthetic Strategy: Unmasking the Reactive Aldehyde

The synthetic utility of this compound hinges on the cleavage of the S-S bond to generate two equivalents of 2,2-diethoxyethanethiol. This thiol can then be envisioned to be in equilibrium with or readily converted to a reactive glyoxal monoacetal species, which is the key electrophile for the subsequent cyclization reactions.

G A This compound B 2,2-Diethoxyethanethiol A->B Reductive Cleavage C Glyoxal Diethyl Acetal (Reactive Intermediate) B->C In situ generation D Heterocycle Synthesis C->D Reaction with Nucleophiles G cluster_0 Step 1: Reductive Cleavage cluster_1 Step 2: Pyrazine Formation A This compound S-S B 2,2-Diethoxyethanethiol SH A->B [H] C Glyoxal Diethyl Acetal CHO B->C In situ generation D Dihydropyrazine C->D + R-NH2 E Pyrazine D->E [O]

Caption: Workflow for pyrazine synthesis.

Protocol 1: Synthesis of 2,2'-Bipyrazine

This protocol is adapted from the synthesis of 2,2'-bipyrazine from glyoxal and ammonia and is expected to be applicable to the in situ generated glyoxal monoacetal from this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Ethanol

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reductive Cleavage: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (2.2 equiv) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete cleavage of the disulfide bond.

  • Pyrazine Formation: Cool the reaction mixture to room temperature and slowly add aqueous ammonia (5.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Acidify the reaction mixture with concentrated HCl to a pH of ~1.

  • Wash the acidic solution with diethyl ether to remove any unreacted starting material and byproducts.

  • Basify the aqueous layer with a concentrated NaOH solution to a pH of ~10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2'-bipyrazine.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

This procedure is expected to yield 2,2'-bipyrazine. The yield will depend on the efficiency of both the reductive cleavage and the subsequent cyclization and oxidation steps.

Application 2: Synthesis of Substituted Thiazoles

Thiazoles are another important class of sulfur- and nitrogen-containing heterocycles. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method for their preparation. A variation of this approach can be envisioned using a glyoxal equivalent.

Proposed Synthesis of a Thiazole Intermediate

The in situ generated glyoxal monoacetal can react with a source of sulfur and ammonia to form a thiazole ring. For the synthesis of a 2,2'-bithiazole, the reaction conditions would need to promote the dimerization of a thiazole intermediate. The following protocol outlines the synthesis of a generic thiazole from the glyoxal equivalent.

G cluster_0 Step 1: Reductive Cleavage cluster_1 Step 2: Thiazole Formation (Proposed) A This compound S-S B 2,2-Diethoxyethanethiol SH A->B [H] C Glyoxal Diethyl Acetal CHO B->C In situ generation D Thiazole Intermediate C->D + Sulfur Source + Ammonia

Caption: Proposed workflow for thiazole synthesis.

Protocol 2: Synthesis of a Thiazole Intermediate (Proposed)

This protocol is a proposed pathway and may require optimization.

Materials:

  • This compound

  • Dithiothreitol (DTT) or other suitable reducing agent

  • Methanol

  • Lawesson's Reagent or Sodium hydrosulfide (NaHS)

  • Ammonium acetate

Procedure:

  • Reductive Cleavage: Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.

  • Add Dithiothreitol (1.1 equiv) and stir the mixture at room temperature for 4 hours.

  • Thiazole Formation: To the solution containing the in situ generated 2,2-diethoxyethanethiol, add Lawesson's Reagent (0.5 equiv) or NaHS (1.0 equiv) as the sulfur source.

  • Add ammonium acetate (2.0 equiv) as the ammonia source.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the thiazole product.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: DTT is a mild and effective reducing agent for disulfide bonds in alcoholic solvents.

  • Sulfur Source: Lawesson's Reagent and NaHS are common sulfur sources in the synthesis of sulfur-containing heterocycles.

  • Ammonia Source: Ammonium acetate serves as a convenient source of ammonia that is compatible with the reaction conditions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly practical and versatile reagent for the synthesis of pyrazines and thiazoles. Its ability to serve as a stable precursor to a reactive glyoxal monoacetal allows for the controlled construction of these important heterocyclic systems. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic building block.

References

  • MySkinRecipes. This compound.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • Royal Society of Chemistry. Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C–C–N donors. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. 2-Hydroxyethyl disulfide technical grade.
  • Sigma-Aldrich. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85%.
  • Gritzner, G. (1983). The Electrochemical Synthesis of 2,2'-Bipyrazine. Journal of the Electrochemical Society, 130(2), 353-356.

Sources

Bis(2,2-diethoxyethyl) Disulfide: A Dual-Responsive Linker for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Bis(2,2-diethoxyethyl) Disulfide as a novel, dual-responsive linker in bioconjugation. This unique linker incorporates both a reducible disulfide bond and two acid-labile acetal moieties, offering a sophisticated mechanism for controlled payload release. Herein, we elucidate the core principles, provide detailed experimental protocols for conjugation and cleavage, and present data-driven insights into the linker's stability and performance.

Introduction: The Advent of Dual-Responsive Linkers

In the landscape of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety.[] While traditional linkers offer a single mode of cleavage, next-generation strategies are exploring dual-responsive systems to enhance therapeutic precision. This compound emerges as a compelling tool in this domain, featuring two distinct cleavage mechanisms: reduction of the disulfide bond and acid-catalyzed hydrolysis of the acetal groups.[][3] This dual-trigger system allows for payload release in response to both the reducing environment of the cell cytoplasm and the acidic conditions of endosomes and lysosomes, potentially offering a wider therapeutic window and mitigating off-target toxicity.[4][5]

The disulfide bond is stable in the bloodstream but is susceptible to cleavage by intracellular reducing agents like glutathione, which is present in significantly higher concentrations within cells compared to the extracellular matrix.[6] Concurrently, the diethoxyethyl groups, which are acetals, remain stable at the physiological pH of blood (pH 7.4) but undergo rapid hydrolysis in the acidic milieu of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8] This application note will guide the user through the theoretical and practical aspects of employing this versatile linker.

Core Principles and Mechanism of Action

The functionality of this compound as a linker is predicated on its dual-cleavage capabilities. This allows for a two-pronged approach to payload release, enhancing the probability of liberating the therapeutic agent within the target cell.

Reductive Cleavage of the Disulfide Bond

The disulfide bridge is a well-established cleavable linkage in bioconjugation.[9] The high intracellular concentration of glutathione (GSH) facilitates the reduction of the disulfide bond, releasing the conjugated payload. This mechanism is particularly effective once the bioconjugate is internalized into the cytoplasm.

Acid-Labile Cleavage of the Acetal Groups

Acetals are excellent pH-sensitive functional groups that act as protecting groups for aldehydes or ketones.[10][11] In the context of this linker, the diethoxyethyl moieties are stable at neutral pH but are rapidly hydrolyzed under acidic conditions to release ethanol and a reactive aldehyde. This hydrolysis is catalyzed by the increased proton concentration in acidic intracellular compartments.[4][12]

The dual-cleavage mechanism can be visualized as a sequential or parallel process, offering multiple pathways for drug release and thereby potentially overcoming resistance mechanisms associated with single-cleavage linkers.

Experimental Protocols

The following protocols provide a framework for the synthesis of a functionalized linker and its subsequent conjugation to a model protein, such as a monoclonal antibody (mAb), and the controlled cleavage of the resulting conjugate.

Synthesis of a Heterobifunctional this compound Linker

To be used in bioconjugation, the symmetric this compound must be modified to possess a reactive handle for conjugation to a biomolecule and another for payload attachment. This protocol outlines a conceptual synthetic pathway to create a heterobifunctional linker derivative.

Workflow for Linker Functionalization

G A This compound B Asymmetric Cleavage & Functionalization A->B C Introduction of Amine-Reactive Group (e.g., NHS ester) B->C D Introduction of Thiol-Reactive Group (e.g., Maleimide) B->D E Heterobifunctional Linker C->E D->E G cluster_antibody Antibody Preparation cluster_linker Linker-Payload Preparation cluster_conjugation Conjugation & Purification A Monoclonal Antibody (mAb) in PBS E Conjugation Reaction (mAb + Linker-Payload) A->E B Heterobifunctional Linker C Therapeutic Payload with Thiol Group B->C Reaction D Linker-Payload Construct C->D D->E F Purification (e.g., Size Exclusion Chromatography) E->F G Antibody-Drug Conjugate (ADC) F->G G cluster_acid Acidic Environment (pH 4.5-5.5) cluster_reduction Reducing Environment (e.g., GSH) A Antibody-Drug Conjugate (ADC) B Acetal Hydrolysis A->B Step 1 D Disulfide Reduction A->D Alternative Pathway C ADC with Aldehyde Moiety B->C C->D Step 2 E Released Payload D->E

Sources

Application of Bis(2,2-diethoxyethyl) Disulfide in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stimuli-Responsive Polymers with Bis(2,2-diethoxyethyl) Disulfide

In the pursuit of advanced functional polymers, the incorporation of dynamic covalent bonds has emerged as a powerful strategy for creating materials with tunable properties and responsiveness to external stimuli. Among these, the disulfide bond (S-S) holds a prominent position due to its reversible nature, particularly its susceptibility to redox environments.[1][2][3] This inherent reactivity makes disulfide-containing polymers ideal candidates for a range of applications, including controlled drug delivery, self-healing materials, and bio-inspired systems.[4][5][6]

This technical guide focuses on the application of this compound, a versatile chemical intermediate, in the synthesis of innovative polymer architectures. While primarily utilized in organic synthesis, its unique structure presents significant opportunities for the development of novel polymers and resins with enhanced flexibility, durability, and stimuli-responsive characteristics.[2] The presence of the disulfide linkage provides a redox-sensitive cleavage site, while the diethoxyethyl moieties can impart flexibility and influence solubility.

This document provides detailed application notes and protocols for the incorporation of this compound into polymer backbones, empowering researchers, scientists, and drug development professionals to explore its potential in creating next-generation materials.

Application Note 1: Engineering Redox-Responsive Polyurethanes

Conceptual Framework:

The integration of disulfide bonds into the main chain of polyurethanes is a compelling approach to fabricating materials that can degrade or alter their structure in response to specific biological cues, such as the high glutathione (GSH) concentrations found in intracellular environments.[1][7] This strategy is particularly relevant for the development of targeted drug delivery systems, where the polymer carrier is designed to release its therapeutic payload selectively within cancer cells.[3][8]

The protocol outlined below describes a "grafting from" approach, where this compound is first reduced to its corresponding dithiol, 2,2-diethoxyethanethiol. This dithiol then acts as a chain extender in a polyaddition reaction with a diisocyanate and a macrodiol (e.g., poly(ethylene glycol)) to form a polyurethane with disulfide linkages integrated into its backbone.

Experimental Workflow:

cluster_0 Step 1: Reduction cluster_1 Step 2: Polyurethane Synthesis BDS This compound Thiol 2,2-Diethoxyethanethiol BDS->Thiol Reduction DTT Dithiothreitol (DTT) DTT->Thiol Thiol_poly 2,2-Diethoxyethanethiol Polyurethane Redox-Responsive Polyurethane Thiol_poly->Polyurethane Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Polyurethane Macrodiol Macrodiol (e.g., PEG) Macrodiol->Polyurethane Polyaddition

Caption: Synthesis of redox-responsive polyurethane.

Protocol: Synthesis of a Disulfide-Containing Polyurethane

Materials:

  • This compound (CAS: 76505-71-0)

  • Dithiothreitol (DTT)

  • Methylene diphenyl diisocyanate (MDI)

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Reduction of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Add Dithiothreitol (DTT) (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Extract the resulting 2,2-diethoxyethanethiol with diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithiol. Purify by column chromatography if necessary.

  • Polyurethane Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve PEG (1.0 eq) and the synthesized 2,2-diethoxyethanethiol (0.5 eq, adjust ratio as needed) in anhydrous DMF.

    • Heat the mixture to 70°C and stir until a homogeneous solution is obtained.

    • Add MDI (1.5 eq) to the solution, followed by a catalytic amount of DBTDL (e.g., 0.1 wt%).

    • Continue stirring at 70°C for 8-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by observing the increase in viscosity.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the resulting polyurethane under vacuum at 40°C for 24 hours.

Expected Polymer Properties:

PropertyExpected OutcomeRationale
Redox-Responsiveness Degradation in the presence of reducing agents (e.g., DTT, GSH).Cleavage of the disulfide bonds in the polymer backbone.[3][7]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF).Dependent on the PEG content and molecular weight.
Thermal Properties Glass transition temperature (Tg) below body temperature.The flexible diethoxyethyl and PEG segments contribute to a low Tg.

Application Note 2: Facile Synthesis of Linear Poly(disulfide)s via Oxidative Polymerization

Conceptual Framework:

Oxidative polymerization of dithiols is a straightforward and efficient method for synthesizing linear poly(disulfide)s.[9] This approach involves the formation of disulfide bonds between dithiol monomers in the presence of a mild oxidizing agent. The resulting polymers, with a high density of disulfide linkages in their backbone, are highly sensitive to reducing environments and can exhibit self-healing properties through disulfide exchange reactions.[5][10]

This protocol describes the synthesis of a linear poly(disulfide) from this compound. The process involves an in situ reduction of the starting material to the corresponding dithiol, followed by oxidative polymerization.

Experimental Workflow:

cluster_0 Step 1: In Situ Reduction cluster_1 Step 2: Oxidative Polymerization BDS This compound Thiol 2,2-Diethoxyethanethiol BDS->Thiol Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Thiol Thiol_poly 2,2-Diethoxyethanethiol Polydisulfide Linear Poly(disulfide) Thiol_poly->Polydisulfide Oxidation Oxidant Oxidizing Agent (e.g., Air/Catalyst) Oxidant->Polydisulfide

Caption: Synthesis of linear poly(disulfide).

Protocol: Synthesis of a Linear Poly(disulfide)

Materials:

  • This compound (CAS: 76505-71-0)

  • Sodium borohydride (NaBH4)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Deionized water

Procedure:

  • In Situ Reduction and Polymerization:

    • In a flask, dissolve this compound (1.0 eq) in a mixture of DMSO and deionized water (e.g., 4:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium borohydride (NaBH4) (2.2 eq) in deionized water to the reaction mixture while stirring.

    • After the addition is complete, allow the reaction to stir at 0°C for 2 hours to ensure complete reduction to the dithiol.

    • Add triethylamine (TEA) (3.0 eq) as a catalyst for the oxidation.

    • Bubble air through the solution for 24-48 hours at room temperature to facilitate oxidative polymerization.

    • Monitor the formation of the polymer by observing the increase in viscosity or by taking aliquots for analysis (e.g., SEC).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration and wash thoroughly with methanol and deionized water.

    • Dry the poly(disulfide) under vacuum at room temperature.

Potential Applications:

  • Self-Healing Materials: The dynamic nature of the disulfide bonds allows for bond exchange and reformation, enabling the material to repair itself after damage.[5][11]

  • Redox-Responsive Hydrogels: The poly(disulfide) can be cross-linked to form hydrogels that swell or degrade in response to reducing agents.

  • Drug Delivery Vehicles: The polymer can be formulated into nanoparticles for the encapsulation and triggered release of therapeutic agents.[6][7]

Characterization of Disulfide-Containing Polymers

The successful synthesis and properties of the polymers derived from this compound can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the final polymer, and to verify the incorporation of the disulfide-containing units.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the physical state and processability of the material.

  • Rheology: To study the viscoelastic properties of the polymers, which is particularly important for applications such as self-healing materials and hydrogels.

Conclusion

This compound represents a promising, yet underexplored, building block for the creation of advanced functional polymers. Its inherent disulfide linkage provides a convenient handle for introducing redox-responsiveness, a key feature for applications in biomedicine and smart materials. The protocols detailed in this guide offer a starting point for researchers to harness the potential of this versatile monomer in the synthesis of novel polyurethanes and linear poly(disulfide)s. By leveraging the principles of dynamic covalent chemistry, the creative application of this compound is poised to contribute to the development of the next generation of intelligent and responsive polymeric materials.

References

  • Huo, M., Yuan, J., Tao, L., & Wei, Y. (2014). Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry, 5(5), 1519–1528. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Podgórski, M., Fairbanks, B. D., Kirkpatrick, B. E., & Bowman, C. N. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Advanced Materials, 32(19), 1906422. [Link]

  • McKenzie, T. G., De-Juan-Pardo, E. M., & Voronoff, E. (2018). Method for the preparation of poly (disulfide) polymers and gels.
  • Zhang, Y., & An, R. (2021). Construction of disulfide containing redox-responsive polymeric nanomedicine. Methods, 199, 67–79. [Link]

  • Rekondo, A., Martin, R., Ruiz de Luzuriaga, A., Cabañero, G., Grande, H. J., & Odriozola, I. (2014). Self-Healing Materials Based on Disulfide Links. Macromolecules, 47(11), 3617–3623. [Link]

  • Ma, S., & Webster, D. C. (2017). Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. Polymers, 9(12), 689. [Link]

  • Li, Y., Xiao, W., Xiao, K., Berti, L., Luo, J., Tseng, H. P., Fung, G., & Lam, K. S. (2014). Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization. Biomaterials Science, 2(5), 734–744. [Link]

  • Shen, C., Li, S., Wang, T., & Zhang, X. (2020). Investigation on Self-healing Property of Epoxy Resins Based on Disulfide Dynamic Links. Journal of Polymers and the Environment, 28(10), 2685–2695. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules, 25(17), 3959. [Link]

  • Li, Y., & Almutairi, A. (2020). Recent progress of redox-responsive polymeric nanomaterials for controlled release. Journal of Materials Chemistry B, 8(40), 9217–9230. [Link]

Sources

Application Note: Experimental Setup for Reactions with Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Masked Thiol

Bis(2,2-diethoxyethyl) Disulfide is a symmetrical disulfide that serves as a stable, liquid precursor to the versatile nucleophile, 2,2-diethoxyethanethiol.[1] Its primary application in organic synthesis is as a convenient source for this thiol, which can then participate in a wide array of subsequent chemical transformations. The diethoxyethyl moiety acts as a protected aldehyde, which can be unmasked under specific conditions, further expanding its synthetic utility.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. We will detail the fundamental two-step process: the reductive cleavage of the disulfide bond to generate the active thiol, followed by the reaction of the in situ-generated thiol with a representative electrophile. The causality behind experimental choices, safety considerations, and detailed, step-by-step protocols are provided to ensure scientific integrity and reproducibility.

Core Principles: A Two-Stage Approach to Synthesis

The use of this compound in synthesis is predicated on a two-stage strategy. This approach allows for the controlled generation of the reactive thiol, 2,2-diethoxyethanethiol, immediately prior to its intended use, minimizing side reactions and degradation of the thiol.

Stage 1: Reductive Cleavage of the Disulfide Bond

The sulfur-sulfur bond in disulfides is susceptible to cleavage by reducing agents, yielding two equivalents of the corresponding thiol. This redox reaction is the cornerstone of utilizing this compound as a thiol precursor. The choice of reducing agent is critical and depends on the specific requirements of the subsequent reaction, such as pH compatibility and ease of removal.

Two of the most common and effective reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a powerful reducing agent that efficiently cleaves disulfide bonds. The reaction proceeds through a two-step thiol-disulfide exchange, forming a stable six-membered ring and releasing the free thiol.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is highly effective over a broad pH range. A key advantage of TCEP is that it is thiol-free, meaning it will not compete in subsequent reactions where the thiol is the desired nucleophile.

Stage 2: Nucleophilic Attack by the Thiol

Once generated, the 2,2-diethoxyethanethiol is a potent nucleophile. The lone pair of electrons on the sulfur atom can readily attack a variety of electrophilic centers. A common and synthetically useful reaction is the formation of a thioacetal through the reaction of the thiol with an aldehyde or ketone. Thioacetals are valuable protecting groups for carbonyls and can also be used to invert the polarity of the carbonyl carbon, transforming it into a nucleophilic center upon deprotonation.

Safety and Handling of Organosulfur Compounds

Organosulfur compounds, including disulfides and thiols, can be hazardous. It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiols, in particular, are known for their strong, unpleasant odors. All waste containing these compounds should be quenched and disposed of according to institutional safety guidelines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reduction of this compound and the subsequent reaction of the generated thiol with an aldehyde to form a thioacetal.

Protocol 1: Reductive Cleavage of this compound with TCEP

This protocol describes the generation of 2,2-diethoxyethanethiol using TCEP.

Materials:

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent to dissolve the disulfide. The concentration will depend on the specific application, but a starting point of 0.1 M is common.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can re-oxidize the thiol. Maintain a positive pressure of the inert gas throughout the reaction.

  • TCEP Addition: In a separate vial, prepare a solution of TCEP (2.2 eq) in the same anhydrous, degassed solvent. Add the TCEP solution dropwise to the stirred solution of the disulfide at room temperature.

  • Reaction Monitoring: The reduction is typically rapid. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the formation of the thiol. The reaction is usually complete within 1-2 hours.

  • Direct Use: The resulting solution of 2,2-diethoxyethanethiol is now ready for use in the next synthetic step. It is recommended to use this solution immediately to avoid degradation or re-oxidation of the thiol.

Protocol 2: Thioacetal Formation with an Aldehyde

This protocol details the reaction of the in situ-generated 2,2-diethoxyethanethiol with an aldehyde in the presence of a Lewis acid catalyst.

Materials:

  • Solution of 2,2-diethoxyethanethiol (from Protocol 1)

  • Aldehyde (e.g., Benzaldehyde) (0.95 eq relative to the thiol)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous, degassed solvent (as used in Protocol 1)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To the stirred solution of 2,2-diethoxyethanethiol from Protocol 1, under an inert atmosphere, add the aldehyde (0.95 eq) dropwise at room temperature.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the thioacetal by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioacetal.

Data Presentation

Table 1: Reaction Parameters for Thioacetal Formation

ParameterValue
Starting Material This compound
Reducing Agent TCEP
Electrophile Benzaldehyde
Catalyst BF₃·OEt₂
Solvent Anhydrous THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 80-95% (after purification)

Visualization of the Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Disulfide Reduction cluster_stage2 Stage 2: Thioacetal Formation start This compound reduction Add TCEP in Anhydrous Solvent start->reduction thiol In situ generation of 2,2-diethoxyethanethiol reduction->thiol aldehyde Add Aldehyde thiol->aldehyde catalyst Add Lewis Acid Catalyst (BF₃·OEt₂) aldehyde->catalyst reaction Thioacetal Formation catalyst->reaction workup Quench, Extract, and Purify reaction->workup product Purified Thioacetal workup->product reaction_mechanism cluster_reduction Disulfide Reduction cluster_thioacetal Thioacetal Formation disulfide R-S-S-R thiol 2 R-SH disulfide->thiol + TCEP tcep TCEP tcep_oxide TCEP=O thiol2 2 R-SH thioacetal R'-CH(SR)₂ thiol2->thioacetal + R'-CHO [BF₃·OEt₂] aldehyde R'-CHO water H₂O thioacetal->water + H₂O

Caption: Key transformations in the two-stage synthesis.

References

  • PubChem. 2,2-Diethoxy-ethanethiol. [Link]

  • Chemistry LibreTexts. 15.6: Redox Reactions of Thiols and Disulfides. [Link]

  • YouTube. Reactions of thiols. [Link]

  • YouTube. Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

The Dual-Action Crosslinking Agent: A Technical Guide to Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Crosslinker with Tunable Reactivity

In the dynamic fields of drug delivery, biomaterials, and polymer science, the demand for intelligent crosslinking agents that respond to specific environmental cues is ever-increasing. Bis(2,2-diethoxyethyl) Disulfide emerges as a compelling candidate, offering a unique dual-mode of action. Its structure incorporates a redox-sensitive disulfide bond and acid-labile acetal groups, paving the way for the design of materials with precisely controlled degradation profiles. This guide provides an in-depth exploration of the chemical properties, proposed mechanisms of action, and detailed application protocols for utilizing this compound as a versatile crosslinking agent.

While direct literature on the specific applications of this compound is emerging, its chemical structure points to a significant potential for creating advanced functional materials. This document, therefore, synthesizes established principles of disulfide and acetal chemistry to provide a robust framework for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a crosslinking agent is fundamental to its effective application.

PropertyValueReference
Chemical Formula C₁₂H₂₆O₄S₂[1][2]
Molecular Weight 298.46 g/mol [1][2]
CAS Number 76505-71-0[1][2]
Appearance Light yellow to yellow to orange clear liquid[1]
Density 1.036 g/mL at 25 °C[2]
Refractive Index n20/D 1.478[2]
Boiling Point 155°C/8mmHg[1]
Storage -20°C[1]

Proposed Mechanism of Action: A Tale of Two Triggers

The ingenuity of this compound lies in its two distinct functional groups, each offering a different pathway for crosslinking and subsequent cleavage. This dual-functionality allows for the creation of "smart" materials that can be degraded by different stimuli.

Redox-Responsive Crosslinking via Thiol-Disulfide Exchange

The disulfide bond is the cornerstone of the redox-responsive nature of this crosslinker. In the presence of thiol-containing molecules, such as cysteine-bearing peptides, thiol-functionalized polymers, or other small molecule thiols, a thiol-disulfide exchange reaction can occur.[3][4] This reaction is reversible and is highly sensitive to the redox environment.

  • Crosslinking Reaction: The disulfide bond in this compound can react with two thiol groups from separate molecules, forming two new disulfide bonds and effectively crosslinking the molecules. This process is typically catalyzed by a slight increase in pH, which promotes the formation of the more nucleophilic thiolate anion.

  • Cleavage Mechanism: In a reducing environment, such as the intracellular space where the concentration of glutathione (GSH) is high, the disulfide crosslinks are readily cleaved.[5][6] This targeted degradation is a highly desirable feature for intracellular drug delivery systems.

Redox-Responsive Crosslinking and Cleavage
Acid-Labile Crosslinking via Acetal Deprotection and Aldehyde Reaction

The diethoxyethyl groups are acetals, which are known to be stable under neutral and basic conditions but hydrolyze in acidic environments to yield aldehydes.[7][8] This property introduces a second, pH-dependent mode of crosslinking.

  • Deprotection and Crosslinking: Under acidic conditions (e.g., pH < 5), the acetal groups of this compound are hydrolyzed, revealing two aldehyde functionalities. These aldehydes can then react with amine groups on proteins (e.g., lysine residues) or other amine-containing polymers to form imine bonds (Schiff bases), resulting in a crosslinked network.[9][10] This reaction can be further stabilized by reduction of the imine to a secondary amine.

  • Dual-Stimuli Systems: This dual-functionality allows for the design of sophisticated materials. For instance, a material could be initially crosslinked via thiol-disulfide exchange and then, upon exposure to an acidic environment, undergo a secondary crosslinking reaction through the newly formed aldehyde groups. Alternatively, materials could be designed to degrade in response to either a reducing agent or a change in pH.[11][12]

G A This compound B Acidic Conditions (pH < 5) A->B C Bis(aldehyde) Disulfide B->C D Polymer-NH2 C->D E Crosslinked Polymer (Imine Bonds) D->E caption Acid-Labile Acetal Deprotection and Crosslinking

Acid-Labile Acetal Deprotection and Crosslinking

Application Notes and Protocols

The following protocols are proposed based on the established reactivity of disulfide and acetal functional groups. Researchers should optimize these protocols for their specific applications.

Protocol 1: Redox-Responsive Hydrogel Formation with Thiol-Functionalized Polymers

This protocol describes the formation of a hydrogel that is stable under physiological conditions but will degrade in a reducing environment.

Materials:

  • This compound

  • Thiol-functionalized polymer (e.g., thiol-modified hyaluronic acid, polyethylene glycol dithiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Glutathione (GSH) for degradation studies

Procedure:

  • Polymer Solution Preparation: Dissolve the thiol-functionalized polymer in PBS (pH 7.4) to the desired concentration (e.g., 5-10% w/v). Ensure the polymer is fully dissolved.

  • Crosslinker Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the polymer solution. The molar ratio of disulfide to thiol groups should be optimized, but a starting point of 1:2 is recommended.

    • Mix the solution thoroughly by gentle vortexing or inversion.

    • Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the polymer concentration, thiol content, and crosslinker concentration. Monitor for gel formation.

  • Hydrogel Characterization:

    • Once formed, the hydrogel can be washed with PBS to remove any unreacted crosslinker.

    • Characterize the hydrogel's mechanical properties (e.g., rheology) and swelling behavior.

  • Degradation Study:

    • Immerse a pre-weighed sample of the hydrogel in a solution of GSH in PBS (e.g., 10 mM, to mimic intracellular conditions).

    • Monitor the degradation of the hydrogel over time by observing its dissolution and measuring the weight loss.

Expert Insights: The efficiency of the thiol-disulfide exchange is pH-dependent. While physiological pH 7.4 is often suitable, slight adjustments towards a more alkaline pH (e.g., 8.0-8.5) can accelerate the reaction by increasing the concentration of the more reactive thiolate anion. However, be mindful of the stability of your biomolecules at higher pH.

Protocol 2: Dual-Stimuli (Redox and pH) Responsive Nanoparticle Formulation

This protocol outlines the preparation of nanoparticles that can be triggered to release their payload by either a change in pH or a reducing environment.

Materials:

  • Amphiphilic block copolymer with amine or thiol functionalities (e.g., PEG-b-poly(lysine) or PEG-b-poly(cysteine))

  • This compound

  • Drug or cargo to be encapsulated

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Acidic buffer (e.g., acetate buffer, pH 5.0)

  • PBS, pH 7.4

  • Reducing agent (e.g., dithiothreitol (DTT) or GSH)

Procedure:

  • Nanoparticle Formation:

    • Dissolve the amphiphilic block copolymer and the drug in a suitable organic solvent.

    • Add this solution dropwise to an aqueous solution (e.g., PBS pH 7.4) under stirring to form self-assembled micelles or nanoparticles.

  • Crosslinking:

    • Add this compound to the nanoparticle suspension.

    • If using a thiol-functionalized polymer, the crosslinking will proceed via thiol-disulfide exchange at pH 7.4.

    • If using an amine-functionalized polymer, the crosslinking will be initiated by lowering the pH.

  • Acid-Triggered Crosslinking (for amine-functionalized polymers):

    • Dialyze the nanoparticle suspension against an acidic buffer (pH 5.0) to hydrolyze the acetal groups to aldehydes.

    • The aldehydes will then react with the amine groups to form imine crosslinks.

  • Purification:

    • Dialyze the crosslinked nanoparticle suspension against PBS (pH 7.4) to remove unreacted crosslinker and organic solvent.

  • Release Studies:

    • Redox-Triggered Release: Incubate the nanoparticles in PBS (pH 7.4) containing a reducing agent (e.g., 10 mM GSH) and monitor the release of the encapsulated drug over time.

    • pH-Triggered Release (for imine crosslinks): Incubate the nanoparticles in an acidic buffer (pH 5.0) and monitor drug release. The imine bonds are susceptible to hydrolysis at acidic pH.

Expert Insights: The choice of block copolymer is critical. The hydrophobic block will form the core for encapsulating hydrophobic drugs, while the hydrophilic block (e.g., PEG) will form the corona, providing stability and biocompatibility. The functional groups for crosslinking should be located in a region that allows for efficient reaction without disrupting the nanoparticle structure.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store at the recommended temperature of -20°C to ensure stability.

Conclusion and Future Perspectives

This compound stands as a promising, yet underexplored, crosslinking agent with the potential for creating sophisticated, stimuli-responsive materials. Its dual-action nature, responding to both redox and pH triggers, opens up a vast design space for researchers in drug delivery, tissue engineering, and smart materials. The protocols and insights provided in this guide offer a foundational framework for harnessing the unique capabilities of this versatile molecule. Further research into its specific reaction kinetics, biocompatibility, and in vivo performance will undoubtedly solidify its position as a valuable tool in the advanced materials toolbox.

References

  • Preparation of pH and redox dual-sensitive core crosslinked micelles for overcoming drug resistance of DOX. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PMC - NIH. (2022-09-14). Available at: [Link]

  • Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation. MDPI. Available at: [Link]

  • Preparation of Redox and pH Sensitive Shell Cross-linked Nanomicelles for Controlled Release of chemotherapeutic drugs. ResearchGate. (2015-10-02). Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Redox/pH-Responsive 2-in-1 Chimeric Nanoparticles for the Co-Delivery of Doxorubicin and siRNA. PMC - NIH. (2021-12-13). Available at: [Link]

  • Scheme 1. (a) Acid-labile benzylidene acetal crosslinking monomer (1)... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. PubMed. (2022-10-19). Available at: [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. (2013-01-15). Available at: [Link]

  • Synthesis of Poly(disulfide)s with Narrow Molecular Weight Distributions via Lactone Ring-Opening Polymerization. Available at: [Link]

  • What Are Common Crosslinking Agents? - Chemistry For Everyone. YouTube. (2024-06-08). Available at: [Link]

  • Cross-linking agents for hydrogels that contain cleavable peptides and short-chain polymers. (2013-02-28).
  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Available at: [Link]

  • Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. PubMed. Available at: [Link]

  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. the University of Bath's research portal. Available at: [Link]

  • Chitosan Cross-Linking with Acetaldehyde Acetals. PMC - NIH. (2022-01-06). Available at: [Link]

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. NSF Public Access Repository. (2021-06-28). Available at: [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. ResearchGate. Available at: [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. PubMed. (2013-01-15). Available at: [Link]

  • Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. PMC - PubMed Central. (2023-07-20). Available at: [Link]

  • Using the dynamic behavior of macrocyclic monomers with a bis(hindered amino)disulfide linker for the preparation of end-functionalized polymers. OUCI. Available at: [Link]

  • 2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure. Available at: [Link]

  • Method for the preparation of poly (disulfide) polymers and gels. Google Patents.
  • The chemical protecting group concept applied in crosslinking of natural tissues with glutaraldehyde acetals. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Thiol-Disulfide Exchange Reactions with Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging Acetal-Containing Disulfides in Redox-Responsive Systems

Thiol-disulfide exchange is a cornerstone of biological redox chemistry and has been ingeniously co-opted for advanced applications in drug delivery and materials science.[1] This reversible covalent reaction, involving the interaction of a free thiol with a disulfide bond, provides a robust mechanism for creating stimuli-responsive systems that can selectively release cargo in specific biochemical environments.[2] Bis(2,2-diethoxyethyl) Disulfide is an intriguing, yet not extensively characterized, reagent in this field. Its unique structure, featuring acetal moieties, suggests potential for novel applications where stability and release kinetics can be finely tuned. The acetal groups may influence the physicochemical properties of the disulfide, such as solubility and susceptibility to exchange reactions, offering a different kinetic profile compared to more common aliphatic or aromatic disulfides.

This guide provides a comprehensive overview of the principles and practical protocols for utilizing this compound in thiol-disulfide exchange reactions. We will delve into the underlying mechanism, provide detailed experimental procedures, and discuss potential applications, particularly in the realm of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for designing and interpreting experiments. Below is a summary of its known characteristics.

PropertyValueSource
Molecular Formula C₁₂H₂₆O₄S₂[3]
Molecular Weight 298.46 g/mol [4][5]
Appearance Light yellow to yellow to orange clear liquid[2][4]
CAS Number 76505-71-0[4][5]
Boiling Point 155°C/8mmHg[4]
Density ~1.036 - 1.044 g/mL at 20-25°C[4][5]
Refractive Index (n20D) ~1.4720 - 1.4780[4][5]
Storage Conditions -20°C[4]

Note: Solubility in aqueous buffers and stability at various pH values are not extensively documented. It is recommended to empirically determine these parameters for your specific experimental conditions.

The Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R').[6][7] This results in the formation of a new disulfide bond and the release of a new thiolate. The reaction is a series of equilibria, and the final distribution of products is determined by the relative concentrations and reduction potentials of the participating thiols and disulfides.[7]

The overall reaction can be depicted as:

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

The rate of this reaction is highly dependent on the pH of the solution, as it is the thiolate anion, not the protonated thiol, that is the reactive nucleophile.[8] Therefore, the reaction rate generally increases with pH as the concentration of the thiolate anion rises.

Thiol_Disulfide_Exchange Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + OH⁻ - H₂O Intermediate [R-S-S(⁻)-R']R' Thiolate->Intermediate Nucleophilic Attack Disulfide R'-S-S-R' Disulfide->Intermediate New_Disulfide R-S-S-R' Intermediate->New_Disulfide New_Thiolate R'-S⁻ Intermediate->New_Thiolate Cleavage New_Thiol R'-SH New_Thiolate->New_Thiol + H⁺

Figure 1: Mechanism of Thiol-Disulfide Exchange. A thiolate anion (R-S⁻) acts as a nucleophile, attacking a disulfide bond to form a transient intermediate, which then resolves into a new disulfide and a new thiolate.

Applications in Drug Development

The differential in reducing potential between the extracellular and intracellular environments provides a powerful trigger for targeted drug release.[1] The concentration of glutathione (GSH), a key intracellular antioxidant, is significantly higher inside cells (millimolar range) compared to the extracellular space (micromolar range).[7] This gradient can be exploited to design drug delivery systems that are stable in circulation but release their therapeutic payload upon entering the target cell.

This compound can be incorporated as a cleavable linker in various drug delivery platforms, including:

  • Prodrugs: A therapeutic agent can be conjugated to a carrier molecule via a disulfide bond, rendering it inactive until it is cleaved by intracellular GSH.

  • Nanoparticles and Micelles: Disulfide cross-linkers can be used to formulate nanoparticles or micelles that encapsulate drugs.[9] Upon entering a cell, the disulfide bonds are cleaved, leading to the disassembly of the nanostructure and the release of the drug.

  • Hydrogels: Redox-responsive hydrogels can be synthesized using disulfide-containing cross-linkers for controlled release of therapeutic agents.

The acetal groups in this compound may offer advantages in terms of modulating the hydrophilicity and steric hindrance around the disulfide bond, potentially influencing the rate of drug release.

Drug_Delivery_Workflow cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) Drug_Carrier Drug-S-S-Carrier Released_Drug Released Drug Drug_Carrier->Released_Drug Thiol-Disulfide Exchange with GSH Cleaved_Carrier Cleaved Carrier

Figure 2: Redox-Responsive Drug Delivery. A drug-carrier conjugate linked by a disulfide bond is stable in the extracellular space. Upon entering the cell, the high concentration of glutathione (GSH) triggers the cleavage of the disulfide bond and the release of the drug.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Disulfide Exchange with this compound

This protocol provides a general framework for reacting this compound with a thiol of interest.

Materials:

  • This compound

  • Thiol of interest (e.g., glutathione, cysteine, a thiol-containing peptide or protein)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), Tris buffer). The pH should be optimized for the specific reaction, typically between 7.0 and 8.5.

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, spectrophotometer)

Procedure:

  • Buffer Preparation: Prepare the desired reaction buffer and degas it thoroughly by bubbling with an inert gas (nitrogen or argon) for at least 15-20 minutes to minimize oxidation of the thiol.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) if it is not readily soluble in the aqueous buffer.

    • Prepare a stock solution of the thiol of interest in the degassed reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, add the reaction buffer.

    • Add the thiol stock solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution to the desired final concentration. The final concentration of the organic solvent from the disulfide stock should be kept low (typically <5%) to avoid affecting the reaction kinetics or protein stability.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.

  • Monitoring the Reaction: At various time points, withdraw aliquots of the reaction mixture and quench the reaction. Quenching can be achieved by:

    • Acidification (e.g., adding a small volume of trifluoroacetic acid or hydrochloric acid) to protonate the thiolate and halt the exchange reaction.

    • Alkylation of free thiols using reagents like N-ethylmaleimide (NEM) or iodoacetamide.

  • Analysis: Analyze the quenched samples using a suitable analytical technique to quantify the consumption of reactants and the formation of products.

Protocol 2: Monitoring Thiol-Disulfide Exchange by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating and quantifying the components of a thiol-disulfide exchange reaction.

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A C18 reverse-phase column suitable for the separation of small molecules or peptides/proteins.

Mobile Phase:

  • A typical mobile phase system consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is typically used to elute the components. The gradient should be optimized for the specific reactants and products.

Procedure:

  • Sample Preparation: Prepare quenched samples as described in Protocol 1.

  • Injection: Inject a suitable volume of the quenched sample onto the HPLC column.

  • Elution and Detection: Elute the components using the optimized gradient and monitor the absorbance at a suitable wavelength (e.g., 214 nm for peptides, or a wavelength where the specific compounds have maximum absorbance).

  • Quantification: Identify the peaks corresponding to the starting materials and products based on their retention times (determined by running standards of each component). Quantify the amount of each component by integrating the peak area.

Protocol 3: Spectrophotometric Monitoring using Ellman's Reagent (DTNB)

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) can be used to quantify the concentration of free thiols in a solution.[10] By monitoring the change in free thiol concentration over time, the progress of the thiol-disulfide exchange reaction can be followed. This method is particularly useful when one of the products is a new thiol.

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Reaction mixture from Protocol 1

  • Spectrophotometer

Procedure:

  • At each time point of the reaction, take an aliquot of the reaction mixture.

  • Add the aliquot to a cuvette containing the DTNB solution.

  • Mix and incubate for a few minutes at room temperature to allow the reaction between the free thiols and DTNB to go to completion.

  • Measure the absorbance at 412 nm. The product of the reaction, 2-nitro-5-thiobenzoate (TNB²⁻), has a high molar absorptivity at this wavelength.

  • Calculate the concentration of free thiols using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

  • Plot the concentration of free thiols versus time to determine the reaction kinetics.

Troubleshooting

IssuePossible CauseSuggested Solution
No or slow reaction - Low pH (insufficient thiolate concentration)- Low temperature- Steric hindrance around the disulfide bond or thiol- Reactant degradation- Increase the pH of the reaction buffer (e.g., to pH 8.0-8.5)- Increase the reaction temperature- Consider using a different thiol or disulfide with less steric bulk- Check the purity and stability of the reactants
Side reactions/unidentified peaks in HPLC - Oxidation of thiols to disulfides by dissolved oxygen- Hydrolysis of the disulfide or other components- Thoroughly degas all buffers and solutions- Include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation- Work at a neutral or slightly acidic pH if hydrolysis is a concern
Poor separation in HPLC - Inappropriate column or mobile phase- Suboptimal gradient- Try a different reverse-phase column (e.g., C8, phenyl)- Optimize the mobile phase composition and gradient slope
Inconsistent results with Ellman's reagent - Instability of DTNB solution- Interference from other compounds that absorb at 412 nm- Prepare fresh DTNB solution daily- Run a control reaction without the thiol to check for background absorbance changes

Conclusion

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available at: [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. Available at: [Link]

  • Disulfide - Wikipedia. Available at: [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins - RSC Publishing. Available at: [Link]

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase | PNAS. Available at: [Link]

  • a) Generic thiol–disulfide exchange reactions for the cleavage of... - ResearchGate. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Biochemical methods for monitoring protein thiol redox states in biological systems - PMC - NIH. Available at: [Link]

  • Glutathione - Wikipedia. Available at: [Link]

  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Global methods to monitor the thiol-disulfide state of proteins in vivo - PubMed. Available at: [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective - MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Cleavage of the Disulfide Bond in Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2-diethoxyethyl) disulfide is a symmetrical disulfide-containing molecule that serves as a valuable building block in organic synthesis and drug development.[1][2] The disulfide bond (S-S) is a key functional group that can be selectively cleaved under specific reductive conditions to yield the corresponding thiol, 2,2-diethoxyethanethiol.[3] This targeted cleavage is a fundamental transformation, enabling the introduction of reactive thiol groups for subsequent conjugation, derivatization, or participation in various biochemical processes.

This comprehensive guide provides a detailed overview of the principles, protocols, and analytical methods for the efficient cleavage of the disulfide bond in this compound. The content is designed to provide both theoretical understanding and practical, actionable protocols for researchers in diverse scientific disciplines.

The Chemistry of Disulfide Bond Cleavage

The cleavage of a disulfide bond is a redox reaction where the disulfide is reduced to two thiol groups.[4] This transformation is most commonly achieved through thiol-disulfide exchange, a series of reversible nucleophilic substitution reactions.[5][6][7] The reaction is initiated by a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide intermediate and the release of a new thiolate. In the presence of a sufficient excess of the reducing agent, the mixed disulfide is subsequently reduced to the desired thiol.

The efficiency of the cleavage reaction is influenced by several factors, including the pKa of the reducing agent's thiol group, the pH of the reaction medium, the concentration of the reducing agent, and the reaction temperature.[8][9]

Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction proceeds via an SN2-like mechanism.[4][6][10] The key steps are:

  • Deprotonation of the reducing agent: A basic environment facilitates the formation of the highly nucleophilic thiolate anion from the thiol-containing reducing agent.

  • Nucleophilic attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound.

  • Formation of a mixed disulfide: This attack leads to the cleavage of the S-S bond and the formation of a transient mixed disulfide.

  • Second nucleophilic attack: A second molecule of the reducing agent's thiolate attacks the mixed disulfide, releasing the second molecule of the desired 2,2-diethoxyethanethiol and forming a disulfide of the reducing agent.

G cluster_0 Step 1: Initial Attack cluster_1 Step 2: Final Reduction This compound This compound Mixed Disulfide Mixed Disulfide This compound->Mixed Disulfide Nucleophilic Attack by R-S⁻ Reducing Agent (R-SH) Reducing Agent (R-SH) Reducing Agent (R-SH)->Mixed Disulfide 2,2-diethoxyethanethiol 2,2-diethoxyethanethiol Mixed Disulfide->2,2-diethoxyethanethiol Final Thiol Product Final Thiol Product Mixed Disulfide->Final Thiol Product Second Nucleophilic Attack Reducing Agent 2 (R-SH) Reducing Agent 2 (R-SH) Reducing Agent 2 (R-SH)->Final Thiol Product Oxidized Reducing Agent (R-S-S-R) Oxidized Reducing Agent (R-S-S-R) Final Thiol Product->Oxidized Reducing Agent (R-S-S-R)

Caption: Thiol-Disulfide Exchange Mechanism.

Selecting the Appropriate Reducing Agent

A variety of reducing agents can be employed for the cleavage of disulfide bonds.[11][12] These are broadly categorized into thiol-based and phosphine-based reagents.

Thiol-Based Reducing Agents

These are the most common class of reagents for disulfide reduction. Their efficacy is largely dependent on their redox potential and the pKa of their thiol groups.

Reducing AgentKey Characteristics
Dithiothreitol (DTT) Highly effective due to its ability to form a stable six-membered ring upon oxidation.[13][14] It is a strong reducing agent but is unstable in solution and susceptible to air oxidation.
β-Mercaptoethanol (BME) A commonly used, cost-effective reducing agent.[8][9] It is volatile and has a strong, unpleasant odor. A large excess is typically required to drive the reaction to completion.
Tris(2-carboxyethyl)phosphine (TCEP) A phosphine-based, odorless, and more stable alternative to thiol-based reagents.[15][16] It is effective over a wider pH range and is not susceptible to air oxidation.
Phosphine-Based Reducing Agents

Tertiary phosphines are effective reducing agents for disulfide bonds, offering several advantages over thiol-based reagents.[9] The reaction mechanism involves a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond.

TCEP is a prime example of a phosphine-based reducing agent.[15][16] It is often preferred for its stability, lack of odor, and effectiveness at lower pH values.

Experimental Protocols

The following protocols are designed to provide a starting point for the cleavage of the disulfide bond in this compound. Optimization may be necessary depending on the specific experimental context and desired purity of the final product.

Protocol 1: Cleavage using Dithiothreitol (DTT)

This protocol utilizes the strong reducing power of DTT.

G Start Start Dissolve Disulfide Dissolve Bis(2,2-diethoxyethyl) Disulfide in appropriate solvent Start->Dissolve Disulfide Prepare DTT Solution Prepare fresh DTT solution (e.g., 1 M in water or buffer) Dissolve Disulfide->Prepare DTT Solution Add DTT Add DTT solution to the disulfide solution (10-50 fold molar excess) Prepare DTT Solution->Add DTT Incubate Incubate at room temperature (30 min - 2 hours) Add DTT->Incubate Monitor Reaction Monitor reaction progress (TLC, LC-MS) Incubate->Monitor Reaction Work-up Perform aqueous work-up to remove excess DTT Monitor Reaction->Work-up Purify Purify the thiol product (e.g., column chromatography) Work-up->Purify End End Purify->End

Caption: Workflow for DTT-mediated disulfide cleavage.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution, pH 7.0-8.5)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a fresh solution of DTT in the same solvent. A 10- to 50-fold molar excess of DTT is recommended.

  • Add the DTT solution to the disulfide solution while stirring.

  • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be subjected to an aqueous work-up to remove the excess DTT and the oxidized DTT.

  • The resulting 2,2-diethoxyethanethiol can be purified by standard methods such as column chromatography if necessary.

Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol offers a more stable and odorless alternative to DTT.[16]

G Start Start Dissolve Disulfide Dissolve Bis(2,2-diethoxyethyl) Disulfide in solvent Start->Dissolve Disulfide Prepare TCEP Solution Prepare TCEP solution (e.g., 0.5 M in water) Dissolve Disulfide->Prepare TCEP Solution Add TCEP Add TCEP solution to the disulfide solution (5-20 fold molar excess) Prepare TCEP Solution->Add TCEP Incubate Incubate at room temperature (15 min - 1 hour) Add TCEP->Incubate Monitor Reaction Monitor reaction progress (TLC, LC-MS) Incubate->Monitor Reaction Purify Direct purification of the thiol (often no work-up needed) Monitor Reaction->Purify End End Purify->End

Sources

Application Notes and Protocols: Leveraging Bis(2,2-diethoxyethyl) Disulfide for Dual-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Drug Delivery

The therapeutic efficacy of many potent drugs is often hampered by a lack of specificity, leading to systemic toxicity and undesirable side effects. Modern drug delivery research seeks to overcome this challenge by designing "smart" nanocarriers that can transport therapeutic agents directly to the site of action and release them in response to specific physiological or pathological triggers.[1][2] This targeted approach not only enhances the therapeutic window of the drug but also minimizes its impact on healthy tissues.

Tumor microenvironments, for instance, present a unique set of triggers for targeted drug release. They are often characterized by a more acidic pH (around 5.0-6.5) compared to the physiological pH of healthy tissues (pH 7.4).[3][4] Furthermore, the intracellular environment of cancer cells has a significantly higher concentration of reducing agents, such as glutathione (GSH), than the extracellular space.[4][5] These distinct characteristics provide a basis for the design of dual-responsive drug delivery systems that can navigate the body's defenses and release their payload precisely where it is needed most.

This application note explores the potential of Bis(2,2-diethoxyethyl) disulfide as a novel crosslinker for the development of dual pH- and redox-responsive nanoparticles. While direct literature on its application in drug delivery is emerging, its chemical structure—possessing both a disulfide bond and acid-labile acetal groups—presents a compelling case for its use in creating sophisticated, dual-stimuli-responsive nanocarriers.

The Scientific Rationale: A Dual-Action Release Mechanism

The unique chemical architecture of this compound offers a two-pronged approach to controlled drug release.

  • Redox-Responsive Disulfide Bond: The disulfide (-S-S-) linkage is stable in the bloodstream but can be readily cleaved in the presence of high concentrations of glutathione (GSH), a tripeptide abundant in the cytoplasm of cancer cells.[4][5] This cleavage leads to the disassembly of the nanoparticle matrix and the release of the encapsulated drug.

  • pH-Sensitive Acetal Groups: The diethoxyethyl moieties are acetals, which are stable at neutral and basic pH but undergo acid-catalyzed hydrolysis to form aldehydes and alcohols under acidic conditions.[6][7][8] This hydrolysis event within the acidic tumor microenvironment or inside the endosomes/lysosomes of cancer cells would increase the hydrophilicity of the nanoparticle components, further promoting its destabilization and drug release.

This dual-responsive nature ensures a multi-layered targeting strategy, enhancing the specificity and efficacy of the drug delivery system.

Conceptual Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, characterization, and evaluation of dual-responsive nanoparticles utilizing this compound.

G cluster_0 Nanoparticle Synthesis & Drug Loading cluster_1 Physicochemical Characterization cluster_2 In Vitro Drug Release Studies cluster_3 Cellular Studies Synthesis 1. Nanoparticle Synthesis (e.g., Emulsion Polymerization with This compound as crosslinker) DrugLoading 2. Drug Encapsulation (e.g., Doxorubicin) Synthesis->DrugLoading Purification 3. Purification (Dialysis/Centrifugation) DrugLoading->Purification DLS Particle Size & PDI (DLS) Purification->DLS Zeta Surface Charge (Zeta Potential) DLS->Zeta TEM Morphology (TEM/SEM) Zeta->TEM FTIR Chemical Structure (FT-IR) TEM->FTIR DLE Drug Loading & Encapsulation Efficiency FTIR->DLE pH74 Physiological Condition (pH 7.4) DLE->pH74 pH50 Acidic Condition (pH 5.0) pH74->pH50 pH74_GSH Redox Condition (pH 7.4 + 10 mM GSH) pH50->pH74_GSH pH50_GSH Dual-Responsive Condition (pH 5.0 + 10 mM GSH) pH74_GSH->pH50_GSH Uptake Cellular Uptake (Confocal Microscopy) pH50_GSH->Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Uptake->Cytotoxicity G cluster_0 Extracellular Environment (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5) cluster_2 Intracellular Environment (pH ~5.0, High GSH) NP_stable Nanoparticle Stable Minimal Drug Release NP_acid Nanoparticle Acetal Hydrolysis Begins Partial Drug Release NP_stable->NP_acid Lower pH NP_dual Nanoparticle Acetal Hydrolysis & Disulfide Cleavage Rapid Drug Release NP_acid->NP_dual Internalization & High GSH

Sources

Application Note: Advanced Surface Functionalization of Nanoparticles using Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of nanoparticle surface chemistry is fundamental to their application in high-performance systems, from targeted drug delivery to advanced diagnostics. This document provides a comprehensive guide to the use of Bis(2,2-diethoxyethyl) Disulfide, a bifunctional linker designed for the surface modification of noble metal nanoparticles, particularly gold (AuNPs). This linker uniquely introduces a protected aldehyde group, which can be chemically unveiled in situ for subsequent covalent conjugation. We present detailed protocols for the ligand exchange process, deprotection of the acetal moiety to yield a reactive aldehyde surface, and subsequent bioconjugation via reductive amination. This methodology offers a robust, controllable, and versatile platform for creating highly stable and functional nanoparticle bioconjugates.

Introduction: The Need for Controlled Surface Architectures

The efficacy of nanoparticles in biomedical applications is intrinsically linked to their surface properties.[1] A well-designed surface modification strategy can impart stability in biological media, reduce non-specific protein adsorption, and provide anchor points for specific targeting ligands or therapeutic payloads.[2] The gold-sulfur bond is a cornerstone of nanoparticle functionalization, offering a strong, spontaneous, and stable linkage for attaching molecules to gold surfaces.[3] While simple alkanethiols can stabilize nanoparticles, advanced applications require more sophisticated surface functionalities.

This compound emerges as a superior alternative. Its core structure features a disulfide anchor that readily cleaves and binds to gold surfaces.[4] Crucially, it terminates in a diethoxyethyl group, which is a stable acetal that acts as a protecting group for a highly reactive aldehyde. This latent functionality prevents premature reactions and allows for a two-stage modification process. First, a stable self-assembled monolayer is formed, and second, the aldehyde is exposed under mild acidic conditions, creating a "bio-orthogonal" reactive handle for the specific attachment of amine-containing molecules such as proteins, peptides, and small-molecule drugs.[5]

The Two-Stage Functionalization Mechanism

The process leverages fundamental principles of organic and surface chemistry to build complex nanoparticle architectures in a controlled, sequential manner.

  • Stage 1: Ligand Exchange & Self-Assembled Monolayer (SAM) Formation. When aqueous citrate-stabilized AuNPs are incubated with an ethanolic solution of this compound, a ligand exchange reaction occurs. The disulfide bond (S-S) is reductively cleaved by the gold surface, forming two robust gold-thiolate (Au-S) bonds per molecule.[4] This drives the self-assembly of the linkers into a dense, protective monolayer, with the acetal-protected functional heads oriented towards the solvent.

  • Stage 2: Deprotection and Covalent Conjugation. The acetal groups are stable under neutral and basic conditions but are readily hydrolyzed under mild acid (pH ~4-5) to reveal the terminal aldehyde (-CHO) groups. This unmasking step creates a nanoparticle surface decorated with reactive carbonyls. These aldehydes can then react with primary amines (-NH₂) from biomolecules to form an initial imine (Schiff base) intermediate. Subsequent reduction with a mild reagent like sodium cyanoborohydride (NaBH₃CN) converts the reversible imine linkage into a highly stable, covalent secondary amine bond.[6] This reductive amination process is highly efficient and specific, ensuring directional and robust conjugation.[7]

Figure 1: Logical workflow for the two-stage surface modification and bioconjugation of gold nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is based on the well-established Turkevich-Frens method and serves as the starting point for generating the nanoparticle core.[8][9]

  • Preparation: In an exceptionally clean 250 mL Erlenmeyer flask with a stir bar, add 99 mL of Milli-Q water and 1 mL of 1% (w/v) HAuCl₄ solution.

  • Heating: Place the flask on a stirring hotplate and bring the solution to a vigorous boil.

  • Reduction: While boiling, rapidly inject 2 mL of 1% (w/v) sodium citrate solution. A color change from pale yellow to clear, then grey, blue, and finally to a stable ruby red should be observed within minutes.

  • Reflux: Continue boiling for an additional 15 minutes to ensure the reaction is complete.

  • Cooling & Storage: Remove from heat and allow the solution to cool to room temperature. Store the resulting AuNP colloid at 4°C. The nanoparticles should be characterized by UV-Vis Spectroscopy and Dynamic Light Scattering (DLS) prior to use.[10]

Protocol 2: Surface Modification with this compound

This protocol displaces the weakly bound citrate ions with the strongly binding disulfide linker.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in absolute ethanol.

  • Ligand Exchange: To 10 mL of the prepared AuNP solution, add 100 µL of the 10 mM disulfide stock solution (final concentration 0.1 mM).

  • Incubation: Incubate the mixture for at least 12 hours (overnight) at room temperature with gentle stirring to ensure complete monolayer formation.

  • Purification: Transfer the solution to centrifuge tubes. Pellet the functionalized AuNPs by centrifugation. Note: Centrifugation parameters depend on nanoparticle size; for 20 nm AuNPs, 12,000 x g for 20 minutes is a good starting point.

  • Washing: Carefully decant the supernatant, which contains excess linker and displaced citrate. Resuspend the pellet in 10 mL of absolute ethanol to wash. Repeat the centrifugation and washing steps two more times.

  • Final Resuspension: After the final wash, resuspend the pellet in 10 mL of a suitable buffer for the next step, such as 10 mM phosphate buffer (pH 7.4).

Protocol 3: Acetal Deprotection to Expose Aldehyde Groups

This critical step activates the nanoparticle surface for conjugation.

  • Acidification: To the 10 mL suspension of acetal-protected AuNPs, add 0.1 M HCl dropwise while monitoring the pH until it reaches 4.0-4.5.

  • Incubation: Stir the solution gently at room temperature for 2 hours. This is typically sufficient to drive the hydrolysis of the acetal to the aldehyde.

  • Neutralization & Purification: Pellet the aldehyde-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes).

  • Washing: Decant the acidic supernatant. Resuspend the pellet in 10 mL of a conjugation-compatible buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. Repeat the centrifugation and washing process twice to ensure complete removal of acid.

  • Final Suspension: Resuspend the final pellet in the desired volume of conjugation buffer.

Protocol 4: Protein Conjugation via Reductive Amination

This protocol details the covalent attachment of an amine-containing protein (e.g., Bovine Serum Albumin, BSA) to the activated nanoparticle surface.

  • Reagent Preparation: Prepare a 1 mg/mL solution of the protein in PBS (pH 7.4). Prepare a fresh 100 mM stock solution of sodium cyanoborohydride (NaBH₃CN) in PBS.

  • Schiff Base Formation: To 1 mL of the aldehyde-functionalized AuNP suspension, add the protein solution. The optimal molar ratio of protein to AuNPs must be determined empirically but a 100-fold molar excess of protein is a reasonable starting point. Incubate for 2 hours at room temperature with gentle end-over-end mixing.

  • Reduction: Add the NaBH₃CN stock solution to the mixture to a final concentration of 10 mM.

  • Final Conjugation: Allow the reduction reaction to proceed overnight at 4°C.

  • Purification: Pellet the final AuNP-protein conjugates by centrifugation. The speed may need to be adjusted as the conjugate size will be larger.

  • Washing & Storage: Wash the pellet three times with PBS to remove excess protein and reducing agent. Resuspend the final product in a storage buffer (e.g., PBS with 0.05% Tween-20 or 0.1% BSA as a stabilizer) and store at 4°C.

Validation and Characterization

Each step of the modification process should be validated to ensure success. This is critical for reproducibility and troubleshooting.

Characterization TechniquePurpose & Expected Outcome
UV-Vis Spectroscopy Monitors the Localized Surface Plasmon Resonance (LSPR). A red-shift of the LSPR peak (typically 2-10 nm) is expected after each successful surface coating step, indicating a change in the local refractive index at the nanoparticle surface.[10]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter. A stepwise increase in size is expected: Citrate-AuNP < Acetal-AuNP < Aldehyde-AuNP < Protein-Conjugated-AuNP. This confirms the addition of successive layers.[10]
Zeta Potential Measures surface charge. A significant change from the highly negative charge of citrate-capped AuNPs (approx. -40 mV) to a less negative value is expected after disulfide functionalization. The final charge will depend on the conjugated protein.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical functional groups. After deprotection (Protocol 3), the appearance of a characteristic aldehyde C=O stretch at ~1700-1725 cm⁻¹ confirms the successful unmasking of the reactive group.
Transmission Electron Microscopy (TEM) Visualizes the nanoparticle core. TEM should confirm that the gold core remains monodisperse and that no significant aggregation occurred during the functionalization process.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Nanoparticle Aggregation 1. Incomplete surface coverage by the disulfide linker. 2. Excessive centrifugation force. 3. Inappropriate buffer/pH conditions.1. Increase incubation time or concentration of the disulfide linker during ligand exchange. 2. Optimize centrifugation speed and time for your specific nanoparticle size. 3. Ensure nanoparticles are in a buffer of appropriate ionic strength and pH for stability.
Low Conjugation Efficiency 1. Incomplete deprotection of the acetal group. 2. Inactive amine groups on the biomolecule. 3. Degradation of the reducing agent (NaBH₃CN).1. Confirm deprotection using FTIR or extend the acid incubation time. Ensure pH is in the correct range (4.0-4.5). 2. Use a fresh, high-quality protein or peptide. Avoid buffers containing primary amines (e.g., Tris) during conjugation. 3. Always prepare the NaBH₃CN solution fresh immediately before use.
No Red-Shift in LSPR 1. Ligand exchange or conjugation reaction failed. 2. Insufficient concentration of added molecules.1. Re-verify each step of the protocol. Ensure reagents are active. 2. Increase the concentration of the disulfide linker or the biomolecule being conjugated.

References

  • Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach. Physical Chemistry Chemical Physics (RSC Publishing).
  • Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry. ACS Nano.
  • Ielo, I., et al. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. Molecules. Available at: [Link]

  • Gamble, L.J., et al. Surface Characterization of Functionalized Gold Nanoparticles. University of Washington. Available at: [Link]

  • Electronic Effect of Ruthenium Nanoparticles on Efficient Reductive Amination of Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Dual-Functional Gold Nanoparticles for Plasmon-Enhanced Photothermal Reductive Amination of Aldehydes. ACS Applied Nano Materials. Available at: [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. Available at: [Link]

  • Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols. Available at: [Link]

  • Development of metal nanoparticles supported materials as efficient catalysts for reductive amination reactions using high-throughput experimentation. ResearchGate. Available at: [Link]

  • Nanoparticle Surface Functionalization-Aldehyde Modification (-CHO). CD Bioparticles. Available at: [Link]

  • Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis. Accounts of Chemical Research. Available at: [Link]

  • Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions. Bioconjugate Chemistry. Available at: [Link]

  • Gold and Silver Nanoparticles Functionalized by the Adsorption of Dialkyl Disulfides. Langmuir. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. 3 Biotech. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions with Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(2,2-diethoxyethyl) Disulfide

Welcome to the technical support guide for this compound (CAS 76505-71-0). This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions when working with this versatile intermediate. Instead of a simple list of issues, we will explore the reactivity of its core functional groups to empower you to anticipate, troubleshoot, and validate your experimental outcomes.

Part 1: Understanding the Core Reactivity

This compound is characterized by two primary functional groups: a central disulfide bond (-S-S-) and two terminal diethyl acetal groups (-CH(OEt)₂) . The majority of unexpected side reactions or degradation issues arise from the inherent chemical vulnerabilities of these two moieties. Understanding their behavior under different conditions is the key to successful experimentation.

Diagram: Key Reactive Sites

Caption: Key reactive sites of the molecule.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental issues.

► Issue 1: Loss of Compound Integrity & Unexpected Aldehyde Signals

Question: "I'm running a reaction under what I thought were mild conditions, but I'm seeing a loss of my starting material and the appearance of new, unexpected peaks in my NMR/LC-MS, possibly an aldehyde. What's happening?"

Answer: This is a classic sign of acetal hydrolysis . The acetal groups on this compound are stable under neutral to basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[1][2]

Root Cause Analysis:

  • Acidic Reagents: You may be using a reagent that is acidic or has acidic impurities (e.g., certain Lewis acids, salts of amines).

  • Acidic Workup: Aqueous workups using even mildly acidic water (e.g., pH < 6) can initiate hydrolysis.

  • Acidic Solvents/Additives: Using solvents that can generate acidic species (e.g., aged chlorinated solvents) or acidic additives like TFA or acetic acid will rapidly cleave the acetal.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause significant hydrolysis during purification.

Mechanism: Acid-Catalyzed Acetal Hydrolysis The reaction proceeds by protonation of one of the ether oxygens, converting it into a good leaving group (ethanol).[1][3] The resulting oxonium ion is then attacked by water. This process repeats for the second ethoxy group, ultimately yielding 2-mercaptoacetaldehyde disulfide and four equivalents of ethanol.

Troubleshooting Protocol:

  • pH Control: Ensure all aqueous solutions are buffered to pH 7 or higher. If an acidic step is unavoidable, perform it at low temperatures and for the shortest possible duration.

  • Reagent Purity: Use freshly purchased or purified reagents and solvents.

  • Alternative Purification: For chromatography, use neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent).

  • Reaction Monitoring: If you suspect hydrolysis, monitor the reaction for the appearance of the aldehyde byproduct or ethanol.

► Issue 2: Unwanted Disulfide Cleavage or Formation of Mixed Disulfides

Question: "My reaction involves other thiol-containing molecules, and my mass spec results show that my starting material is either being consumed or forming adducts with my other thiols. Why is this happening?"

Answer: You are observing thiol-disulfide exchange or disulfide reduction . The disulfide bond is a reactive functional group that can be readily cleaved by reducing agents or undergo exchange with other free thiols.[4][5]

Root Cause Analysis:

  • Presence of Free Thiols: Any free thiol (R'-SH) in your reaction mixture can attack the disulfide bond, leading to a new mixed disulfide and releasing one half of the original molecule as a thiol. This is a common equilibrium-driven process.[4][6][7]

  • Reducing Agents: Common lab reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or even sodium borohydride will readily reduce the disulfide bond to two free thiols.[8][9][10]

  • Biological Systems: If used in a biological context, intracellular reducing environments (e.g., high concentrations of glutathione) will rapidly cleave the disulfide bond.[5]

Mechanism: Thiol-Disulfide Exchange This is typically an SN2-type reaction where a nucleophilic thiolate anion (R'-S⁻) attacks one of the sulfur atoms of the disulfide bond.[4] This forms a new disulfide and releases a thiolate leaving group.

Troubleshooting Workflow:

Thiol_Troubleshooting Figure 2: Troubleshooting Disulfide Reactivity start Unexpected Disulfide Reactivity Observed check_thiols Does the reaction mixture contain other free thiols? start->check_thiols check_reducers Are reducing agents (DTT, TCEP, etc.) present? check_thiols->check_reducers No solution_thiols Isolate the disulfide from thiols. If unavoidable, use a large excess of one thiol to drive equilibrium. check_thiols->solution_thiols Yes solution_reducers Remove reducing agents. Use non-reducing conditions or protecting groups. check_reducers->solution_reducers Yes no_issue Re-evaluate other reaction parameters (e.g., temperature, light). check_reducers->no_issue No

Caption: Decision tree for troubleshooting disulfide bond issues.

Preventative Measures:

  • Thiol Scavengers: If trace thiols are a problem, consider adding a thiol-scavenging resin or reagent before introducing your disulfide compound.

  • Orthogonal Chemistry: Design your synthetic route so that disulfide reduction or exchange is the intended final step, not an accidental side reaction.

  • Control of Stoichiometry: In exchange reactions, the stoichiometry of the reacting thiol will determine the product distribution at equilibrium.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Store in a cool, dry place away from direct sunlight and sources of ignition. It is typically stored at room temperature or refrigerated.[11] Crucially, ensure the container is tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis if any acidic impurities are present.

Q2: Is the compound stable in aqueous buffers?

  • Stability is highly pH-dependent. It is generally stable in neutral (pH ~7) and basic buffers. It will degrade in acidic buffers (pH < 6) due to acetal hydrolysis.[12] The rate of degradation increases as the pH decreases.

Q3: What is the expected purity of commercial grades?

  • Commercial offerings are often available in technical grades, which may have an assay of around 85-90%.[11] It is critical to analyze the starting material by NMR or GC-MS to identify any impurities that could interfere with your reaction.

Q4: Can I cleave the disulfide bond without affecting the acetal groups?

  • Yes. This is a key advantage of its structure. The disulfide bond can be selectively reduced under neutral or basic conditions, which will not affect the acetal groups. Reagents like DTT at pH 7-8 or TCEP are ideal for this purpose.[8]

Q5: Can I hydrolyze the acetal groups without affecting the disulfide bond?

  • Yes. Mild acidic treatment (e.g., dilute HCl or formic acid in an aqueous/organic solvent mixture) will cleave the acetals while leaving the disulfide bond intact.[1] Ensure no reducing agents are present.

Data Summary Table

ParameterVulnerabilityConditions to AvoidRecommended Conditions
Acetal Groups HydrolysispH < 6, strong Lewis acids, acidic silica gelpH ≥ 7, neutral or basic reagents, base-washed silica
Disulfide Bond ReductionReducing agents (DTT, TCEP, NaBH₄)Non-reducing environment
Disulfide Bond Thiol ExchangePresence of other free thiolsThiol-free environment or controlled stoichiometry

References

  • Wouters, J., et al. (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Cremers, C. M., & Jakob, U. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. Available at: [Link]

  • Depuydt, M., et al. (2018). Mechanisms of thiol‐disulfide exchange reactions catalyzed by thiol‐disulfide oxidoreductases. ResearchGate. Available at: [Link]

  • Yi, M. C., & Khosla, C. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Acetal Hydrolysis in Acidic Media. YouTube. Available at: [Link]

  • Powers, D. C., et al. (2024). Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities. Organic Letters. Available at: [Link]

  • Chen, Y. H., et al. (2010). Rapid and irreversible reduction of protein disulfide bonds. PubMed. Available at: [Link]

  • Antec Scientific. (n.d.). Disulfide Bond Reduction in proteins. Antec Scientific. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available at: [Link]

  • Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Available at: [Link]

  • Organic Mechanism. (2012). Acetal Hydrolysis Acidic Solution 001. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Purification of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bis(2,2-diethoxyethyl) Disulfide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find practical, in-depth guidance to navigate the challenges of purifying this compound from complex reaction mixtures. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Characteristics

This compound is a sulfur-containing organic compound with the empirical formula C12H26O4S2. It is primarily used as an intermediate in organic synthesis, particularly in the production of polymers, resins, and specialized chemicals for the pharmaceutical industry.[1] A key structural feature is the presence of both a disulfide bond and acetal functional groups. Understanding the stability and reactivity of these groups is paramount for successful purification.

  • Disulfide Bond: The S-S bond is susceptible to cleavage by reducing agents.[2] Disulfide exchange or "scrambling" can also occur, especially under neutral to alkaline pH or at elevated temperatures, leading to the formation of unwanted disulfide byproducts.[3][4] Maintaining a slightly acidic environment (pH ~6.5) can help minimize this issue.[3][4]

  • Acetal Groups: Acetals are stable to bases, nucleophiles, and most oxidizing and reducing agents.[5][6] However, they are sensitive to acidic conditions, especially in the presence of water, which can lead to hydrolysis back to the corresponding aldehyde.[5][7] This dual sensitivity—disulfide bonds to bases and acetals to acids—creates a narrow window for optimal purification conditions.

Physical and Chemical Properties
PropertyValueSource
CAS Number 76505-71-0
Molecular Weight 298.46 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1][8]
Density 1.036 - 1.052 g/mL at 20-25 °C[1]
Boiling Point 155°C / 8 mmHg[1]
Refractive Index n20/D 1.472 - 1.478[1]
Purity (Technical Grade) Typically 85-90%[1]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. The following workflow diagram provides a high-level overview of the troubleshooting process.

Troubleshooting workflow for purification.
Q1: My post-reaction mixture shows multiple spots on a TLC plate, and the target spot is faint. What's going on?

A1: This common issue points to either an incomplete reaction or the presence of numerous byproducts and unreacted starting materials.

  • Probable Cause 1: Incomplete Reaction. The synthesis of disulfides can be equilibrium-driven.[9] If the reaction has not reached completion, you will have a significant amount of starting materials.

    • Solution: Before attempting purification, ensure the reaction has gone to completion. Monitor the reaction progress using TLC or GC-MS. If necessary, consider extending the reaction time, increasing the temperature moderately, or adding a slight excess of one of the reagents.

  • Probable Cause 2: Reagent-derived Impurities. Synthesis often involves reagents that can lead to side products. For instance, if synthesizing from a thiol, oxidative side reactions can occur. The synthesis from aminoacetaldehyde diethyl acetal involves multiple steps where intermediates can persist.[10]

    • Solution: Perform a preliminary aqueous workup. Washing the crude reaction mixture with a mild buffer or brine can remove water-soluble impurities and salts. For example, a wash with a saturated sodium bicarbonate solution followed by brine is a standard procedure to remove acidic impurities before concentrating the organic phase.[11]

Q2: I'm losing my product during column chromatography, and I'm seeing a new, more polar spot appear on my TLC plates. What is causing this decomposition?

A2: This is a classic sign of acetal hydrolysis. The slightly acidic nature of standard silica gel can be sufficient to catalyze the breakdown of the diethoxyethyl groups, especially if your solvents are not anhydrous.[5][11]

  • Probable Cause: Acid-Catalyzed Hydrolysis on Silica Gel. Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can lower the local pH and hydrolyze the acetal to an aldehyde and ethanol.[7]

    • Solution 1: Neutralize the Silica Gel. Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (e.g., 1% triethylamine in your chosen eluent). This deactivates the acidic sites. Alternatively, commercially available neutral or basic alumina can be used as the stationary phase, though its separation characteristics differ.

    • Solution 2: Use Anhydrous Conditions. Ensure that your solvents for chromatography are thoroughly dried. The presence of water is required for hydrolysis.[7] Using freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves is recommended.

    • Solution 3: Minimize Contact Time. Do not let your compound sit on the column for extended periods. Prepare your fractions and elute the column efficiently.

Q3: My purified product shows unexpected peaks in the NMR or mass spectrum, suggesting the presence of other disulfide-containing species. Why is this happening?

A3: This points towards disulfide scrambling, a process where disulfide bonds are cleaved and reformed, leading to a mixture of disulfide products.[3][12]

  • Probable Cause 1: Basic Conditions. Thiolate anions, which are more prevalent under basic conditions, can attack disulfide bonds, leading to scrambling.[4] If your workup involved a strong base wash, this could be the culprit.

    • Solution: Avoid strong bases during the workup. If a basic wash is necessary, use a mild base like sodium bicarbonate and work quickly at low temperatures. Whenever possible, maintain the pH of all aqueous solutions between 6.0 and 7.0.[3]

  • Probable Cause 2: Presence of Free Thiols. Unreacted thiol starting material in the crude mixture can initiate disulfide exchange.

    • Solution: If the starting thiol is difficult to separate, consider adding a thiol-scavenging resin to the crude mixture before chromatography. Alternatively, a mild oxidizing agent can be used to convert residual thiols to disulfides, which may be easier to separate.

  • Probable Cause 3: Thermal Stress. High temperatures during solvent evaporation or distillation can promote disulfide scrambling.[4]

    • Solution: Concentrate your product in vacuo using a rotary evaporator with a water bath set to a moderate temperature (e.g., ≤ 40°C). If distillation is required, use high vacuum to lower the boiling point.[1]

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying this compound on a laboratory scale.

Objective: To purify crude this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (optional, for deactivation)

  • Anhydrous Hexanes

  • Anhydrous Ethyl Acetate

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain solution

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 5% Ethyl Acetate in Hexanes and increasing to 10%, 15%, etc.).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.

  • Prepare the Column:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude material weight).

    • Prepare a slurry of silica gel in the chosen eluent. Optional: If acetal hydrolysis is a concern, use an eluent containing 0.5-1% triethylamine for the slurry preparation and the entire elution.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of cracks or air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed silica bed.

  • Elute the Column:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. A gentle positive pressure with air or nitrogen can be applied to speed up the process (flash chromatography).

  • Monitor the Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate and visualize the spots. Since the target compound may not be UV-active, use a potassium permanganate stain, which reacts with the disulfide bond to give a yellow spot on a purple background.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and characterize the pure product using NMR, GC-MS, and/or IR spectroscopy.

IV. Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for purified this compound? A: The purified compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes both potential disulfide exchange and slow hydrolysis from atmospheric moisture.

Q: Can I use distillation to purify this compound? A: Yes, vacuum distillation can be an effective method, especially for larger scales. The compound has a reported boiling point of 155°C at 8 mmHg.[1] However, be mindful of potential thermal degradation or disulfide scrambling at elevated temperatures.[4] Ensure a high-quality vacuum to keep the distillation temperature as low as possible.

Q: My starting material is Bis(2-hydroxyethyl) disulfide. What should I be aware of during the synthesis of the acetal? A: The synthesis will involve protecting the hydroxyl groups as diethyl acetals. This reaction is typically acid-catalyzed. It is crucial to use anhydrous conditions to drive the equilibrium towards the acetal product. After the reaction, you must completely neutralize the acid catalyst before workup and purification to prevent the reverse reaction (hydrolysis) from occurring.[5][7]

Q: Are there alternative purification methods to column chromatography? A: For certain impurity profiles, other techniques might be viable. If the main impurities are significantly different in boiling point, vacuum distillation is a good option.[1] If impurities are primarily ionic or highly polar, a simple liquid-liquid extraction or filtration through a plug of silica can sometimes be sufficient to achieve moderate purity. Preparative HPLC is also an option for achieving very high purity on small scales, but care must be taken with the acidic mobile phases often used.

V. References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wu, S. L., & Hancock, W. S. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, 99(1), e103. Retrieved from [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable?. Retrieved from [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. Retrieved from [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Amato, F., & Marcaccini, S. (2005). 2,2-DIETHOXY-1-ISOCYANOETHANE. Organic Syntheses, 82, 18. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

Sources

Technical Support Center: Stability of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2,2-diethoxyethyl) Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As a molecule possessing both acetal and disulfide functionalities, its stability is critically dependent on the pH of the experimental medium. This document will elucidate the underlying chemical principles governing its stability and provide practical solutions to common challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: this compound has two key functional groups that dictate its stability profile:

  • Acetal Groups: The two acetal groups, specifically diethyl acetals, are susceptible to hydrolysis under acidic conditions.

  • Disulfide Bond: The central disulfide linkage is prone to cleavage under alkaline conditions through various mechanisms.

The interplay of these two groups means that the compound's stability is highly pH-dependent.

Q2: At what pH range is this compound most stable?

A2: The compound is expected to exhibit its greatest stability in the neutral pH range (approximately pH 6-8) . In this range, both the acetal groups and the disulfide bond are at their most stable. However, it is important to be aware of potential disulfide exchange reactions if other thiol-containing species are present in the medium.

Q3: What happens to the molecule under acidic conditions?

A3: Under acidic conditions (pH < 6), the acetal groups are the primary point of instability. They will undergo acid-catalyzed hydrolysis to yield 2,2-diethoxyethanethiol and its corresponding aldehyde, 2-ethoxyacetaldehyde, and ethanol. The disulfide bond itself is relatively stable in acidic media. The rate of hydrolysis is dependent on the strength of the acid and the temperature.[1][2]

Q4: What is the expected degradation pathway under alkaline conditions?

A4: In alkaline solutions (pH > 8), the disulfide bond becomes the labile part of the molecule. It can undergo cleavage through two primary mechanisms:

  • β-elimination: The hydroxide ion can abstract a proton from the carbon alpha to the disulfide bond, leading to the formation of a persulfide and an elimination product.[3][4]

  • Nucleophilic attack: The hydroxide ion can directly attack one of the sulfur atoms of the disulfide bond, leading to the formation of a sulfenic acid and a thiolate.[5]

The acetal groups are generally stable under basic conditions.

Q5: Can I use standard buffers for my experiments with this compound?

A5: Yes, but the choice of buffer is critical.

  • For experiments requiring stability, use buffers in the neutral pH range, such as phosphate-buffered saline (PBS) or HEPES.

  • Avoid acidic buffers like acetate or citrate if you need to maintain the acetal integrity.

  • Be cautious with alkaline buffers like carbonate or borate, as they will likely cause degradation of the disulfide bond over time.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Issue 1: Loss of compound during analysis in an acidic mobile phase (e.g., HPLC with 0.1% TFA).
  • Potential Cause: Acid-catalyzed hydrolysis of the acetal groups on the HPLC column or in the prepared sample.[1][6]

  • Troubleshooting Steps:

    • Modify Mobile Phase: If possible, use a mobile phase with a less acidic pH. A neutral or near-neutral mobile phase would be ideal if compatible with your chromatography.

    • Minimize Sample Incubation Time: Prepare samples in the acidic mobile phase immediately before injection to minimize the time for hydrolysis to occur.

    • Use a Lower Temperature: If your HPLC system has temperature control for the autosampler and column, running the separation at a lower temperature can reduce the rate of hydrolysis.

    • Alternative Analytical Technique: Consider using an analytical method that does not require an acidic environment, such as Nuclear Magnetic Resonance (NMR) spectroscopy, if applicable.

Issue 2: Unexpected peaks appearing in the chromatogram when working with alkaline buffers.
  • Potential Cause: Degradation of the disulfide bond leading to the formation of multiple sulfur-containing species.[3][5]

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your buffer is accurate and stable throughout the experiment.

    • Time-Course Study: Run a time-course experiment by analyzing samples at different time points after dissolving the compound in the alkaline buffer. This will help you understand the kinetics of the degradation.

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the masses of the unexpected peaks to confirm they are degradation products.

    • Work at Lower Temperatures: Reducing the temperature can slow down the rate of disulfide cleavage.

Issue 3: Inconsistent results or loss of compound in the presence of other thiol-containing molecules (e.g., cysteine, glutathione).
  • Potential Cause: Thiol-disulfide exchange reactions are occurring, leading to the formation of mixed disulfides.[7][8] This is a common reaction for disulfides, especially around neutral and slightly alkaline pH.

  • Troubleshooting Steps:

    • Control Experiments: Run control experiments without the other thiol-containing molecules to confirm that the instability is due to the exchange reaction.

    • pH Adjustment: Thiol-disulfide exchange is pH-dependent. Lowering the pH (while being mindful of acetal stability) can slow down the exchange rate.

    • Use of Alkylating Agents: If the goal is to prevent the reaction, you can "cap" the free thiols in your sample with an alkylating agent like N-ethylmaleimide (NEM) before introducing the this compound. This is only suitable if it does not interfere with your downstream application.

Summary of pH-Dependent Instability
pH RangePrimary InstabilityLikely Degradation ProductsRecommended Action
Acidic (pH < 6) Acetal Hydrolysis2-ethoxyacetaldehyde, EthanolUse neutral buffers; minimize exposure time to acidic conditions.
Neutral (pH 6-8) Generally Stable(if thiols present) Mixed DisulfidesIdeal working range; be aware of potential thiol-disulfide exchange.
Alkaline (pH > 8) Disulfide CleavageThiolates, Sulfenic Acids, PersulfidesUse neutral buffers; if alkaline conditions are necessary, work at low temperatures and for short durations.

Section 3: Experimental Protocols

Protocol 1: Assessing Acetal Stability by HPLC

This protocol allows for the monitoring of acetal hydrolysis under acidic conditions.

  • Prepare Buffers: Prepare a series of buffers at different acidic pH values (e.g., pH 4, 5, and a neutral control at pH 7).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a neutral, water-miscible organic solvent (e.g., acetonitrile or ethanol).

  • Incubation: Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared buffers. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. Use a mobile phase that provides good separation of the parent compound and its potential degradation products. A gradient of water and acetonitrile with a neutral buffer additive is recommended to avoid further degradation on the column.

  • Data Analysis: Plot the peak area of the parent compound as a function of time for each pH. A decrease in the peak area indicates degradation.

Protocol 2: Monitoring Disulfide Bond Stability using Ellman's Reagent

This protocol detects the formation of free thiols, a product of disulfide bond cleavage.

  • Prepare Buffers: Prepare a series of buffers at different alkaline pH values (e.g., pH 8, 9, 10, and a neutral control at pH 7).

  • Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Ellman's Reagent (DTNB) Solution: Prepare a fresh solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7).

  • Incubation: Dilute the disulfide stock solution to a final concentration of 1 mg/mL in each of the alkaline buffers and the control. Incubate at a controlled temperature.

  • Reaction: At various time points, take an aliquot of each solution and add it to the DTNB solution. The formation of a yellow product (TNB²⁻) indicates the presence of free thiols.

  • Spectrophotometry: Measure the absorbance of the yellow solution at 412 nm.

  • Data Analysis: An increase in absorbance at 412 nm over time indicates the cleavage of the disulfide bond.

Section 4: Visualizing Degradation Pathways

Diagram 1: Acid-Catalyzed Acetal Hydrolysis

Acetal_Hydrolysis cluster_products Products This compound This compound Protonated Acetal Protonated Acetal This compound->Protonated Acetal + H+ Carbocation Intermediate Carbocation Intermediate Protonated Acetal->Carbocation Intermediate - EtOH Hemiacetal Hemiacetal Carbocation Intermediate->Hemiacetal + H2O Protonated Aldehyde Protonated Aldehyde Hemiacetal->Protonated Aldehyde + H+, - EtOH 2-ethoxyacetaldehyde 2-ethoxyacetaldehyde Protonated Aldehyde->2-ethoxyacetaldehyde - H+ Ethanol (EtOH) Ethanol (EtOH)

Caption: Hypothesized pathway of acetal hydrolysis under acidic conditions.

Diagram 2: Alkaline-Mediated Disulfide Cleavage

Disulfide_Cleavage cluster_start Starting Material cluster_pathways Degradation Pathways in OH- cluster_products Products This compound This compound Beta_Elimination Beta_Elimination This compound->Beta_Elimination β-Elimination Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Nucleophilic Attack Persulfide + Vinyl Ether Persulfide + Vinyl Ether Beta_Elimination->Persulfide + Vinyl Ether Thiolate + Sulfenic Acid Thiolate + Sulfenic Acid Nucleophilic_Attack->Thiolate + Sulfenic Acid

Caption: Potential degradation pathways for the disulfide bond in alkaline media.

Section 5: References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed. [Link]

  • Is the alkaline cleavage of disulfide bonds in peptides an alpha-beta elimination reaction or a hydrolysis? PubMed. [Link]

  • Unexpected mechanochemical complexity: distinct reaction mechanisms in disulfide bond reduction in alkaline solution. Royal Society of Chemistry. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. PubMed Central. [Link]

  • Analysis of BNP7787 thiol-disulfide exchange reactions in phosphate buffer and human plasma using microscale electrochemical high performance liquid chromatography. PubMed. [Link]

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]

  • Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. PubMed Central. [Link]

  • Differential effects of disulfide bond formation in TEM‐1 versus CTX‐M‐9 β‐lactamase. NIH. [Link]

  • Disulfides form persulfides at alkaline pH leading to potential overestimations in the cold cyanolysis method. Ovid. [Link]

  • 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

Sources

Troubleshooting low efficiency in bioconjugation with Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioconjugation with Bis(2,2-diethoxyethyl) Disulfide

Welcome to the technical support center for bioconjugation applications utilizing this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical guidance needed to overcome challenges and achieve high-efficiency bioconjugation.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a central disulfide bond flanked by two acetal-protected aldehyde groups. This reagent is particularly useful for introducing a cleavable disulfide linkage between biomolecules. The bioconjugation strategy typically involves two key steps:

  • Deprotection: The acetal groups are hydrolyzed under acidic conditions to reveal reactive aldehyde functionalities.

  • Conjugation: The aldehydes can then be coupled to amine-containing biomolecules (e.g., proteins, peptides) through reductive amination.

Alternatively, the disulfide bond itself can be the reactive moiety, participating in thiol-disulfide exchange with free thiols on a biomolecule. This guide will primarily focus on troubleshooting the complexities of these processes to ensure successful and reproducible bioconjugation outcomes.

Troubleshooting Guide: Low Bioconjugation Efficiency

Low yield is one of the most common issues encountered in bioconjugation. This section provides a systematic approach to identifying and resolving the root causes of low efficiency when using this compound.

Question 1: Why am I observing little to no conjugation between my biomolecule and the deprotected linker?

Answer:

Low or no conjugation post-deprotection is often multifactorial, stemming from incomplete deprotection, suboptimal reaction conditions for conjugation, or issues with the biomolecule itself.

Root Cause Analysis and Solutions:

  • Incomplete Acetal Deprotection: The conversion of the acetal to the reactive aldehyde is a critical prerequisite for conjugation to primary amines.

    • Causality: Acetal hydrolysis is an acid-catalyzed equilibrium reaction.[1] Insufficiently acidic conditions or inadequate reaction time will result in a low concentration of the reactive aldehyde, thereby limiting the extent of conjugation.

    • Troubleshooting Protocol:

      • pH Verification: Ensure the pH of the deprotection buffer is sufficiently acidic. A typical starting point is pH 2-3.

      • Reaction Time: Extend the deprotection reaction time. Monitor the reaction progress by taking aliquots at different time points and analyzing for the presence of the aldehyde (e.g., using a colorimetric assay like the Purpald assay).

      • Temperature: Gently warming the reaction (e.g., to 37 °C) can increase the rate of hydrolysis, but be mindful of the thermal stability of your biomolecule.

  • Suboptimal Reductive Amination Conditions: The formation of a stable secondary amine bond from an aldehyde and a primary amine requires a two-step process: Schiff base formation followed by reduction.

    • Causality: The pH of the reaction is a critical parameter. Schiff base formation is favored at slightly acidic to neutral pH (around 6.5-7.5), while the efficiency of the reducing agent (e.g., sodium cyanoborohydride) is also pH-dependent.

    • Troubleshooting Protocol:

      • pH Adjustment: After deprotection, carefully adjust the pH of the reaction mixture to the optimal range for reductive amination.

      • Reducing Agent: Ensure the reducing agent is fresh and added at the appropriate concentration. Sodium cyanoborohydride is a common choice as it selectively reduces the imine in the presence of the aldehyde.

  • Biomolecule Inactivation or Aggregation: Harsh deprotection conditions (very low pH) can lead to the denaturation and aggregation of sensitive proteins, rendering them unsuitable for conjugation.

    • Causality: Proteins have an isoelectric point (pI) at which they are least soluble. Exposure to pH values near the pI, especially in low ionic strength buffers, can cause aggregation.

    • Troubleshooting Protocol:

      • Buffer Optimization: Include stabilizing excipients in your buffers, such as non-ionic detergents or glycerol.

      • pH Control: Carefully control the pH during deprotection and subsequent conjugation steps to avoid approaching the pI of your protein.

Question 2: My conjugation efficiency is inconsistent between batches. What could be the cause?

Answer:

Batch-to-batch inconsistency is a frustrating problem that often points to subtle variations in reagent quality, buffer preparation, or procedural execution.

Root Cause Analysis and Solutions:

  • Reagent Stability and Storage:

    • Causality: this compound, like many organic reagents, can degrade over time if not stored properly. Moisture can lead to premature hydrolysis of the acetal groups.

    • Troubleshooting Protocol:

      • Proper Storage: Store the reagent at the recommended temperature (typically -20°C) and under desiccated conditions.[2]

      • Aliquotting: Aliquot the reagent upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Buffer Preparation and pH Measurement:

    • Causality: Minor variations in buffer pH can significantly impact the efficiency of both deprotection and conjugation. The accuracy of pH meters can drift, leading to inconsistent buffer preparation.

    • Troubleshooting Protocol:

      • pH Meter Calibration: Calibrate your pH meter daily with fresh standards.

      • Consistent Buffer Stocks: Prepare large, validated batches of buffer stocks to be used across multiple experiments.

  • Thiol-Disulfide Exchange Side Reactions:

    • Causality: If your biomolecule contains free thiols (cysteine residues), these can react with the disulfide bond of the linker, leading to a heterogeneous mixture of products and a decrease in the desired aldehyde-mediated conjugation. This thiol-disulfide exchange is a common reaction for disulfide bonds.[3][4]

    • Troubleshooting Protocol:

      • Thiol Blocking: If the free thiols are not the intended conjugation site, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to conjugation with the deprotected linker.

      • Reaction pH: The rate of thiol-disulfide exchange is generally accelerated at neutral to alkaline pH.[3] If this is a concern, performing the conjugation at a slightly more acidic pH may be beneficial, though this needs to be balanced with the optimal pH for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the deprotection of the acetal groups?

The optimal pH for acetal deprotection is typically in the range of 2-3. However, the ideal pH can vary depending on the stability of your biomolecule. It is recommended to perform a pH scouting experiment to find the best balance between efficient deprotection and maintaining the integrity of your biomolecule.

Q2: Can I perform a one-pot deprotection and conjugation reaction?

While a one-pot reaction is theoretically possible, it is often challenging to find a single pH that is optimal for both acetal hydrolysis and reductive amination. A two-step process with a buffer exchange or pH adjustment between steps generally provides better control and higher efficiency.

Q3: How can I monitor the success of the deprotection step?

You can monitor the appearance of the aldehyde group using various analytical techniques:

  • Colorimetric Assays: The Purpald assay provides a convenient and sensitive method for detecting aldehydes.

  • HPLC Analysis: Reverse-phase HPLC can be used to separate the deprotected linker from the starting material.

  • Mass Spectrometry: Mass spectrometry can confirm the change in molecular weight corresponding to the hydrolysis of the acetal groups.

Q4: My protein has multiple lysine residues. How can I control the stoichiometry of conjugation?

Controlling the stoichiometry of conjugation to multiple available amines is a common challenge. Here are some strategies:

  • Molar Ratio: Carefully control the molar ratio of the deprotected linker to the protein. Start with a low linker-to-protein ratio and gradually increase it to achieve the desired degree of labeling.

  • Reaction Time: Shorter reaction times will generally result in a lower degree of labeling.

  • pH: The reactivity of lysine residues can be influenced by the local microenvironment and the overall pH of the solution. Modulating the pH may offer some degree of control.

Visualizing the Workflow and Chemistry

To aid in understanding the key processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction Mechanism

Reaction_Mechanism cluster_deprotection Acetal Deprotection (Acid-Catalyzed Hydrolysis) cluster_conjugation Reductive Amination Acetal_Linker This compound (Acetal Protected) Aldehyde_Linker Deprotected Linker (Reactive Aldehyde) Acetal_Linker->Aldehyde_Linker H+, H2O Schiff_Base Schiff Base Intermediate Aldehyde_Linker->Schiff_Base + Biomolecule-NH2 Protein_NH2 Biomolecule-NH2 Protein_NH2->Schiff_Base Final_Conjugate Stable Bioconjugate Schiff_Base->Final_Conjugate Reducing Agent (e.g., NaBH3CN)

Caption: The two-stage process of bioconjugation.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_deprotection_steps Deprotection Troubleshooting cluster_conjugation_steps Conjugation Troubleshooting cluster_biomolecule_steps Biomolecule Integrity Checks Start Low Conjugation Efficiency Check_Deprotection Verify Acetal Deprotection Start->Check_Deprotection Check_Conjugation Optimize Conjugation Conditions Start->Check_Conjugation Check_Biomolecule Assess Biomolecule Integrity Start->Check_Biomolecule pH_Scout Perform pH Scout (2-4) Check_Deprotection->pH_Scout pH_Adjust Adjust pH (6.5-7.5) Check_Conjugation->pH_Adjust Aggregation_Analysis Check for Aggregation (DLS, SEC) Check_Biomolecule->Aggregation_Analysis Time_Course Extend Reaction Time pH_Scout->Time_Course Temp_Increase Increase Temperature (if stable) Time_Course->Temp_Increase Reducer_Check Check Reducing Agent Freshness pH_Adjust->Reducer_Check Molar_Ratio Vary Linker:Protein Ratio Reducer_Check->Molar_Ratio Activity_Assay Perform Functional Assay Aggregation_Analysis->Activity_Assay

Caption: A systematic workflow for troubleshooting low efficiency.

Quantitative Data Summary

ParameterRecommended RangeRationale & Considerations
Deprotection pH 2.0 - 3.5Lower pH favors faster hydrolysis, but may compromise biomolecule stability.[1][5]
Conjugation pH 6.5 - 7.5Optimal for Schiff base formation and selective reduction by NaBH3CN.
Linker:Biomolecule Molar Ratio 5:1 to 20:1Highly dependent on the number of available amines and desired degree of labeling.
Reaction Temperature 4°C to 37°CLower temperatures can help maintain biomolecule stability, while higher temperatures can increase reaction rates.

References

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Protein Science. [Link]

  • Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition. [Link]

  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. International Journal of Molecular Sciences. [Link]

  • Acetal hydrolysis and protecting group. YouTube. [Link]

  • Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science. [Link]

  • Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery?. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery?. ResearchGate. [Link]

  • Acetals as protecting groups and thioacetals. Khan Academy. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemical Biology. [Link]

  • Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Disulfide Linkers. Creative Biolabs. [Link]

  • Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate. [Link]

  • This compound, Min. 90.0 (GC), 5 g. Sciedco. [Link]

  • This compound. MySkinRecipes. [Link]

  • DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry. [Link]

  • Bis(2-(2'-bromoisobutyryloxy)ethyl)disulfide. PubChem. [Link]

  • Hydroxyethyl disulfide. PubChem. [Link]

Sources

Preventing premature cleavage of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2,2-diethoxyethyl) Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile disulfide-containing reagent. Our goal is to empower you with the knowledge to prevent premature cleavage of the disulfide bond, ensuring the success and reproducibility of your experiments.

Understanding the Core Challenge: The Susceptibility of the Disulfide Bond

This compound is a valuable reagent in various applications, including organic synthesis and the development of drug delivery systems. Its utility is intrinsically linked to the disulfide bond, which can be cleaved under specific conditions to release functional groups. However, this reactivity also makes it susceptible to unintended or premature cleavage, leading to experimental failure. This guide will provide a systematic approach to identifying and mitigating the root causes of such instability.

The core of the this compound molecule features a symmetrical disulfide bond. The stability of this S-S bond is paramount for the successful application of the reagent.

cluster_0 This compound EtO CH3CH2O CH CH EtO->CH EtO2 CH3CH2O EtO2->CH CH2 CH2 CH->CH2 S1 S CH2->S1 S2 S S1->S2 CH2_2 CH2 S2->CH2_2 CH_2 CH CH2_2->CH_2 EtO_2 OCH2CH3 CH_2->EtO_2 EtO2_2 OCH2CH3 CH_2->EtO2_2

Caption: Chemical Structure of this compound, highlighting the central disulfide bond (S-S).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the premature cleavage of the disulfide bond in this compound?

A1: The premature cleavage of the disulfide bond is primarily initiated by reducing agents and conditions that favor disulfide exchange reactions. Key factors include:

  • Presence of Reducing Agents: Thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol (BME), glutathione, cysteine) are potent reducing agents that will readily cleave disulfide bonds.[1] Other common laboratory reagents can also act as reducing agents.[2][3][4][5]

  • Elevated pH: Basic or alkaline conditions (typically pH > 8) can facilitate disulfide bond cleavage and scrambling.[6][7][8][9] This is because a higher pH increases the concentration of the thiolate anion (S-), which is the reactive species in thiol-disulfide exchange.[7]

  • Presence of Free Thiols: Even in the absence of strong reducing agents, the presence of other molecules with free thiol groups can lead to disulfide scrambling, where the disulfide bond is interchanged, leading to a mixture of products.[6][10][11]

  • Certain Metal Ions: Some transition metal ions can catalyze the reduction of disulfide bonds.[10][12][13][14]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the reagent. We recommend the following:

  • Temperature: Store at the recommended temperature, typically -20°C for long-term storage, as indicated by the supplier.[15]

  • Inert Atmosphere: For maximum stability, especially after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-related side reactions.

  • Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[16][17]

Q3: Can I use a buffer containing Tris (tris(hydroxymethyl)aminomethane) with this compound?

A3: While Tris is a common biological buffer, it is important to be aware that some grades of Tris can contain impurities that may have reducing potential. Furthermore, the primary amine in Tris could potentially participate in side reactions depending on your experimental conditions. If you must use Tris, ensure it is of high purity and consider the pH of your final solution. Buffering at a slightly acidic to neutral pH (6.5-7.5) is generally recommended to minimize base-catalyzed disulfide cleavage.[6][11]

Q4: Is the disulfide bond in this compound sensitive to light or temperature?

A4: While the primary routes of degradation are reductive cleavage and disulfide exchange, exposure to high temperatures can increase the rate of these reactions and potentially lead to thermal decomposition.[6][16] There is less evidence for significant light sensitivity of the disulfide bond itself, but it is always good practice in the laboratory to protect reagents from prolonged exposure to direct light.

Troubleshooting Guide: Preventing Premature Cleavage

This section provides a scenario-based approach to troubleshooting common issues encountered during experiments with this compound.

Scenario 1: Low Yield of Desired Product in a Conjugation Reaction

Observable Problem: You are performing a reaction to conjugate another molecule to this compound, but you observe a low yield of the final product and the presence of starting materials and unexpected byproducts.

Likely Cause: Premature cleavage of the disulfide bond is a probable cause. This could be due to the presence of reducing agents or suboptimal pH conditions in your reaction mixture.

Preventative Protocol:

  • Reagent Purity Check:

    • Ensure all solvents and reagents are free from thiol-containing impurities. Use high-purity, anhydrous solvents where appropriate.

    • If your other reactant contains a free thiol, this will directly lead to disulfide exchange. This requires a different synthetic strategy.

  • pH Control:

    • Maintain the reaction pH in the slightly acidic to neutral range (pH 6.5-7.5).[6][11] This minimizes the concentration of reactive thiolates.[7]

    • Use a well-buffered system to prevent pH shifts during the reaction.

  • Exclusion of Reducing Agents:

    • Rigorously exclude any known reducing agents from your reaction mixture. This includes common additives from other experimental steps.

  • Metal Contamination:

    • If you suspect metal-catalyzed reduction, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction buffer at a low concentration (e.g., 1 mM).[6][18]

Pro-Tip: Before your main experiment, run a small-scale control reaction with only this compound in your chosen buffer and conditions for the same duration. Analyze the outcome (e.g., by TLC or LC-MS) to ensure the disulfide bond remains intact.

Scenario 2: Appearance of Multiple Spots on TLC or Peaks in LC-MS

Observable Problem: Analysis of your reaction mixture or purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several unexpected peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram, suggesting a mixture of disulfide-containing species.

Likely Cause: This is a classic sign of disulfide scrambling or exchange.[6][10] This occurs when a free thiol attacks the disulfide bond of this compound, leading to the formation of new, unintended disulfide species.

Start Start Experiment (Reaction Mixture) Check Analyze Product (TLC, LC-MS) Start->Check Success Expected Product (Cleavage Prevented) Check->Success Single Spot/Peak Failure Unexpected Cleavage/ Scrambling Observed Check->Failure Multiple Spots/Peaks Troubleshoot Troubleshooting Steps Failure->Troubleshoot Step1 Identify Source of Free Thiols (Reagents, Byproducts) Troubleshoot->Step1 Step2 Adjust pH to < 7.5 Step1->Step2 Step3 Add Thiol-Scavenging Agent (e.g., NEM) Step2->Step3 Step4 Re-run Experiment Step3->Step4

Caption: A decision tree for troubleshooting unexpected disulfide cleavage or scrambling.

Preventative Protocol:

  • Identify and Eliminate Free Thiols:

    • The most critical step is to identify the source of the free thiols. This could be an impurity in one of your starting materials or a byproduct of a previous reaction step.

    • Purify all reagents to remove any thiol-containing contaminants.

  • Alkylate Free Thiols:

    • If the presence of a free thiol is unavoidable in your experimental system (e.g., in a biological lysate), you can "cap" or alkylate the free thiols before introducing this compound.

    • N-Ethylmaleimide (NEM) is a highly effective alkylating agent that reacts rapidly with free thiols, preventing them from participating in disulfide exchange.[19]

    • Protocol: Before adding your disulfide compound, incubate your sample with a 2-5 fold molar excess of NEM over the estimated amount of free thiols for 30-60 minutes at room temperature.

  • Lower the pH:

    • As mentioned previously, keeping the pH below 8, and ideally in the 6.5-7.5 range, will protonate free thiols, making them less reactive.[7][20]

Pro-Tip: When working with complex mixtures that may contain endogenous reducing agents or free thiols (e.g., cell lysates), the combination of pH control and pre-alkylation with NEM offers a robust strategy to protect your disulfide compound.

Quantitative Data Summary: pH and Additive Effects
ConditionpHAdditive (Concentration)Stability of Disulfide Bond (Relative)
Optimal6.5NoneHigh
Optimal7.0EDTA (1 mM)High
Suboptimal8.5NoneModerate (Risk of cleavage/scrambling)
Detrimental8.5Free Thiol (e.g., Cysteine, 1 mM)Low (High probability of scrambling)
Detrimental7.0DTT (1 mM)Very Low (Rapid cleavage expected)

This table summarizes the expected relative stability of the disulfide bond in this compound under various conditions.

References

  • Wikipedia. Reducing agent. [Link]

  • ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]

  • The Royal Society of Chemistry. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. [Link]

  • QuickTakes. How do pH levels affect protein stability and what role do disulfide bonds play in this context?[Link]

  • Solubility of Things. Common Reducing Agents and Their Properties. [Link]

  • LabManager. Understanding The Different Types Of Laboratory Reagents And Their Uses. [Link]

  • Organic Chemistry Portal. Reducing Agents. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Digital CSIC. Breaking a Couple: Disulfide Reducing Agents 1. [Link]

  • Wikipedia. Disulfide. [Link]

  • ResearchGate. Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?[Link]

  • Chemistry Stack Exchange. Can acidic conditions break disulfide bonds. [Link]

  • ScienceDirect. Interaction of disulfides with metal ions and spectroscopic identification of the products. [Link]

  • Reddit. What are the factors affecting disulphide bond formation/maintenance/scission?[Link]

  • National Institutes of Health. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • National Institutes of Health. Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. [Link]

  • Reddit. Is low pH enough to break a disulfide bond?[Link]

  • National Institutes of Health. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. [Link]

  • ResearchGate. (2025). Identification and Prevention of Antibody Disulfide Bond Reduction During Cell Culture Manufacturing. [Link]

  • ScienceDirect. Disulfide bonds as switches for protein function. [Link]

  • National Institutes of Health. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling?[Link]

  • ChemRxiv. Electrocatalytic Reduction of Disulfide Bonds in Antibodies. [Link]

  • University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]

  • Google Patents. Method of inhibiting reduction of disulfide bonds.
  • National Institutes of Health. (2021). Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration. [Link]

  • ACS Publications. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. [Link]

  • Semantic Scholar. Metallic Zinc Reduction of Disulfide Bonds between Cysteine Residues in Peptides and Proteins. [Link]

  • RSC Publishing. (2024). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. [Link]

  • National Institutes of Health. (2008). Dynamical roles of metal ions and the disulfide bond in Cu, Zn superoxide dismutase folding and aggregation. [Link]

  • ResearchGate. (2025). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. [Link]

  • MySkinRecipes. This compound. [Link]

  • sciedco. This compound, Min. 90.0 (GC), 5 g. [Link]

  • PubMed. Applications of bis(1-R-imidazol-2-yl)disulfides and diselenides as ligands for main-group and transition metals: kappa2-(N,N) coordination, S-S bond cleavage, and S-S/E-E (E = S, Se) bond metathesis reactions. [Link]

  • ResearchGate. The mechanisms of degradation of disulfide bonds in proteins upon...[Link]

  • PubChem. Bis(2-(2-hexenoylamino)ethyl) disulfide. [Link]

Sources

Technical Support Center: Reaction Monitoring of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Bis(2,2-diethoxyethyl) Disulfide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving this compound by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The advice herein is grounded in established chromatographic principles and extensive field experience to empower researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Understanding the Analyte: this compound

Before delving into chromatographic troubleshooting, a foundational understanding of the target molecule is crucial. This compound (CAS No: 76505-71-0) is a sulfur-containing organic compound with a molecular weight of 298.46 g/mol . Its structure features two key functional groups that dictate its analytical behavior: a disulfide bond (-S-S-) and two acetal groups.

The disulfide bond can be susceptible to reduction, while the acetal groups can be sensitive to acidic conditions, potentially hydrolyzing to the corresponding aldehyde. These properties are critical considerations when developing and troubleshooting analytical methods.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the analysis of this compound.

Q1: What are the recommended starting conditions for TLC analysis?

A1: A good starting point for TLC analysis is to use a normal-phase silica gel plate (e.g., Silica Gel 60 F254).[1] For the mobile phase, a mixture of a non-polar and a polar solvent is recommended. A common starting system is a mixture of hexanes and ethyl acetate.[1] The ratio can be varied to achieve optimal separation, starting with a higher proportion of the non-polar solvent (e.g., 9:1 or 4:1 hexanes:ethyl acetate) and gradually increasing the polarity.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound lacks a strong chromophore, visualization under a UV lamp at 254 nm might not be effective unless your starting materials or products are UV-active.[2][3] Therefore, chemical staining is often necessary.[2][3] An iodine chamber is a good first choice as it is a general stain for many organic compounds.[4][5] Permanganate or phosphomolybdic acid stains are also excellent options as they are sensitive to the disulfide group, which can be oxidized.[3][4]

Q3: What type of HPLC column is suitable for analyzing this compound?

A3: A reversed-phase C18 column is the most common and versatile choice for the HPLC analysis of moderately polar organic molecules like this compound. These columns separate compounds based on their hydrophobicity.

Q4: What is a good starting mobile phase for the HPLC analysis?

A4: For a reversed-phase C18 column, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is a standard starting point.[6][7] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is often effective for separating reaction components with different polarities. A typical starting gradient could be 50:50 water:acetonitrile, moving towards a higher acetonitrile concentration.

HPLC Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Poor peak shape can compromise the accuracy of quantification and resolution.

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload.- Add a small amount of a competing agent like triethylamine (0.1%) to the mobile phase to mask silanol groups. - Reduce the sample concentration. - Ensure the sample is dissolved in the mobile phase.[8]
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in a solvent weaker than or the same as the initial mobile phase.[8]
Split Peaks - Column void or contamination. - Partially blocked frit. - Co-elution of two compounds.- Flush the column with a strong solvent.[9] - If the problem persists, replace the column. - Adjust the mobile phase composition or gradient to improve separation.
Broad Peaks - High dead volume in the system. - Column degradation. - Slow kinetics of interaction with the stationary phase.- Check all fittings and tubing for leaks or excessive length.[10] - Replace the guard column or the analytical column.[10] - Try a different stationary phase or adjust the mobile phase pH.
Retention Time Issues

Consistent retention times are critical for peak identification and reproducibility.

Problem Potential Cause Troubleshooting Steps
Shifting Retention Times (Gradual) - Column aging or contamination. - Change in mobile phase composition due to evaporation.- Flush the column regularly. - Prepare fresh mobile phase daily and keep reservoirs covered.[8][10]
Shifting Retention Times (Sudden) - Leak in the system. - Air bubbles in the pump. - Incorrect mobile phase preparation.- Check for leaks in the pump, injector, and fittings.[11] - Degas the mobile phase and purge the pump.[11] - Remake the mobile phase carefully.
No Peaks or Very Small Peaks - Injector problem. - Detector issue. - Sample degradation.- Ensure the injector is drawing and dispensing the correct volume. - Check the detector lamp and settings. - Investigate sample stability, especially the acetal groups in acidic conditions.
Baseline Problems

A stable baseline is essential for accurate peak integration.

Problem Potential Cause Troubleshooting Steps
Baseline Drift - Inadequate column equilibration. - Mobile phase composition change. - Temperature fluctuations.- Allow sufficient time for the column to equilibrate with the mobile phase.[10] - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[10]
Noisy Baseline - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Failing detector lamp.- Degas the mobile phase and purge the system.[11] - Flush the detector cell with a strong, clean solvent. - Replace the detector lamp if nearing the end of its lifespan.
Experimental Protocol: Baseline HPLC Method

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm (disulfides have weak absorbance in the low UV range) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if available.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase (50:50 water:acetonitrile). Filter through a 0.45 µm syringe filter before injection.

TLC Troubleshooting Guide

TLC is a rapid and cost-effective technique for monitoring reaction progress.[1][12]

Spot Shape and Migration Problems

Proper spot development is key to accurate interpretation of TLC plates.

Problem Potential Cause Troubleshooting Steps
Streaking Spots - Sample is too concentrated.[13][14] - Compound is highly polar and strongly interacts with the silica gel. - Acetal hydrolysis on the acidic silica surface.- Dilute the sample.[13] - Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the developing solvent.[15] - To test for on-plate decomposition, run a 2D TLC.[16][17]
Spots Remain at the Baseline - The developing solvent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, consider adding a small amount of methanol or even a few drops of acetic acid or ammonia.[16]
Spots Run with the Solvent Front - The developing solvent is too polar.- Increase the proportion of the non-polar solvent in your mobile phase.
Uneven Solvent Front - The TLC plate is not level in the developing chamber. - The edge of the plate is chipped or damaged.- Ensure the chamber is on a level surface and the plate is placed vertically. - Cut off any damaged portion of the plate before development.[15]
Visualization Issues

Seeing your spots is the final and most critical step.

Problem Potential Cause Troubleshooting Steps
No Spots Visible - The compound is not UV-active (if using a UV lamp). - The staining reagent is not effective for your compound. - The sample concentration is too low.- Use a chemical stain like iodine, permanganate, or phosphomolybdic acid.[3][4][5] - Try a different, more general stain. - Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[13]
Faint Spots - Low sample concentration. - Insufficient heating after staining.- Concentrate the sample or spot multiple times. - Gently heat the plate with a heat gun after applying the stain to facilitate the reaction.[18]
Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for using TLC to track a reaction's progress.[12][19]

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for co-spot, and "Rxn" for the reaction mixture.

  • Spotting:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of the starting material spot.

  • Development: Place the plate in a covered chamber containing the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate). Ensure the solvent level is below the spotting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using an appropriate method (e.g., UV light, iodine chamber, or a chemical stain).

  • Interpretation: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane, and a new product spot has appeared. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Visual Workflows and Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate logical workflows.

HPLC_Troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split/Broad peak_shape->split Yes gradual_shift Gradual Shift retention_time->gradual_shift Yes sudden_shift Sudden Shift retention_time->sudden_shift Yes drift Drift baseline->drift Yes noise Noise baseline->noise Yes solution1 Adjust Mobile Phase pH Reduce Concentration tailing->solution1 solution2 Dilute Sample Change Sample Solvent fronting->solution2 solution3 Flush/Replace Column Check for Leaks split->solution3 solution4 Prepare Fresh Mobile Phase Equilibrate Column gradual_shift->solution4 solution5 Check for Leaks Degas Mobile Phase sudden_shift->solution5 solution6 Equilibrate System Use Column Oven drift->solution6 solution7 Degas Mobile Phase Clean Detector Cell noise->solution7

Caption: HPLC Troubleshooting Decision Tree

TLC_Workflow start Prepare TLC Plate (SM, Co, Rxn lanes) spotting Spot Samples on Baseline start->spotting development Develop Plate in Chamber spotting->development visualization Dry and Visualize Plate (UV, Iodine, Stain) development->visualization interpretation Interpret Results visualization->interpretation is_complete Is SM spot gone in Rxn lane? interpretation->is_complete continue_rxn Continue Reaction Monitor at a later time point is_complete->continue_rxn No workup Reaction Complete Proceed to Workup is_complete->workup Yes

Caption: Workflow for Monitoring a Reaction by TLC

References

  • Frontier, A. (2026). Tips & Tricks: TLC Tips. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Frontier, A. (2026). Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015, May 7). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Sciedco. (n.d.). This compound, Min. 90.0 (GC), 5 g. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Thin Layer Chromatography [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • GL Sciences Inc. (2026). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl disulfide. Retrieved from [Link]

  • PubMed. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Bis(2,2-diethoxyethyl) Disulfide. We provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions to support the successful scale-up of your process. Our focus is on robust, safe, and efficient methodologies, explaining the causality behind our recommendations to ensure both success and understanding.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: For scaling up, the primary precursor is 2-bromo-1,1-diethoxyethane. The two most industrially viable routes from this alkyl halide are:

  • The Bunte Salt Method: This involves reacting 2-bromo-1,1-diethoxyethane with sodium thiosulfate (Na₂S₂O₃) to form an intermediate S-alkylthiosulfate, known as a Bunte salt.[1][2] This intermediate can then be converted to the disulfide in a one-pot process, often by hydrolysis and in-situ oxidation.[3] This route is highly favored for large-scale work because it avoids the use of foul-smelling thiols.[4]

  • Direct Disulfidation: This method involves the direct reaction of 2-bromo-1,1-diethoxyethane with a sulfur source like sodium disulfide (Na₂S₂).[5] It is a more direct route but requires careful control of stoichiometry and conditions to avoid the formation of polysulfides or other impurities.

Q2: What are the critical safety considerations for this synthesis?

A2: The primary precursor, 2-bromo-1,1-diethoxyethane (bromoacetal), is a lachrymator, meaning it is an irritant that causes tearing.[6] All handling of this material should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When scaling up, a closed-system transfer is recommended. Additionally, some reactions can be exothermic; therefore, controlled reagent addition and efficient reactor cooling are essential to prevent thermal runaways.[5]

Q3: How can I monitor the reaction's progress effectively?

A3: Reaction monitoring is crucial for determining the endpoint and minimizing byproduct formation. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for visualizing the consumption of the starting material (bromoacetal) and the appearance of the disulfide product. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) and visualize with potassium permanganate stain, which is effective for sulfur compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative data on the conversion of starting material and can help identify any major byproducts being formed.

Q4: What are the key challenges when moving from a lab-scale to a pilot-plant scale?

A4: The primary challenges in scaling up this synthesis include:

  • Heat Management: Reactions generating disulfides can be exothermic. What is easily managed in a lab flask can become a serious safety issue in a large reactor. Ensure the reactor has adequate cooling capacity.

  • Mass Transfer and Mixing: In heterogeneous reactions (e.g., involving solid salts in a liquid), efficient agitation is critical to ensure consistent reaction rates. Poor mixing can lead to localized "hot spots" and an increase in side reactions.

  • Purification: While lab-scale purification might rely on column chromatography, this is often not economically viable for large quantities. The target molecule has a reported boiling point of 155°C at 8 mmHg, making vacuum distillation the preferred method for large-scale purification.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

Possible Cause Explanation & Validation Recommended Solution
Poor Reagent Quality Sodium thiosulfate should be used as the pentahydrate (Na₂S₂O₃·5H₂O) for better solubility and reactivity. Anhydrous versions may react slowly. Sodium disulfide solutions can degrade over time; their quality should be verified.Use fresh, high-quality reagents. For the Bunte salt route, ensure you are using Na₂S₂O₃·5H₂O. For the direct disulfide route, consider preparing the sodium disulfide solution fresh if possible.[8]
Incorrect Reaction Temperature Disulfide formation from alkyl halides often requires heating to proceed at a reasonable rate.[9] For the Bunte salt route in DMSO, temperatures around 60-70°C are effective.[3]Systematically optimize the reaction temperature. Start at a moderate temperature (e.g., 60°C) and slowly increase it while monitoring the reaction by TLC or GC.
Acetal Hydrolysis The diethoxyethyl group is an acetal, which is sensitive to acid. If the reaction conditions become acidic, the acetal can hydrolyze, leading to a complex mixture of byproducts. Sodium thiosulfate itself can decompose in acidic media.[1]Maintain a neutral or slightly basic pH throughout the reaction. If necessary, include a non-nucleophilic base like potassium carbonate (K₂CO₃) in the reaction mixture.[9]
Phase Transfer Issues If using a biphasic system (e.g., aqueous salt solution and organic solvent), the reaction rate can be limited by the transfer of reagents between phases.Improve agitation to increase the interfacial surface area. Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the anionic sulfur nucleophile into the organic phase.

Problem 2: Significant Formation of Byproducts

Possible Cause Explanation & Validation Recommended Solution
Sulfide (R-S-R) Formation This is a common byproduct when using sodium sulfide (Na₂S) or when the disulfide reagent (Na₂S₂) is contaminated with monosulfide. The thiolate intermediate can attack another molecule of the alkyl halide.[4]Use a reliable source of sodium disulfide. When using the Bunte salt method, the in-situ generation and oxidation of the thiol minimizes this side reaction.[3] If using Na₂S₂, ensure the correct S:Na ratio was used in its preparation.
Thiol (R-SH) as Final Product If the final oxidation step is incomplete (in methods where a thiol is generated as an intermediate), the thiol may remain. This is particularly relevant in the Bunte salt route if the conditions are not sufficiently oxidative.Ensure the oxidizing agent is present and active. When using DMSO as the solvent, higher temperatures (e.g., >60°C) can facilitate its role as an oxidant.[3] Alternatively, after thiol formation, introduce a mild oxidant like iodine or air bubbling with a catalyst.[10]
Elimination Products Under strongly basic conditions and at elevated temperatures, elimination of HBr from the starting material can occur, leading to unsaturated byproducts.Avoid using excessively strong bases. If a base is needed, use a milder one like K₂CO₃.[9] Control the reaction temperature carefully.

Problem 3: Difficulties During Workup and Purification

Possible Cause Explanation & Validation Recommended Solution
Stable Emulsions High concentrations of salts from the reaction can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.After the main aqueous wash, perform a final wash with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break emulsions.
Co-eluting Impurities During column chromatography, non-polar impurities may have similar retention factors to the product, leading to impure fractions.Modify the solvent system for chromatography. If impurities persist, consider an alternative purification method. Given the product's boiling point, vacuum distillation is a highly effective and scalable alternative.[7]
Thermal Decomposition The disulfide bond can be labile at very high temperatures. Aggressive distillation conditions could lead to product degradation.Use a high-quality vacuum pump to achieve a low pressure (<10 mmHg), which allows the product to distill at a lower, safer temperature.[7] A short-path distillation apparatus is recommended to minimize the residence time of the product at high temperatures.

Experimental Workflow & Data

Workflow for Synthesis via Bunte Salt Intermediate

The following diagram outlines the key steps and decision points for the one-pot synthesis of this compound from 2-bromo-1,1-diethoxyethane and sodium thiosulfate.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Charge Reactor: - 2-bromo-1,1-diethoxyethane - Na₂S₂O₃·5H₂O - Solvent (e.g., DMSO) react Heat to 60-70°C with stirring prep->react monitor Monitor by TLC/GC react->monitor complete Reaction Complete (Starting material consumed) monitor->complete Yes incomplete Reaction Stalled monitor->incomplete No cool Cool to RT complete->cool incomplete->react Increase Temp Check Reagents quench Quench with Water cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer: 1. Water 2. Brine extract->wash dry Dry (e.g., MgSO₄), Filter, Concentrate wash->dry purify Purify Crude Product dry->purify distill Vacuum Distillation (BP: 155°C @ 8 mmHg) purify->distill Scale-Up chrom Column Chromatography purify->chrom Lab-Scale final_product Final Product: Bis(2,2-diethoxyethyl) Disulfide distill->final_product chrom->final_product

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Comparison of Synthetic Parameters
ParameterMethod 1: Bunte SaltMethod 2: Direct Disulfidation
Sulfur Source Sodium Thiosulfate (Na₂S₂O₃)[9]Sodium Disulfide (Na₂S₂)[5]
Typical Solvent DMSO, aq. Ethanol[3][9]Ethanol, DMF
Temperature 60 - 130 °C[3][9]50 - 80 °C
Key Intermediate S-(2,2-diethoxyethyl) thiosulfate[1]Thiolate (in situ)
Pros - Odorless procedure[4]- Readily available, stable reagents- Generally good yields- More atom-economical- Direct, fewer mechanistic steps
Cons - Can require higher temperatures- DMSO can be difficult to remove- Na₂S₂ can be of variable quality- Risk of sulfide/polysulfide byproducts

References

  • Zarei, M., Jarrahpour, A., & Doustkhah, E. (2018). An Efficient Domino Cu-mediated Access to Organic Disulfides from Aryl/Alkyl Halides: Sodium Thiosulfate Used as a Sulfurating Reagent. Bentham Science. [Link: Provided by Grounding Tool]
  • Firouzabadi, H., Iranpoor, N., & Amani, K. (2015). One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride. Bulletin of the Korean Chemical Society. [Link: Provided by Grounding Tool]
  • Abbasi, M., & Khalili, D. (2015). Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. Journal of the Iranian Chemical Society. [Link: Provided by Grounding Tool]
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-alkylation. organic-chemistry.org. [Link: https://www.organic-chemistry.
  • Reddy, B. V. S., Kumar, A. S., & Madan, C. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Synlett. [Link: Provided by Grounding Tool]
  • Firouzabadi, H., Iranpoor, N., & Amani, K. (2012). A one-pot, and scalable method to prepare symmetric disulfides from their corresponding primary, secondary, allylic, and benzylic halides. New Journal of Chemistry. [Link: Provided by Grounding Tool]
  • Wikipedia. (n.d.). Sodium thiosulfate. en.wikipedia.org. [Link: https://en.wikipedia.
  • Distler, H. (1967). The chemistry of Bunte salts. Angewandte Chemie International Edition in English. [Link: Provided by Grounding Tool]
  • Bayat, M., & Tigha, A. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. [Link: Provided by Grounding Tool]
  • Sciencemadness.org. (2008). Attempted synthesis of thiols by reduction of Bunte salts (alkylthiosulfates). sciencemadness.org. [Link: Provided by Grounding Tool]
  • Crowell, T. I., & Hammett, L. P. (1950). Kinetics of the Reactions of Thiosulfate Ion with Ethyl, Propyl and Isopropyl Bromides. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja01166a042]
  • Kice, J. L. (1962). The Mechanism of the Acid-Catalyzed Hydrolysis of Sodium Phenyl Thiosulfate. Journal of Organic Chemistry. [Link: Provided by Grounding Tool]
  • Patsnap Synapse. (2024). What is the mechanism of Sodium Thiosulfate? patsnap.com. [Link: https://www.patsnap.
  • Bogert, M. T., & Stull, A. (1929). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0220]
  • Ravikumar, K. S., Kesavan, V., Crousse, B., Bonnet-Delpon, D., & Bégué, J. P. (2003). Disulfide, diphenyl. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0184]
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. organic-chemistry.org. [Link: https://www.organic-chemistry.org/synthesis/s-s/disulfides/s-s-coupling.shtm]
  • Lee, S., Kim, B., & Lee, B. F. (2019). Synthesis of Poly(disulfide)s with Narrow Molecular Weight Distributions via Lactone Ring-Opening Polymerization. Macromolecules. [Link: Provided by Grounding Tool]
  • MySkinRecipes. (n.d.). This compound. myskinrecipes.com. [Link: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/disulfide-intermediates/bis-2-2-diethoxyethyl-disulfide.html]
  • Sigma-Aldrich. (n.d.). 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85%. sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/700877]
  • Pearson+. (n.d.). The mechanism of Disulfide Synthesis. pearson.com. [Link: https://www.pearson.com/en-us/pearsonplus/chemistry/organic-chemistry/disulfide-synthesis-mechanism-video]
  • Wang, H., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. NSF Public Access Repository. [Link: Provided by Grounding Tool]
  • ResearchGate. (n.d.). Three common methodologies for the preparation of unsymmetrical disulfides. researchgate.net. [Link: https://www.researchgate.net/figure/Three-common-methodologies-for-the-preparation-of-unsymmetrical-disulfides_fig1_365516700]
  • Amato, F., & Marcaccini, S. (2005). 2,2-DIETHOXY-1-ISOCYANOETHANE. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=v82p0018]
  • Carballo, R., et al. (2022). Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. MDPI. [Link: https://www.mdpi.com/1420-3049/27/15/4710]
  • ResearchGate. (n.d.). Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. researchgate.net. [Link: https://www.researchgate.
  • McElvain, S. M., & Kundiger, D. (1943). Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0129]
  • PrepChem.com. (n.d.). Preparation of bis(2-aminoethyl)sulfide. prepchem.com. [Link: https://prepchem.com/synthesis-of-bis-2-aminoethyl-sulfide/]
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3603468/]
  • Jia, S., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c75429243e8b8922240562]
  • El-Shinawi, H., Cussen, E., & Corr, S. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry. [Link: https://www.semanticscholar.org/paper/Selective-and-Facile-Synthesis-of-Sodium-Sulfide-El-Shinawi-Cussen/2f3a47981504e9c7161b40285a8677c768c34983]
  • Progress in Chemistry. (2024). (a,b) Chemical reaction of dithioacetal bonds formed by the addition of thiols to aldehyde. progchem.ac.cn. [Link: http://www.progchem.ac.cn/EN/10.7536/PC220831/Figure/Figure15]
  • Sigma-Aldrich. (n.d.). 2-Hydroxyethyl disulfide technical grade. sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/380474]
  • Sigma-Aldrich. (n.d.). Bis(2-methacryloyl)oxyethyl disulfide. sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/901058]
  • Bray, B. L. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. Nature Reviews Drug Discovery. [Link: https://pubmed.ncbi.nlm.nih.gov/12815383/]
  • Sigma-Aldrich. (n.d.). 2-Hydroxyethyl disulfide technical grade. sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/380474]
  • ResearchGate. (n.d.). The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide. researchgate.net. [Link: https://www.researchgate.net/publication/237270929_The_synthesis_of_polymeric_sulfides_by_reaction_of_dihaloalkanes_with_sodium_sulfide]
  • ResearchGate. (n.d.). Large-scale synthesis of bismuth sulfide nanorods by microwave irradiation. researchgate.net. [Link: https://www.researchgate.
  • Google Patents. (n.d.). Processes for the purification of bis(2-hydroxyethyl)terephthalate. patents.google.com. [Link: https://patents.google.

Sources

Storage and handling best practices for Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2,2-diethoxyethyl) Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting advice for the effective storage and handling of this versatile intermediate. Our goal is to ensure the integrity of your experiments by anticipating and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and purity of this compound. It should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[1] The storage area should be dry and well-ventilated, away from heat and sources of ignition.[2]

Q2: How should I handle this compound in the laboratory?

A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

Q3: What are the signs of degradation or impurity in this compound?

A3: The pure compound is a colorless to light yellow or orange clear liquid.[1] Significant color change, the appearance of cloudiness, or the presence of a strong odor may indicate degradation. Analytically, degradation can be monitored by techniques such as Gas Chromatography (GC) to check for a decrease in the main peak area and the appearance of new peaks corresponding to impurities.

Q4: Is this compound sensitive to moisture or pH changes?

A4: Yes, the diethoxyethyl groups are acetals, which are susceptible to hydrolysis under acidic conditions. This will lead to the formation of acetaldehyde and ethanol. The disulfide bond itself can be cleaved by reducing agents.[2][6] Maintaining a neutral to slightly acidic pH (around 6.5) is generally preferred to prevent disulfide exchange reactions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected reaction outcomes.
  • Question: My reaction is yielding unexpected byproducts or lower than expected yields. What could be the cause?

  • Answer: This issue often points to the degradation of the starting material or unintended side reactions. The two primary reactive sites in this compound are the disulfide bond and the acetal groups.

    • Disulfide Bond Instability: The disulfide bond can be sensitive to reducing agents present in your reaction mixture. Common laboratory reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond.[2][6] Ensure your reaction components are free from such reducing agents unless the cleavage is intended.

    • Acetal Hydrolysis: The diethoxyethyl groups are acetals and are prone to hydrolysis under acidic conditions. If your reaction is run in an acidic medium, or if there are acidic impurities, the acetal groups can be cleaved to form the corresponding aldehyde. This can lead to a complex mixture of products. It is crucial to use anhydrous solvents and maintain a neutral pH unless the reaction chemistry requires acidic conditions.

Issue 2: The compound appears cloudy or has a strong odor.
  • Question: I've noticed my stored this compound has become cloudy and has a pungent smell. Is it still usable?

  • Answer: Cloudiness and a strong odor are indicators of degradation. The pungent smell is likely due to the formation of acetaldehyde from the hydrolysis of the acetal groups. This suggests exposure to moisture and possibly acidic conditions. It is strongly recommended to verify the purity of the material by an appropriate analytical method (e.g., GC-MS) before use. If significant degradation has occurred, it is best to discard the reagent as the impurities can interfere with your experiments.

Issue 3: Difficulty in achieving complete reaction or observing starting material in product.
  • Question: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What steps can I take?

  • Answer: In addition to standard reaction optimization (temperature, concentration, catalyst), consider the stability of this compound under your specific reaction conditions. If the reaction requires prolonged heating, thermal degradation could be a factor. While specific data for this compound is limited, disulfides can undergo thermal decomposition. Consider running the reaction at a lower temperature for a longer duration. Also, ensure that your reaction solvent is of high purity and compatible with the reagent.

Experimental Protocols

Recommended Storage Protocol
  • Upon receipt, inspect the container for any damage that might compromise the seal.

  • Store the container upright in a freezer at -20°C.[1]

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface upon opening.

  • After dispensing the required amount, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Return the container to the -20°C freezer for long-term storage.

Handling Protocol for Experimental Use
  • Ensure all glassware is dry and free of acidic residues.

  • Conduct all manipulations in a well-ventilated chemical fume hood.

  • Use clean, dry syringes or pipettes for transferring the liquid.

  • If the reaction is sensitive to disulfide reduction, avoid using solvents or reagents that may contain reducing impurities.

  • For reactions requiring cleavage of the disulfide bond, common reducing agents like DTT or TCEP can be employed. The choice depends on the specific requirements of your experiment.[2][6]

Visualizations

Troubleshooting Workflow for Unexpected Reaction Outcomes

start Unexpected Reaction Outcome check_purity Check Purity of Starting Material (e.g., GC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Result purity_bad Purity is Low/Degraded check_purity->purity_bad Result analyze_conditions Analyze Reaction Conditions purity_ok->analyze_conditions purify Purify Starting Material or Obtain New Lot purity_bad->purify check_reducing_agents Presence of Reducing Agents? analyze_conditions->check_reducing_agents reducing_agents_yes Yes check_reducing_agents->reducing_agents_yes reducing_agents_no No check_reducing_agents->reducing_agents_no remove_reducing_agents Remove Reducing Agents or Use Scavengers reducing_agents_yes->remove_reducing_agents check_ph Acidic pH or Moisture Present? reducing_agents_no->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no use_anhydrous_neutral Use Anhydrous Solvents and Buffer to Neutral pH ph_yes->use_anhydrous_neutral optimize Further Reaction Optimization Needed ph_no->optimize start Assess Material Quality visual_inspection Visual Inspection: Colorless to Light Yellow/Orange Liquid? start->visual_inspection visual_ok Yes visual_inspection->visual_ok visual_bad No (Cloudy, Dark Color) visual_inspection->visual_bad odor_check Odor Check: Pungent Smell? visual_ok->odor_check discard Discard and Obtain New Material visual_bad->discard odor_yes Yes odor_check->odor_yes odor_no No odor_check->odor_no analytical_check Analytical Check (e.g., GC) odor_yes->analytical_check odor_no->analytical_check analytical_ok Purity >90% analytical_check->analytical_ok analytical_bad Purity <90% or Impurities Present analytical_check->analytical_bad proceed Proceed with Experiment analytical_ok->proceed analytical_bad->discard

Caption: Decision-making process for assessing material integrity.

References

  • ResearchGate. (2025-01-01). How can I cleavage the disulfide bond and create two SH groups?. [Link]

  • Rapid Novor. (2024-08-01). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • TCI AMERICA. (n.d.). This compound, Min. 90.0 (GC), 5 g. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of Bis(2,2-diethoxyethyl) Disulfide, a key intermediate in the synthesis of various sulfur-containing compounds. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices, ensuring a robust and self-validating analytical framework.

Introduction: Understanding the Analyte

This compound (C₁₂H₂₆O₄S₂, CAS No: 76505-71-0) is a symmetrical disulfide characterized by two acetal functional groups.[1][2] Its molecular structure presents unique analytical challenges, primarily related to the disulfide linkage and the acid-labile acetal moieties. A thorough understanding of its synthesis and potential degradation pathways is paramount for developing a stability-indicating analytical method.

Synthesis and Potential Impurities: The synthesis of dialkyl disulfides typically involves the oxidation of corresponding thiols or the reaction of alkyl halides with a disulfide source.[3][4] Consequently, potential process-related impurities in this compound may include:

  • 2,2-diethoxyethanethiol: The precursor thiol, resulting from incomplete oxidation.

  • Bis(2,2-diethoxyethyl) Sulfide (Monosulfide): A common byproduct in disulfide synthesis.[5]

  • Bis(2,2-diethoxyethyl) Trisulfide and Tetrasulfide (Polysulfides): Can form, particularly in reactions involving elemental sulfur or polysulfides.[5]

  • Starting materials and reagents from the specific synthetic route employed.

Potential Degradation Pathways: Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[6][7] For this compound, the primary degradation pathways are anticipated to be:

  • Acidic Hydrolysis: The acetal groups are susceptible to hydrolysis under acidic conditions, yielding 2,2-diethoxyacetaldehyde.[8][9]

  • Oxidation: The disulfide bond can be oxidized to form thiosulfinates and subsequently thiosulfonates.[10]

  • Reduction: The disulfide bond can be cleaved to yield the corresponding thiol, 2,2-diethoxyethanethiol.

  • Thermal and Photolytic Degradation: The overall stability of the molecule under heat and light needs to be assessed.

Comparative Analysis of Primary Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of this compound and the intended purpose of the analysis (e.g., purity assay, impurity profiling).

Analytical TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Highly Suitable. The compound is expected to be volatile enough for GC analysis.High resolution for volatile impurities, robust, and widely available. Flame Ionization Detection (FID) provides a uniform response for hydrocarbons.Requires thermal stability of the analyte. Potential for on-column degradation if not optimized.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable. Reversed-phase HPLC with a C18 column is a viable option.Versatile for a wide range of compounds, including non-volatile impurities. UV detection is possible if the impurities possess a chromophore.This compound lacks a strong chromophore, potentially leading to low sensitivity with UV detection.[8] Derivatization may be necessary for enhanced detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural confirmation and identification of impurities. Provides unambiguous structural elucidation. Can be quantitative (qNMR).Lower sensitivity compared to chromatographic techniques. Not ideal for routine quality control of trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Essential for identification. Can be coupled with GC or HPLC.High sensitivity and specificity. Provides molecular weight and fragmentation information for structural confirmation.Primarily a qualitative tool unless coupled with a separation technique and appropriately calibrated.

Recommendation: For routine quality control, a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method is recommended for the purity assay and quantification of volatile impurities. This is based on the anticipated volatility of the analyte and its likely impurities. For the identification of unknown impurities and degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. While HPLC is a viable alternative, the lack of a strong chromophore in the target molecule makes GC a more direct and sensitive approach for purity determination.

Validation of the Recommended GC-FID Method

The validation of the analytical method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a solution of this compound reference standard.

    • Prepare individual solutions of anticipated impurities (if available). If standards are not available, a sample from a synthesis batch known to contain these impurities can be used.

    • Prepare a placebo solution (if the analyte is in a formulation).

    • Prepare a spiked sample solution containing the analyte and all potential impurities.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the analyte with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Treat the analyte with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection. (Note: Acetals are generally stable to base).

    • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photodegradation: Expose the analyte solution to UV light (254 nm) and visible light for a defined period.

  • GC-FID Analysis:

    • Inject all prepared solutions into the GC-FID system.

    • Analyze the chromatograms for resolution between the analyte peak and any peaks from impurities or degradation products.

Acceptance Criteria: The method is considered specific if there is baseline resolution (Rs > 1.5) between the peak for this compound and all potential impurities and degradation products. Peak purity analysis using a mass selective detector (GC-MS) should be performed to confirm the homogeneity of the analyte peak in the presence of its degradants.

G

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., isopropanol).

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the concentration of the analyte.

  • Perform a linear regression analysis on the data.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo solution (if applicable).

  • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples using the GC-FID method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ must be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the GC method parameters, one at a time. Examples include:

    • Injector temperature (± 5°C)

    • Detector temperature (± 5°C)

    • Carrier gas flow rate (± 10%)

    • Oven temperature ramp rate (± 10%)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., peak shape, retention time, resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

G

Data Summary and Interpretation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between analyte and all potential impurities/degradants. No interference at the analyte retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 1.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ≥ 10; RSD ≤ 10% and recovery of 80-120%
Robustness System suitability parameters remain within established limits under varied conditions.

Conclusion

The validation of an analytical method for this compound requires a systematic and scientifically sound approach. A well-designed Gas Chromatography method with Flame Ionization Detection offers a robust and reliable means for routine quality control. The validation protocols outlined in this guide, grounded in ICH principles, provide a comprehensive framework for ensuring the method is specific, linear, accurate, precise, and robust. By understanding the underlying chemistry of the analyte and its potential impurities and degradants, researchers and drug development professionals can confidently establish an analytical method that is truly fit for its intended purpose, thereby ensuring the quality and consistency of the final product.

References

  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]

  • Back, T. G. (2009). Oxidation chemistry of perfluoroalkyl-segmented thiols, disulfides, thiosulfinates and thiosulfonates: The role of the perfluoroalkyl group in searching out new chemistry. Journal of Fluorine Chemistry, 130(10), 937-944.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Taylor & Francis Online. (2005). A Versatile One‐Pot Synthesis of Dialkyl Disulfides and Sulfides.
  • RSC Publishing. (2012).
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Back, T. G., & Moussa, Z. (2003). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. The Journal of Organic Chemistry, 68(19), 7506–7510.
  • Prajapati, D., & Mahajan, A. R. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Synlett, 28(15), 1934-1936.
  • Shvartsberg, M. S., & Salakhutdinov, N. F. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5184.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-alkylation. Retrieved from [Link]

  • Google Patents. (2006). WO2006016881A1 - Process for producing diallyl disulfide.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharm International. (2013, November 1). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SGS. (2011, January). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Harmita, H., Suryadi, H., & Likasa, L. D. (2018). Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium sativum L.) using gas chromatography. International Journal of Applied Pharmaceutics, 10(5), 126-131.
  • NIST WebBook. (n.d.). Ethanol, 2,2'-dithiobis-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis(2,2-diethoxyethyl) Disulfide. As experimental spectra for this specific compound are not widely available in public repositories, this document leverages foundational spectroscopic principles and comparative data from structurally related molecules to forecast the key spectral features essential for its unambiguous identification. This approach is designed for researchers, synthetic chemists, and drug development professionals who require a robust framework for characterizing novel or complex organic molecules.

Introduction to this compound

This compound (C₁₂H₂₆O₄S₂) is a symmetrical molecule featuring a central disulfide linkage flanked by two acetal functional groups. The presence of both a disulfide bond and two diethyl acetal moieties gives the molecule unique chemical properties and, consequently, a distinctive spectroscopic signature. Accurate characterization is paramount, and a combined NMR and MS approach provides a self-validating system for structural confirmation. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, and mass fragmentation data, explaining the causal relationships between the molecular structure and the resulting spectra.

Section 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and population of hydrogen and carbon nuclei.

Predicted ¹H NMR Spectrum

The symmetry of this compound simplifies its proton NMR spectrum, resulting in four distinct signals. The chemical environment of each proton set is influenced by the electronegativity of adjacent sulfur and oxygen atoms.

Below is the structure with protons labeled for assignment:

Figure 1: Structure of this compound with proton environments labeled (a-d).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
a 4.8 - 4.9 Triplet (t) 2H -CH(OEt)₂ Acetal proton, significantly deshielded by two oxygens. Coupled to the adjacent CH₂ group (b).
b 3.0 - 3.1 Doublet (d) 4H -S-S-CH₂- Methylene protons adjacent to the disulfide. Deshielded by sulfur. Coupled to the methine proton (a).
c 3.6 - 3.8 Multiplet (m) 8H -O-CH₂-CH₃ Methylene protons of the ethoxy groups. Diastereotopic nature leads to complex splitting.

| d | 1.2 - 1.3 | Triplet (t) | 12H | -O-CH₂-CH₃ | Methyl protons of the ethoxy groups. Coupled to the adjacent CH₂ group (c). |

Expertise & Experience Insight: The methylene protons of the two ethyl groups on the acetal (labeled 'c') are diastereotopic.[1] Although the molecule itself is achiral, the local environment lacks a plane of symmetry bisecting the H-C-H bond angle. Consequently, these eight protons are chemically non-equivalent. At high field strengths, they are expected to appear as a complex multiplet, or potentially two distinct quartets, rather than a single simple quartet.[1] This is a key signature of the acetal moiety.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the symmetrical molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm) Assignment Rationale
101 - 103 C H(OEt)₂ Acetal carbon, highly deshielded by two directly attached oxygens. Typical range is 90-110 ppm.[2]
62 - 64 -O-C H₂-CH₃ Ethoxy methylene carbon, deshielded by the adjacent oxygen.
42 - 44 -S-S-C H₂- Methylene carbon adjacent to the disulfide bond. The effect of sulfur is less deshielding than oxygen.

| 15 - 16 | -O-CH₂-C H₃ | Ethoxy methyl carbon, located in the most upfield region as expected for an aliphatic carbon. |

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (MW: 298.46 g/mol ), Electron Ionization (EI) would induce characteristic cleavages at the acetal and disulfide functionalities.

Predicted Fragmentation Pathways

The molecular ion, [C₁₂H₂₆O₄S₂]⁺˙, is expected at m/z 298 . However, due to the presence of stable fragmentation pathways, its abundance may be low.

  • Acetal α-Cleavage (Dominant Pathway): The presence of two oxygen atoms in the acetal group provides a powerful site for ionization and subsequent fragmentation.[3] The most favorable cleavage is the C-C bond between the disulfide-adjacent methylene and the acetal methine. This yields a highly resonance-stabilized oxonium ion at m/z 103 , which is predicted to be the base peak .

  • Disulfide Bond Cleavage: Cleavage of the central S-S bond or the C-S bonds are also characteristic fragmentation pathways for disulfides.[4][5]

    • S-S Cleavage: Homolytic cleavage of the disulfide bond would generate a radical cation at m/z 149 .

    • C-S Cleavage: Cleavage of a carbon-sulfur bond could lead to various smaller fragments.

The diagram below illustrates the most probable fragmentation events.

fragmentation mol_ion This compound [M]⁺˙ m/z = 298 path1_label Acetal α-Cleavage (C-C bond) mol_ion->path1_label path2_label S-S Bond Cleavage mol_ion->path2_label path3_label Loss of Ethoxy Radical mol_ion->path3_label base_peak [CH(OCH₂CH₃)₂]⁺ Base Peak m/z = 103 path1_label->base_peak fragment1 [M - 103]⁺˙ m/z = 195 path1_label->fragment1 ss_fragment [CH₂(CH(OEt)₂)S]⁺ m/z = 149 path2_label->ss_fragment ethoxy_loss [M - •OCH₂CH₃]⁺ m/z = 253 path3_label->ethoxy_loss

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Key Fragments in EI Mass Spectrum

m/z Proposed Ion Origin Significance
298 [C₁₂H₂₆O₄S₂]⁺˙ Molecular Ion (M⁺˙) Confirms molecular weight. May be low abundance.
253 [M - C₂H₅O]⁺ Loss of an ethoxy radical Characteristic loss from the acetal.
149 [C₆H₁₃O₂S]⁺ S-S bond cleavage Confirms the disulfide half of the molecule.
103 [C₅H₁₁O₂]⁺ α-cleavage of C-C bond Predicted Base Peak. Highly stable oxonium ion, characteristic of a diethyl acetal.[3][6]
75 [C₃H₇O₂]⁺ Loss of ethylene from m/z 103 Further fragmentation of the base peak.

| 47 | [CH₂SH]⁺ | C-S and C-C cleavage | Indicates presence of a thio-methylene group. |

Section 3: Integrated Spectroscopic Analysis: A Self-Validating System

The true power of modern analytical chemistry lies in combining techniques to build an irrefutable case for a molecule's structure. NMR and MS, when used together, create a self-validating workflow. High-Resolution Mass Spectrometry (HRMS) would first confirm the elemental composition as C₁₂H₂₆O₄S₂. The fragmentation pattern then suggests the presence of diethyl acetal and disulfide moieties. Finally, ¹H and ¹³C NMR confirm the precise arrangement and connectivity of these functional groups, leaving no structural ambiguity.

workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy hrms HRMS Analysis frag Fragmentation Pattern (EI-MS/MS) hrms->frag formula Elemental Formula C₁₂H₂₆O₄S₂ hrms->formula moieties Functional Groups ID'd (Acetal, Disulfide) frag->moieties h_nmr 1H NMR Analysis c_nmr 13C NMR Analysis h_nmr->c_nmr connectivity Atom Connectivity Confirmed h_nmr->connectivity d_nmr 2D NMR (COSY, HSQC) (Optional) c_nmr->d_nmr c_nmr->connectivity d_nmr->connectivity structure Final Structure Confirmed formula->structure moieties->structure connectivity->structure

Figure 3: Workflow for integrated NMR and MS structural validation.

Section 4: Experimental Protocols

To acquire high-quality data for a compound like this compound, the following standard operating procedures are recommended.

Protocol 1: NMR Data Acquisition (Liquid Sample)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a versatile solvent for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer (e.g., 500 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required compared to the ¹H spectrum.[7]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8] Integrate the ¹H signals.

Protocol 2: GC-MS Data Acquisition (EI Mode)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start with an initial temperature of 50 °C for 2 minutes. Ramp the temperature at a rate of 10 °C/min up to 280 °C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Interface: Set the GC-MS transfer line temperature to 280 °C.

    • Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the ion source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC). Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern. Compare the results against a spectral library (e.g., NIST) if available.

Conclusion

The structural elucidation of this compound is a textbook example of the synergy between NMR and Mass Spectrometry. The predicted ¹H NMR spectrum is characterized by four signals, with a key diagnostic being the complex multiplet for the diastereotopic ethoxy methylene protons. The ¹³C NMR provides four distinct signals, confirming the molecule's symmetry. The mass spectrum is predicted to be dominated by fragmentation of the acetal moiety, with a prominent base peak at m/z 103. Together, these predicted spectral features provide a comprehensive and robust analytical fingerprint for the confident identification and characterization of this molecule.

References

  • Vertex AI Search. (n.d.). Chemical shifts. Retrieved January 18, 2026.
  • Lin, S., et al. (n.d.). Mass Spectra of Some Acetals. RSC Publishing.
  • Friedel, R. A., & Sharkey, A. G., Jr. (n.d.). Mass Spectra of Acetal-Type Compounds.
  • Moore, R. N., et al. (n.d.). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons.
  • Chemistry Stack Exchange. (2018, April 11). Magnetic non-equivalence of acetal protons.
  • ResearchGate. (n.d.). ¹H NMR spectra of diallyl disulfide monomer (a) and its homopolymer (b).
  • ChemicalBook. (n.d.). Acetal(105-57-7) 1H NMR spectrum.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • PubChem, National Institutes of Health. (n.d.). Diallyl Disulfide | C6H10S2 | CID 16590.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Creative Proteomics. (n.d.). Disulfide Bond Analysis by Mass Spectrometry.
  • The Royal Society of Chemistry. (2011). Electronic Supporting Information for Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds | Analytical Chemistry.
  • PubChem, National Institutes of Health. (n.d.). Hydroxyethyl disulfide | C4H10O2S2 | CID 15906.
  • National Institutes of Health. (n.d.).
  • ChemRxiv. (n.d.).
  • University of Queensland, et al. (n.d.). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-Mass Spectrometry.
  • ChemicalBook. (n.d.). Diallyl sulfide(592-88-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Dibenzyl disulfide(150-60-7) 1H NMR spectrum.
  • ACS Publications. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • TDWC. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • The Royal Society of Chemistry. (n.d.).
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • Sigma-Aldrich. (n.d.). 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85%.
  • National Institutes of Health. (n.d.).
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Nature Protocol Exchange. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 76505-71-0.
  • MySkinRecipes. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-dithiobis-.
  • Sigma-Aldrich. (n.d.). 2-Hydroxyethyl disulfide technical grade 1892-29-1.
  • YouTube. (2020, December 17).
  • ResearchGate. (2025, August 6). The crystal and molecular structure of bis[2-(N,N-dimethylamino)ethyl]disulfide dihydrochloride.
  • Rapid Novor. (2025, September 17). Disulfide Bond Analysis LC-MS Service.
  • ACS Publications. (n.d.).
  • SlidePlayer. (n.d.).
  • Wiley Online Library. (1977, February 1). Mass spectral fragmentation pattern of 2,2′-bipyridyls. Part VI. 2,2′-thiodipyridine.

Sources

A Comparative Guide to Bis(2,2-diethoxyethyl) Disulfide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the rational design of linker technologies is paramount to achieving optimal efficacy and safety. This guide provides an in-depth, objective comparison of Bis(2,2-diethoxyethyl) Disulfide, a promising yet under-explored disulfide-based linker, against conventional alternatives. We will delve into its hypothesized advantages, supported by established chemical principles, and provide detailed experimental protocols to empower researchers to validate its performance in their specific applications, particularly in the realm of Antibody-Drug Conjugates (ADCs).

The Critical Role of the Linker in Drug Conjugates

The linker in a drug conjugate, such as an ADC, is far from a passive component. It is a critical determinant of the therapeutic's success, balancing the need for stability in systemic circulation with efficient cleavage and payload release at the target site.[] Disulfide linkers have garnered significant attention due to their inherent redox sensitivity. They remain relatively stable in the bloodstream but are readily cleaved in the intracellular environment of tumor cells, which has a significantly higher concentration of the reducing agent glutathione (GSH).[] This differential in GSH levels provides a natural mechanism for targeted drug release.[3]

However, the ideal disulfide linker must navigate a delicate balance. Insufficient stability can lead to premature drug release and off-target toxicity, while excessive stability might hinder payload release within the target cell, diminishing efficacy.[4] This has driven the exploration of novel disulfide-containing structures that offer enhanced performance characteristics.

This compound: Hypothesized Advantages

This compound (CAS 76505-71-0) presents a unique structural motif that suggests several potential advantages over more conventional disulfide linkers like those derived from SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) or DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

Hypothesis 1: Enhanced Hydrophilicity and Reduced Aggregation

The diethoxyethyl groups in this compound are anticipated to impart greater hydrophilicity to the linker-payload complex. The ether functionalities can engage in hydrogen bonding with water, potentially "masking" the hydrophobicity of the cytotoxic payload.[][5]

Why this matters:

  • Improved Pharmacokinetics: Increased hydrophilicity can lead to longer circulation times and reduced nonspecific uptake by organs like the liver, thereby improving the pharmacokinetic (PK) profile of the ADC.[][5]

  • Reduced Aggregation: Hydrophobic payloads have a propensity to cause ADC aggregation, which is a critical quality attribute to control as it can lead to loss of efficacy and increased immunogenicity.[6][7] A more hydrophilic linker can mitigate this issue.[8]

Hypothesis 2: Dual pH- and Redox-Responsive Cleavage

The diethoxyethyl group is an acetal. Acetals are known to be stable at neutral pH but can undergo hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.0).[9] This introduces the exciting possibility of a dual-release mechanism:

  • Redox-Responsive Release: Cleavage of the disulfide bond in the high GSH environment of the cytoplasm.[]

  • pH-Sensitive Release: Hydrolysis of the acetal groups in the acidic environment of endosomes/lysosomes, leading to the release of the payload or a metabolite.

Why this matters:

  • Enhanced Payload Release: A dual-release mechanism could lead to more efficient and complete release of the cytotoxic agent within the target cell, potentially overcoming resistance mechanisms associated with inefficient payload liberation.

  • Versatility in ADC Design: This dual sensitivity could be exploited for different payloads and cellular trafficking pathways.

Comparative Performance Evaluation: Experimental Protocols

To validate these hypothesized advantages, rigorous experimental comparison with established disulfide linkers is essential. Below are detailed protocols designed to assess the key performance attributes of ADCs constructed with this compound versus a standard linker such as SPDP.

Protocol 1: Synthesis of a Functionalized this compound Linker for ADC Conjugation

To conjugate this compound to a payload and an antibody, it must first be functionalized. This protocol outlines a potential synthetic route to introduce a reactive handle for bioconjugation.

Objective: To synthesize a derivative of this compound bearing a functional group (e.g., a maleimide or an NHS ester) for conjugation.

Materials:

  • This compound

  • Appropriate reagents for functionalization (e.g., N-(2-aminoethyl)maleimide for maleimide introduction, or a dicarboxylic acid for subsequent NHS ester formation)

  • Standard organic synthesis solvents and reagents

  • Chromatography supplies for purification

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Modification of the Terminal Groups: The core structure of this compound lacks a readily available functional group for conjugation. A multi-step synthesis would be required to introduce a reactive moiety. One conceptual approach involves the hydrolysis of the acetals to aldehydes, followed by conversion to a functional group suitable for bioconjugation. A more direct approach, if starting from precursors, would be to utilize a disulfide-containing diol and selectively functionalize one hydroxyl group before forming the disulfide.

  • Purification: The functionalized linker is purified using column chromatography.

  • Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Diagram: Conceptual Synthesis Workflow

G cluster_synthesis Linker Synthesis Start This compound Precursor Step1 Introduce Reactive Handle (e.g., Maleimide or NHS ester) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 End Functionalized Linker Step3->End

Caption: Conceptual workflow for the synthesis of a functionalized linker.

Protocol 2: Comparative In Vitro Plasma Stability Assay

Objective: To compare the stability of an ADC constructed with the this compound linker to one with a standard linker (e.g., SPDP) in human plasma.

Materials:

  • ADC with this compound linker

  • ADC with a standard disulfide linker (e.g., SPDP-DM1)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS)

  • ELISA or LC-MS instrumentation for ADC quantification

Procedure:

  • Incubation: Dilute the ADCs to a final concentration of 100 µg/mL in human plasma. Incubate at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, 72, and 96 hours.

  • Sample Preparation: Immediately freeze the aliquots at -80°C until analysis. For analysis, thaw and process the samples to separate the ADC from plasma proteins (e.g., using affinity capture).

  • Quantification: Quantify the amount of intact ADC (antibody with payload attached) at each time point using a payload-specific ELISA or by LC-MS.

  • Data Analysis: Plot the percentage of intact ADC remaining over time for each linker. Calculate the half-life of each ADC in plasma.

Diagram: Plasma Stability Assay Workflow

G cluster_stability Plasma Stability Assay Start Incubate ADCs in Human Plasma at 37°C Timepoints Collect Aliquots at 0, 24, 48, 72, 96h Start->Timepoints Quantify Quantify Intact ADC (ELISA or LC-MS) Timepoints->Quantify Analyze Plot % Intact ADC vs. Time & Calculate Half-life Quantify->Analyze End Comparative Stability Data Analyze->End

Caption: Workflow for the in vitro plasma stability assay.

Protocol 3: Glutathione-Mediated Cleavage Assay

Objective: To compare the rate of payload release from ADCs with different disulfide linkers in the presence of glutathione.

Materials:

  • ADCs with different disulfide linkers

  • Reduced glutathione (GSH)

  • PBS

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Reaction Setup: Prepare solutions of each ADC (e.g., 1 mg/mL) in PBS. Prepare a stock solution of GSH in PBS (e.g., 50 mM).

  • Initiate Cleavage: Add GSH to the ADC solutions to a final concentration of 5 mM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Quench the reaction by adding a suitable agent (e.g., N-ethylmaleimide) to cap free thiols.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other species.

  • Data Analysis: Quantify the peak area of the released payload at each time point. Plot the percentage of payload release over time to determine the cleavage kinetics for each linker.

Diagram: Glutathione Cleavage Assay Workflow

G cluster_cleavage Glutathione Cleavage Assay Start Incubate ADCs with Glutathione (GSH) at 37°C Timepoints Collect Aliquots at Various Time Intervals Start->Timepoints HPLC Analyze Samples by Reverse-Phase HPLC Timepoints->HPLC Analyze Quantify Released Payload & Determine Kinetics HPLC->Analyze End Comparative Cleavage Data Analyze->End

Caption: Workflow for the glutathione-mediated cleavage assay.

Protocol 4: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To compare the propensity of ADCs with different linkers to aggregate.

Materials:

  • ADCs with different linkers

  • SEC column suitable for monoclonal antibodies

  • HPLC system with a UV detector

  • Appropriate SEC mobile phase (e.g., phosphate buffer with a salt)

Procedure:

  • Sample Preparation: Dilute the ADCs to a standard concentration (e.g., 1 mg/mL) in the mobile phase.

  • SEC Analysis: Inject the ADC samples onto the SEC column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of aggregates for each ADC.

Diagram: SEC for Aggregation Analysis

G cluster_sec Aggregation Analysis by SEC Start Prepare ADC Samples Inject Inject onto SEC Column Start->Inject Elute Elute with Mobile Phase Inject->Elute Detect Detect at 280 nm Elute->Detect Analyze Integrate Peaks & Calculate % Aggregates Detect->Analyze End Comparative Aggregation Data Analyze->End

Caption: Workflow for assessing ADC aggregation by SEC.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative Performance of Disulfide Linkers

ParameterThis compound LinkerStandard Disulfide Linker (e.g., SPDP)
Plasma Half-life (hours) Experimental ValueExperimental Value
GSH Cleavage Half-life (minutes) Experimental ValueExperimental Value
% Aggregation (at 1 mg/mL) Experimental ValueExperimental Value
pH-dependent Hydrolysis (t½ at pH 5.0) Experimental ValueNot Applicable

Conclusion and Future Directions

This compound holds considerable promise as a novel linker for advanced drug delivery systems. Its unique structure suggests potential advantages in hydrophilicity and a dual pH- and redox-responsive release mechanism. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these potential benefits against current standards.

Further investigations should focus on the synthesis of various functionalized derivatives of this compound to accommodate a wide range of payloads and conjugation strategies. In vivo studies will be crucial to ultimately determine if the hypothesized advantages in PK and payload release translate to improved therapeutic outcomes. The exploration of such innovative linker technologies is a critical step towards the development of safer and more effective targeted therapies.

References

  • The Impact of Linker Hydrophilicity on ADC Pharmacokinetics: A Compar
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
  • Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Analysis of protein drugs aggregation Using Size Exclusion Chrom
  • Analysis of protein drugs aggregation Using Size Exclusion Chrom
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers.
  • A New HPLC Method to Determine Glut
  • Aggregation in antibody-drug conjugates: causes and mitig
  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides.
  • The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles. WuXi AppTec DMPK.
  • how to avoid premature cleavage of disulfide linkers in vivo. Benchchem.
  • Disulfide Linker Synthesis | ADC Services. BOC Sciences.
  • (2-pyridyldithio)-PEG1-hydrazine | ADC Linker. MedchemExpress.com.
  • Current ADC Linker Chemistry.
  • ADC Linker Products.
  • Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed.
  • Size-Exclusion Chromatography, Analytical Ultracentrifugation, and the Formulation-Dependence of ADC Aggregation.
  • Peptide–Drug Conjugates with Different Linkers for Cancer Therapy.
  • Synthesis of the bis(2-pyridyl disulfide)-carrying heterofunctional...
  • Acetals as pH-Sensitive Linkages for Drug Delivery | Request PDF.
  • Solid-phase synthesis of functionalized bis-peptides. PubMed.
  • Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates | Request PDF.
  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjug
  • (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
  • Glutathione induced cleavage of disulfide linker in the amino-BODIPY based DD systems allowing ratiometric monitoring of drug release.
  • Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University.
  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjug
  • Bis(2-maleimidoethyl) Disulfide (CAT#: OLY-1023-YS127).

Sources

Performance Showdown: A Comparative Guide to Bis(2,2-diethoxyethyl) Disulfide and Bis(2-hydroxyethyl) Disulfide in Redox-Responsive Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted drug delivery and stimuli-responsive materials, the judicious selection of chemical linkers is paramount to success. Among the arsenal of dynamic covalent bonds, the disulfide linkage stands out for its elegant sensitivity to the redox gradients between extracellular and intracellular environments. This guide provides an in-depth comparison of two prominent disulfide-containing linkers: Bis(2,2-diethoxyethyl) disulfide and Bis(2-hydroxyethyl) disulfide. Our objective is to equip researchers, scientists, and drug development professionals with the critical performance insights and experimental frameworks necessary to make informed decisions for their specific applications.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and Bis(2-hydroxyethyl) disulfide lies in the terminal functional groups flanking the core disulfide bond. Bis(2-hydroxyethyl) disulfide presents terminal primary hydroxyl groups, rendering it more hydrophilic. In contrast, this compound features terminal acetal groups, which significantly alters its physicochemical properties, including solubility and stability under varying pH conditions.

PropertyThis compoundBis(2-hydroxyethyl) disulfide
Synonyms 1,2-Bis(2,2-diethoxyethyl) disulfide2,2'-Dithiodiethanol, HEDS
CAS Number 76505-71-0[1][2][3]1892-29-1
Molecular Formula C₁₂H₂₆O₄S₂[2][3]C₄H₁₀O₂S₂
Molecular Weight 298.46 g/mol [2][3]154.24 g/mol
Appearance Colorless to yellow/orange clear liquid[3]Clear yellow viscous liquid
Solubility Soluble in organic solventsSoluble in water, ethanol, acetone, and ether[4]
Key Functional Group AcetalHydroxyl

Performance Deep Dive: Redox-Responsiveness and Stability

The utility of these molecules as redox-responsive linkers is primarily dictated by the cleavage kinetics of the disulfide bond in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular matrix.[]

Glutathione-Mediated Disulfide Cleavage

The cleavage of a disulfide bond by GSH is a thiol-disulfide exchange reaction. The rate of this reaction can be influenced by electronic effects and steric hindrance around the disulfide bond.

  • Electronic Effects: The terminal hydroxyl groups in Bis(2-hydroxyethyl) disulfide are weakly electron-withdrawing, which can slightly increase the electrophilicity of the sulfur atoms, potentially facilitating nucleophilic attack by the thiolate anion of GSH. Conversely, the ether linkages in the diethoxyethyl groups of this compound are generally considered electron-donating, which might slightly decrease the rate of cleavage compared to an unsubstituted disulfide. Electron-withdrawing groups generally increase the rate of nucleophilic attack on adjacent atoms.[6][7][8]

  • Steric Hindrance: The bulkier diethoxyethyl groups of this compound may impart a degree of steric hindrance around the disulfide bond compared to the more compact hydroxyethyl groups. This increased steric bulk could potentially slow the rate of approach of the GSH molecule, leading to slower cleavage kinetics.[9]

Based on these principles, it is hypothesized that Bis(2-hydroxyethyl) disulfide will exhibit faster glutathione-mediated cleavage kinetics due to lower steric hindrance and potentially more favorable electronic effects.

Stability Profile

Beyond redox-responsiveness, the overall stability of the linker under various physiological conditions is critical.

  • Hydrolytic Stability: The key difference here lies in the stability of the terminal functional groups. The hydroxyl groups of Bis(2-hydroxyethyl) disulfide are stable across a wide pH range. In contrast, the acetal groups of this compound are susceptible to acid-catalyzed hydrolysis.[10][11][12][13] While generally stable at physiological pH (7.4), in acidic microenvironments, such as those found in endosomes and lysosomes (pH 4.5-6.5), the acetal groups could be cleaved. This could be a desirable feature for a dual pH- and redox-responsive system or an undesirable premature degradation pathway, depending on the application.

  • Plasma Stability: The stability of linkers in plasma is crucial for in vivo applications to prevent premature drug release. While the disulfide bond itself is the primary site of redox cleavage, the nature of the flanking groups can influence interactions with plasma proteins and enzymes. The higher hydrophilicity of Bis(2-hydroxyethyl) disulfide may lead to different plasma protein binding profiles compared to the more lipophilic this compound.

Experimental Validation: Protocols for Comparative Assessment

To empirically determine the performance differences between these two linkers, a series of well-defined experiments are necessary. Below are detailed protocols for key comparative assays.

Assay for Glutathione-Mediated Cleavage Kinetics by HPLC

This assay quantitatively measures the rate of disulfide bond cleavage in the presence of glutathione.

Objective: To determine and compare the cleavage half-lives of this compound and Bis(2-hydroxyethyl) disulfide.

Materials:

  • This compound

  • Bis(2-hydroxyethyl) disulfide

  • Reduced Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase C18 HPLC column

Procedure:

  • Prepare stock solutions of each disulfide compound (e.g., 10 mM in a suitable solvent like DMSO or ethanol) and GSH (e.g., 100 mM in PBS, pH 7.4).

  • In a reaction vial, add PBS to mimic physiological pH.

  • Initiate the reaction by adding the disulfide stock solution to the PBS to a final concentration of 1 mM.

  • Immediately add GSH stock solution to a final concentration of 10 mM (to simulate intracellular reducing conditions).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of a solution of 0.1% TFA in ACN. This will stop the thiol-disulfide exchange.

  • Analyze the quenched samples by RP-HPLC. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).

  • Monitor the disappearance of the parent disulfide peak and the appearance of the cleaved thiol product peaks over time.

  • Calculate the percentage of remaining disulfide at each time point and plot against time to determine the cleavage half-life.

Diagram of Glutathione-Mediated Disulfide Cleavage

G cluster_0 Thiol-Disulfide Exchange Disulfide_Linker R-S-S-R' Mixed_Disulfide R-S-S-G Disulfide_Linker->Mixed_Disulfide + GSH GSH_1 GSH Thiol_Product R'-SH Mixed_Disulfide->Thiol_Product Final_Thiol R-SH Mixed_Disulfide->Final_Thiol + GSH GSH_2 GSH GSSG GSSG Final_Thiol->GSSG

Caption: Mechanism of disulfide cleavage by glutathione (GSH).

Nanoparticle Stability and Disassembly Assay by DLS

This assay is relevant when these linkers are used to formulate redox-responsive nanoparticles for drug delivery.

Objective: To assess the stability of nanoparticles cross-linked with each disulfide linker and monitor their disassembly upon exposure to a reducing agent.

Materials:

  • Polymeric nanoparticles formulated with either this compound or Bis(2-hydroxyethyl) disulfide as a crosslinker.

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or GSH solution

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a suspension of the nanoparticles in PBS at a known concentration.

  • Measure the initial particle size distribution and count rate using DLS. This serves as the baseline (T=0).

  • To one sample, add DTT or GSH to a final concentration of 10 mM. To a control sample, add an equal volume of PBS.

  • Incubate the samples at 37°C.

  • At specified time intervals, measure the particle size distribution and count rate of both the test and control samples.

  • A significant decrease in the count rate and a shift to smaller particle sizes (or the appearance of a population of smaller species) in the DTT/GSH-treated sample indicates nanoparticle disassembly due to disulfide bond cleavage. The stability of the control sample confirms that disassembly is redox-triggered.

Diagram of DLS Nanoparticle Disassembly Assay

G cluster_0 Experimental Workflow Start Nanoparticle Suspension in PBS DLS_Initial Measure Initial Size (DLS, T=0) Start->DLS_Initial Split Split Sample DLS_Initial->Split Test Add 10 mM GSH Split->Test Control Add PBS Split->Control Incubate Incubate at 37°C Test->Incubate Control->Incubate DLS_Time Measure Size at Time Intervals Incubate->DLS_Time Analysis Compare Size & Count Rate DLS_Time->Analysis

Caption: Workflow for DLS-based nanoparticle disassembly assay.

In Vitro Drug Release Assay

This assay measures the rate at which a therapeutic agent is released from a nanoparticle delivery system.

Objective: To compare the drug release profiles from nanoparticles formulated with each disulfide linker under reducing and non-reducing conditions.

Materials:

  • Drug-loaded nanoparticles formulated with each linker.

  • Release buffer (e.g., PBS, pH 7.4).

  • GSH solution.

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.

  • Analytical instrument to quantify the drug (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a larger volume of release buffer (sink conditions).

  • Create two experimental groups: one with 10 mM GSH in the release buffer and a control group without GSH.

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time and plot the release profiles for both linkers under both conditions.

Cell Viability and Cytotoxicity Assay

This assay evaluates the biocompatibility of the linkers and the efficacy of drug-loaded nanoparticles.

Objective: To compare the cytotoxicity of drug-loaded nanoparticles formulated with each linker on a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa).

  • Cell culture medium and supplements.

  • Drug-loaded nanoparticles.

  • Free drug solution (as a positive control).

  • Empty nanoparticles (as a negative control).

  • MTT or other cell viability assay reagent.

  • Plate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles (with each linker), and empty nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each formulation.

Summary and Recommendations

The choice between this compound and Bis(2-hydroxyethyl) disulfide is a nuanced decision that depends on the specific requirements of the application.

  • Bis(2-hydroxyethyl) disulfide is the linker of choice for applications requiring rapid cleavage in a reducing environment and high hydrophilicity . Its straightforward structure and predictable behavior make it a reliable option for many redox-responsive drug delivery systems.

  • This compound offers the potential for creating more complex, multi-stimuli-responsive systems . The acid-labile acetal groups can be exploited for pH-triggered release in acidic organelles, in addition to the redox-responsive disulfide bond. However, researchers must carefully consider the potential for premature degradation in acidic environments and the potentially slower GSH-mediated cleavage due to steric hindrance.

Ultimately, the empirical data generated from the protocols outlined in this guide will provide the definitive evidence needed to select the optimal linker for a given research or drug development program. By understanding the fundamental chemical differences and employing rigorous experimental validation, researchers can harness the full potential of these versatile redox-responsive linkers.

References

  • Promega Corporation. (n.d.). CytoTox-ONE™ Homogeneous Membrane Integrity Assay. Technical Bulletin, TB306.
  • Riemer, J., et al. (2015). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Chemical Science, 6(8), 4857-4867.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Neuman, R. C. (2005). Substituent Effects. In Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253–262.
  • Riemer, J., et al. (2015). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Chemical Science, 6(8), 4857-4867.
  • ResearchGate. (n.d.). RP-HPLC monitoring of directed disulfide formation reaction. Retrieved from [Link]

  • Chen, X., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Alvarez-Coque, M. C., et al. (2000).
  • Bechtel, T. J., & Weerapana, E. (2017). From structure to redox: the diverse functional roles of disulfides and implications in disease. Current Opinion in Chemical Biology, 39, 46-53.
  • ResearchGate. (n.d.). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro redox-responsive drug release. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Reduction and Digestion of Proteins with Disulfide Bonds for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry. Retrieved from [Link]

  • Caldera, M., et al. (2020). Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases. Pharmaceutics, 13(1), 23.
  • ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro redox-responsive drug release. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Glutathione induced cleavage of disulfide linker in the amino-BODIPY based DD systems allowing ratiometric monitoring of drug release. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • UCL Discovery. (n.d.). Interchain disulfide bond reduction alters the structure and function of therapeutic monoclonal antibodies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]

  • MDPI. (2023). Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines. International Journal of Molecular Sciences, 24(24), 17409.
  • ResearchGate. (n.d.). Characteristics of redox-responsive nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]

  • HORIBA Scientific. (2023, April 21). Introduction to Dynamic Light Scattering (DLS) with Dr. Jeff Bodycomb [Video]. YouTube. [Link]

  • Sciedco. (n.d.). This compound, Min. 90.0 (GC), 5 g. Retrieved from [Link]

  • RIVM. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • University of Arkansas. (n.d.). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). Retrieved from [Link]

  • ChemRxiv. (n.d.). Air-stable methyldisulfide-functionalized metal bis(terpyridine) complexes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Butler University. (2025). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of disulfide and hinge modifications of monoclonal antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of the disulfide bond with TCEP or glutathione in vitro. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Redox Potentials of Disulfide Bonds in LOXL2 Studied by Nonequilibrium Alchemical Simulation. Retrieved from [Link]

Sources

A Comparative Guide to Disulfide Linkers in Bioconjugation: Characterization of Conjugates Formed with Bis(2,2-diethoxyethyl) Disulfide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety. Among the array of cleavable linkers, disulfide-based systems have garnered significant attention due to their ability to be selectively cleaved in the reducing environment of the cell. This guide provides an in-depth comparison of disulfide linkers, with a focus on how structural variations, such as steric hindrance, influence the stability and performance of the resulting bioconjugates. We will use Bis(2,2-diethoxyethyl) Disulfide as a model for a sterically unhindered linker and compare its projected characteristics with well-established, sterically hindered alternatives.

The Principle of Disulfide Linkers: A Redox-Sensitive Switch

Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytosol. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside the cell (1-10 mM) than in the blood plasma.[1] This steep gradient allows for disulfide bonds to remain relatively stable in circulation but undergo rapid cleavage upon internalization into the target cell, releasing the payload.[2][3] The fundamental reaction governing this process is thiol-disulfide exchange, a nucleophilic substitution reaction where a free thiol attacks the disulfide bond.[4][5][6]

The general mechanism for thiol-disulfide exchange is depicted below:

Thiol_Disulfide_Exchange cluster_0 Thiol-Disulfide Exchange Protein_SH Protein-SH Linker_SS_Payload Linker-S-S-Payload Protein_SH->Linker_SS_Payload Nucleophilic Attack Protein_SS_Linker Protein-S-S-Linker Linker_SS_Payload->Protein_SS_Linker Conjugate Formation Payload_SH Payload-SH Protein_SS_Linker->Payload_SH Payload Release (in cell)

Caption: Mechanism of thiol-disulfide exchange for bioconjugation.

Comparative Analysis of Disulfide Linkers: The Role of Steric Hindrance

The stability of a disulfide linker in circulation is paramount to minimizing off-target toxicity. Premature cleavage of the linker can lead to systemic release of the cytotoxic payload, undermining the targeted nature of the therapy. A key strategy to enhance the stability of disulfide bonds is the introduction of steric hindrance around the S-S bond.[1][7]

This compound: A Model for Unhindered Disulfide Linkers

This compound represents a class of simple, sterically unhindered disulfide linkers. While not extensively documented in bioconjugation literature, its structure provides a valuable baseline for understanding the inherent reactivity of an exposed disulfide bond.

  • Structure: The carbons adjacent to the disulfide bond are not substituted with bulky groups.

  • Projected Reactivity: Due to the lack of steric hindrance, this linker is expected to be highly susceptible to thiol-disulfide exchange. This would likely lead to rapid payload release in the presence of reducing agents but may also result in lower plasma stability compared to hindered analogs.[1]

  • Potential Applications: Such a linker might be suitable for applications where very rapid payload release is desired upon cell entry and where systemic circulation time is less critical.

Sterically Hindered Disulfide Linkers: Enhancing In Vivo Stability

To improve the in vivo performance of disulfide-linked conjugates, various sterically hindered linkers have been developed. A prominent example is the linker used in the ADC, ado-trastuzumab emtansine (T-DM1), which incorporates a dimethyl-substituted carbon adjacent to the disulfide bond.

  • Structure: These linkers feature one or more alkyl groups, typically methyl groups, on the carbon atoms alpha to the disulfide bond.[7]

  • Reactivity: The bulky substituents shield the disulfide bond from nucleophilic attack by circulating thiols, thereby increasing its stability in plasma.[1][7] However, the high intracellular concentration of GSH can still efficiently reduce the disulfide to release the payload.

  • Clinical Relevance: The improved stability profile of sterically hindered linkers has made them a cornerstone of clinically successful ADCs.[8][9]

Comparative Summary of Disulfide Linker Properties

Linker Type Example Structure Relative Plasma Stability Relative Intracellular Release Rate Potential Advantages Potential Disadvantages
Sterically Unhindered This compoundLowerFasterRapid payload releasePotential for premature drug release and off-target toxicity
Sterically Hindered SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) derivativeHigherSlowerImproved in vivo stability, reduced off-target toxicitySlower payload release may impact efficacy in some contexts
Self-Immolative Disulfide with a self-immolative spacerVariable (depends on disulfide)Fast (post-cleavage)Traceless release of unmodified payloadIncreased linker complexity

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of disulfide-linked bioconjugates.

Protocol 1: General Procedure for Conjugation via Thiol-Disulfide Exchange

This protocol describes the conjugation of a thiol-containing payload to a protein (e.g., an antibody) that has been modified to present a reactive disulfide group.

Workflow for Conjugation and Characterization

Conjugation_Workflow cluster_0 Synthesis and Characterization of Disulfide-Linked Conjugates A 1. Introduce reactive disulfide to protein C 3. Conjugation reaction (Thiol-Disulfide Exchange) A->C B 2. Prepare thiol-containing payload B->C D 4. Purification of the conjugate C->D E 5. Characterization D->E F Drug-to-Antibody Ratio (DAR) E->F UV-Vis or HIC G Stability Analysis E->G GSH challenge assay H Purity and Aggregation E->H SEC-HPLC

Caption: A typical workflow for the synthesis and characterization of disulfide-linked conjugates.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Heterobifunctional crosslinker with a reactive disulfide (e.g., SPDP)

  • Thiol-containing payload

  • Reducing agent (e.g., DTT) for payload preparation, if needed

  • Reaction buffer (e.g., PBS with EDTA, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Modification: React the protein with the heterobifunctional crosslinker (e.g., SPDP) according to the manufacturer's instructions to introduce a pyridyl disulfide reactive group.

  • Purification: Remove excess crosslinker by size-exclusion chromatography or dialysis.

  • Payload Preparation: If the payload is in a disulfide-dimer form, reduce it to its monomeric thiol form using a mild reducing agent like DTT, followed by purification to remove the DTT.

  • Conjugation: Add the thiol-containing payload to the modified protein at a desired molar ratio. Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.

Protocol 2: Characterization of the Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and a wavelength specific to the payload.

  • Calculate the concentrations of the protein and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the protein.

B. Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the DAR distribution of an ADC.[10]

  • Use a HIC column with a suitable stationary phase.

  • Elute the conjugate with a decreasing salt gradient.

  • Species with different numbers of conjugated payloads will have different hydrophobicities and will elute at different times. The peak area of each species can be used to determine the distribution of the DAR.

Protocol 3: Comparative Stability Assay

This assay compares the stability of different disulfide-linked conjugates in the presence of a reducing agent.

  • Incubate the different conjugates (e.g., one with a sterically hindered linker and one with an unhindered linker) in a buffer containing a physiologically relevant concentration of GSH (e.g., 5 mM).

  • Take aliquots at various time points.

  • Quench the reaction (e.g., by adding a thiol-reactive agent like N-ethylmaleimide).

  • Analyze the amount of released payload at each time point by a suitable method, such as reverse-phase HPLC.

  • Plot the percentage of released payload versus time to compare the stability of the different linkers.

Selecting the Right Disulfide Linker

The choice of a disulfide linker depends on the specific application and the desired therapeutic window. The following decision tree can guide the selection process.

Linker_Selection cluster_0 Disulfide Linker Selection Guide A High plasma stability required? B Yes A->B C No A->C D Use a sterically hindered linker B->D E A sterically unhindered linker may be suitable C->E F Rapid payload release critical? D->F E->F G Yes F->G H No F->H I Consider an unhindered or self-immolative linker G->I J A moderately hindered linker is a good starting point H->J

Caption: A decision tree to aid in the selection of a disulfide linker.

Conclusion

Disulfide linkers are a versatile and clinically validated tool in the field of bioconjugation. The ability to modulate their stability through steric hindrance allows for the fine-tuning of payload release kinetics, which is crucial for optimizing the therapeutic index of targeted therapies like ADCs. While simple, unhindered linkers like this compound may offer rapid payload release, sterically hindered analogs provide the enhanced plasma stability that is often required for successful in vivo applications. A thorough characterization of the resulting conjugates, including DAR, stability, and purity, is essential for the development of safe and effective biotherapeutics. The experimental protocols and selection guide provided herein offer a starting point for researchers to explore and optimize the use of disulfide linkers in their own drug development programs.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]

  • Royal Society of Chemistry. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. [Link]

  • David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates. [Link]

  • PMC. (n.d.). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

  • ACS Publications. (n.d.). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. [Link]

  • Royal Society of Chemistry. (2023). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. [Link]

  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

  • Royal Society of Chemistry. (n.d.). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016). Nature Biotechnology. [Link]

  • Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. [Link]

  • PMC. (n.d.). Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. [Link]

  • PubMed. (n.d.). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. [Link]

  • ASH Publications. (n.d.). Control of blood proteins by functional disulfide bonds. [Link]

  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • ResearchGate. (n.d.). Characterization of Disulfide Bond Rebridged Fab–Drug Conjugates Prepared Using a Dual Maleimide Pyrrolobenzodiazepine Cytotoxic Payload. [Link]

  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. [https://www.creative-biolabs.com/adc/linkers-in-antibody-drug-conjugates.htm]([Link] conjugates.htm)

  • Sci-Hub. (n.d.). Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. [Link]

  • PubMed Central. (n.d.). Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs). [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. [Link]

  • PMC. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. [Link]

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • Oxford Academic. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. [Link]

  • NIH. (2019). Allosteric disulphide bonds as reversible mechano-sensitive switches that control protein functions in the vasculature. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PMC. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]

  • PMC. (n.d.). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. [Link]

  • PMC. (n.d.). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. [Link]

  • PMC. (n.d.). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]

  • NSF Public Access Repository. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]

  • Organic Syntheses Procedure. (2005). 2,2-diethoxy-1-isocyanoethane. [Link]

  • Creative Biolabs. (n.d.). Bis(2-maleimidoethyl) Disulfide. [Link]

  • NIST WebBook. (n.d.). Bis(2-diethylaminoethyl) disulfide. [Link]

Sources

A Comparative Guide to In-Vitro Stability Assays for Bis(2,2-diethoxyethyl) Disulfide Linkers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of in-vitro stability assays for disulfide linkers, with a specific focus on Bis(2,2-diethoxyethyl) Disulfide. It is intended for researchers, scientists, and drug development professionals working on bioconjugates, particularly Antibody-Drug Conjugates (ADCs), where linker stability is a critical determinant of therapeutic efficacy and safety.

The Critical Role of Disulfide Linkers in Drug Conjugates

Disulfide linkers are a cornerstone of modern bioconjugate design, especially in the field of ADCs.[] Their prevalence stems from a clever exploitation of the physiological redox gradient between the extracellular and intracellular environments. An ideal disulfide linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[][] Upon internalization into a target cell, the linker should then be readily cleaved in the highly reducing intracellular environment, where concentrations of glutathione (GSH) are approximately 1000-fold higher than in the plasma, to release the therapeutic agent.[][3]

The primary challenge in designing disulfide linkers lies in balancing this need for extracellular stability with the requirement for efficient intracellular cleavage.[3] This balance is heavily influenced by the steric and electronic properties of the atoms adjacent to the disulfide bond. While sterically unhindered disulfides offer rapid payload release, they often suffer from poor plasma stability.[3] Conversely, increasing steric hindrance with bulky alkyl groups enhances stability in circulation but can impede the desired intracellular release of the free drug.[3][4]

Structural and Reactivity Profile: this compound

This compound is a symmetrical disulfide linker. Its chemical structure is characterized by the absence of alkyl substituents on the carbons directly adjacent to the disulfide bond.

Chemical Structure:

  • IUPAC Name: 1,2-Bis(2,2-diethoxyethyl) disulfide

  • Molecular Formula: C12H26O4S2[5]

  • SMILES: CCOC(CSSCC(OCC)OCC)OCC[5]

The key feature of this linker is the lack of steric hindrance around the S-S bond. Based on established principles of disulfide chemistry, this suggests a high susceptibility to reductive cleavage.[3][4] While this may facilitate rapid payload release inside the target cell, it also raises concerns about its stability in the bloodstream, where it may be prone to exchange reactions with serum thiols like cysteine and albumin.[3][6] The diethoxyethyl groups contribute to the overall solubility of the linker.

A Comparative Framework for In-Vitro Stability Assessment

To rigorously evaluate the performance of a this compound linker, a panel of in-vitro stability assays is essential. These assays simulate different physiological environments the bioconjugate will encounter, providing predictive data on its in-vivo behavior.

Assay 1: Plasma Stability

Causality and Objective: This is the most critical assay for predicting the in-vivo half-life of an ADC. It mimics the conditions of the circulatory system to determine the rate of premature payload deconjugation. Low stability in plasma can lead to reduced therapeutic index and increased systemic toxicity.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw cryopreserved plasma (e.g., human, mouse) at 37°C prep2 Centrifuge to remove cryoprecipitates prep1->prep2 prep3 Dilute ADC stock to final concentration (e.g., 100 µg/mL) in plasma prep2->prep3 inc1 Incubate ADC-plasma mixture at 37°C prep3->inc1 inc2 Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72h) inc1->inc2 ana1 Quantify remaining conjugated ADC inc2->ana1 ana2 Methods: Affinity-capture LC-MS or ELISA ana1->ana2 ana3 Plot % intact ADC vs. time to determine half-life ana2->ana3

Caption: Workflow for In-Vitro Plasma Stability Assay.

Assay 2: Reductive Cleavage with Glutathione (GSH)

Causality and Objective: This assay simulates the highly reducing environment of the cell cytoplasm to assess the efficiency and rate of payload release.[][] The concentration of GSH is a key trigger for disulfide bond cleavage.[3] An effective linker must be readily cleaved under these conditions to ensure the cytotoxic agent is liberated at the site of action.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis prep1 Prepare ADC solution in reaction buffer (e.g., PBS, pH 7.2) inc1 Mix ADC and GSH solutions prep1->inc1 prep2 Prepare fresh GSH solution (1-10 mM final concentration) prep2->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) inc2->inc3 ana1 Quench reaction (e.g., with alkylating agent) inc3->ana1 ana2 Analyze payload release by HPLC, LC-MS, or fluorescence ana1->ana2 ana3 Calculate rate of cleavage ana2->ana3

Caption: Workflow for Glutathione (GSH) Mediated Cleavage Assay.

Assay 3: Acidic Condition Stability

Causality and Objective: After cellular internalization via endocytosis, many ADCs are trafficked to acidic compartments like endosomes and lysosomes (pH 4.5-6.0). This assay evaluates the linker's stability under these acidic conditions, ensuring that cleavage is primarily redox-dependent rather than pH-labile, unless an acid-cleavable moiety is intentionally part of the linker design.

Comparative Performance Data

The following table summarizes the expected stability of this compound compared to other common disulfide linkers based on general principles of steric hindrance.[3][4][7]

Linker TypeSteric HindranceExpected Plasma Stability (t½)Expected GSH-Mediated Cleavage RatePrimary Application
This compound None Low to Moderate Fast Applications requiring rapid payload release.
Monosubstituted (e.g., one methyl group)LowModerate (~10% loss over 7 days)[3]ModerateA balance between stability and release.
Disubstituted (e.g., two methyl groups)HighHighSlowPayloads where high stability is paramount.
Non-cleavable (e.g., Thioether)N/A (Control)Very HighN/APayloads active as ADC-catabolite.[8]

Detailed Experimental Protocols

Protocol 1: In-Vitro Plasma Stability Assay

Objective: To quantify the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • ADC with this compound linker.

  • Cryopreserved plasma (e.g., human, mouse, rat).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 37°C incubator.

  • Analytical system (e.g., LC-MS or ELISA plate reader).

  • Reagents for the chosen analytical method.

Methodology:

  • Plasma Preparation: Thaw cryopreserved plasma in a 37°C water bath. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Collect the supernatant.

  • ADC Dilution: Dilute the ADC stock solution in the prepared plasma to a final concentration of 100 µg/mL.[7]

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the mixture. Immediately freeze and store at -80°C to halt any further reaction until analysis.

  • Analysis (LC-MS Method):

    • Thaw samples and perform an affinity capture step (e.g., using Protein A beads) to isolate the antibody and ADC from other plasma proteins.

    • Elute the captured ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR).

    • A decrease in DAR over time indicates linker cleavage.[3]

  • Data Interpretation: Plot the percentage of intact ADC or the average DAR as a function of time. Calculate the in-vitro half-life (t½) of the conjugate.

Protocol 2: Glutathione (GSH) Mediated Cleavage Assay

Objective: To determine the rate of disulfide linker cleavage in a simulated intracellular reducing environment.

Materials:

  • ADC with this compound linker.

  • Reaction Buffer: PBS, pH 7.2, with 2 mM EDTA.

  • Reduced L-Glutathione (GSH).

  • 37°C incubator.

  • Analytical system (e.g., HPLC with UV or fluorescence detector, or LC-MS).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in the reaction buffer.

    • Freshly prepare a concentrated stock solution of GSH in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the ADC stock solution.

    • Initiate the reaction by adding the GSH stock solution to achieve a final concentration of 5 mM.[9] The final ADC concentration might be around 1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At specified time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): To stop the reaction, the aliquot can be immediately diluted in a quenching buffer (e.g., mobile phase with a low pH for HPLC analysis).

  • Analysis (RP-HPLC Method):

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the decrease in the peak area of the intact ADC and the corresponding increase in the peak area of the released payload over time.

  • Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics.

Conclusion and Future Directions

The in-vitro stability assays detailed in this guide provide a robust framework for characterizing bioconjugates employing the this compound linker. Given its unhindered nature, it is anticipated to exhibit rapid cleavage in the presence of glutathione, which could be advantageous for certain therapeutic applications requiring fast drug release. However, this must be carefully weighed against its potentially lower stability in plasma. The experimental data generated from these comparative assays are indispensable for selecting the appropriate linker chemistry to optimize the therapeutic window of a drug conjugate, ultimately guiding the development of safer and more effective targeted therapies.

References

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjug
  • Disulfide Linkers in Antibody-Drug Conjug
  • Disulfide Linker Synthesis | ADC Services. BOC Sciences.
  • Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. (2014).
  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
  • Quantification of Thiols and Disulfides. (2014). PMC - PubMed Central.
  • Analysis of Disulfide Bond Form
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. (2005).
  • Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (2018). Books.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). NIH.
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
  • Easy and Rapid Binding Assay for Functional Analysis of Disulfide-Containing Peptides by a Pull-Down Method Using a Puromycin-Linker and a Cell-Free Transl
  • A versatile acid-labile linker for antibody–drug conjugates. (2016).
  • Cleavage of the disulfide bond with TCEP or glutathione in vitro. (2015).
  • Disulfide-Cleavage-Triggered Nanomicelles for Highly Specific Glutathione Detection. (2021).
  • Site-Specific Disulfide Crosslinked Nucleosomes with Enhanced Stability. (2013). PMC.
  • how to avoid premature cleavage of disulfide linkers in vivo. Benchchem.
  • 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85%. Sigma-Aldrich.
  • Cleavage of disulfide bond in D20HssCh conjugate in presence of... (2014).
  • Disulfide-Cleavage-Triggered Nanomicelles for Highly Specific Glutathione Detection: Integration of Solution and 3D Paper-Based Sensing with Proof-of-Concept in Lung Fluid Samples. (2021).

Sources

A Senior Application Scientist's Guide to Disulfide Crosslinking Agents: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of proteomics, drug development, and molecular biology, the ability to reversibly link biomolecules is a cornerstone of innovation. Disulfide crosslinking agents, with their inherent cleavability under mild reducing conditions, offer a powerful tool for studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and assembling complex bioconjugates.[][2]

This guide provides a head-to-head comparison of commonly used disulfide crosslinking agents. As a senior application scientist, my goal is to move beyond a simple cataloging of reagents and provide you with the nuanced, field-proven insights necessary to select the optimal crosslinker for your specific experimental needs. We will delve into the causality behind experimental choices, supported by mechanistic diagrams and detailed protocols.

The Strategic Importance of the Disulfide Bond

The disulfide bond's utility lies in its stability under physiological conditions and its susceptibility to cleavage in a reducing environment, such as the intracellular space where glutathione concentrations are high.[][3] This "on-off" switch is invaluable for applications requiring the release of a payload or the dissociation of a complex for analysis.

The Contenders: A Comparative Analysis

Let's examine the key players in the disulfide crosslinking arena. Each possesses a unique combination of reactive groups, spacer arm length, and solubility, making them suitable for different applications.

Crosslinking AgentReactive GroupsSpacer Arm Length (Å)SolubilityCell PermeabilityKey Feature
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester, Pyridyldithiol6.8Water-insoluble (requires organic solvent)PermeableReaction progress can be monitored spectrophotometrically.[4]
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Sulfo-NHS ester12.0Water-solubleImpermeableIdeal for crosslinking cell-surface proteins.[5][6]
DSP (Dithiobis(succinimidyl propionate)) / Lomant's ReagentNHS ester12.0Water-insoluble (requires organic solvent)PermeableSuitable for intracellular crosslinking.[7][8][9][10]
DTME (Dithiobis(maleimidoethane))Maleimide13.1Water-insoluble (requires organic solvent)PermeableSpecific for sulfhydryl groups.[11]

Mechanistic Deep Dive: Understanding the "How" and "Why"

The choice of crosslinker is fundamentally dictated by the available functional groups on your target molecules and the desired reaction environment.

Amine-Reactive Crosslinkers: DSP, DTSSP, and SPDP

These agents employ N-hydroxysuccinimide (NHS) esters or their sulfonated, water-soluble analogs (Sulfo-NHS) to target primary amines (–NH2), predominantly found on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing NHS.[7][12][13]

G cluster_0 Step 1: First Amine Reaction cluster_1 Step 2: Second Amine Reaction Protein_A_NH2 Protein A (-NH2) Intermediate Protein A-S-S-NHS Protein_A_NH2->Intermediate Acylation DSP DSP/DTSSP (NHS-S-S-NHS) DSP->Intermediate NHS_leaving_group1 NHS Intermediate->NHS_leaving_group1 Release Crosslinked_Product Protein A-S-S-Protein B Intermediate->Crosslinked_Product Acylation Protein_B_NH2 Protein B (-NH2) Protein_B_NH2->Crosslinked_Product NHS_leaving_group2 NHS Crosslinked_Product->NHS_leaving_group2 Release

Caption: Amine-reactive crosslinking workflow.

SPDP , a heterobifunctional crosslinker, offers a distinct advantage. Its pyridyldithiol group reacts with sulfhydryls, releasing pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm. This provides a real-time method to monitor the extent of the conjugation reaction.[4]

Sulfhydryl-Reactive Crosslinkers: DTME

DTME is a homobifunctional crosslinker with maleimide groups at each end. Maleimides react with high specificity toward sulfhydryl (–SH) groups, typically found on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[11][14][15][16] This specificity is advantageous when precise targeting of cysteine residues is required.

G cluster_0 Step 1: First Thiol Reaction cluster_1 Step 2: Second Thiol Reaction Protein_A_SH Protein A (-SH) Intermediate Protein A-S-S-Maleimide Protein_A_SH->Intermediate Michael Addition DTME DTME (Maleimide-S-S-Maleimide) DTME->Intermediate Crosslinked_Product Protein A-S-S-Protein B Intermediate->Crosslinked_Product Michael Addition Protein_B_SH Protein B (-SH) Protein_B_SH->Crosslinked_Product

Caption: Thiol-reactive crosslinking workflow.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, with explanations for critical steps. Optimization for your specific system is always recommended.

Protocol 1: Cell-Surface Protein Crosslinking with DTSSP

Rationale: DTSSP's water solubility and membrane impermeability make it the reagent of choice for capturing protein interactions on the exterior of a living cell without disrupting the intracellular environment.[5][6] The reaction is performed at a low temperature to minimize endocytosis.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • DTSSP solution (freshly prepared in ice-cold PBS)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Cell Lysis Buffer

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Crosslinking Reaction: Resuspend or cover the cells with ice-cold PBS. Add the freshly prepared DTSSP solution to a final concentration of 0.25-2 mM.[17]

  • Incubation: Incubate for 2 hours on ice with gentle agitation.[17][18] This allows for efficient crosslinking while minimizing physiological changes to the cells.

  • Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes on ice. The primary amines in Tris will react with any remaining NHS esters.[7][17]

  • Final Wash: Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching reagent.

  • Downstream Processing: The crosslinked cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or western blotting.

Protocol 2: Two-Step Heterobifunctional Conjugation with SPDP

Rationale: This protocol leverages the dual reactivity of SPDP to conjugate an amine-containing molecule to a sulfhydryl-containing molecule. This two-step process provides a high degree of control over the conjugation reaction.[19][20][21][22]

Materials:

  • Protein #1 (amine-containing)

  • Protein #2 (sulfhydryl-containing)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • SPDP (dissolved in DMSO or DMF)

  • Desalting column

Procedure:

Part A: Activating Protein #1 with SPDP

  • Protein Preparation: Dissolve Protein #1 in Reaction Buffer at a concentration of 1-5 mg/mL.[19][21]

  • SPDP Addition: Add a 20-fold molar excess of SPDP solution to the protein solution.[19]

  • Reaction: Incubate for 30-60 minutes at room temperature.[19][21]

  • Purification: Remove unreacted SPDP using a desalting column equilibrated with Reaction Buffer.[19][21]

Part B: Conjugating Activated Protein #1 to Protein #2

  • Mixing: Combine the purified, SPDP-activated Protein #1 with Protein #2 in Reaction Buffer.

  • Conjugation: Incubate for 8-16 hours at room temperature.[19][21] The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to separate the conjugate from unreacted proteins.

Cleavage of the Disulfide Bond: Releasing the Components

A key feature of these crosslinkers is their reversibility. The disulfide bond can be readily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[5][23] This is typically achieved by incubating the crosslinked sample with 10-50 mM DTT for 30 minutes at 37°C.[6][7] This step is crucial for eluting protein complexes in affinity purification or for separating crosslinked proteins before analysis by SDS-PAGE.

Concluding Remarks for the Discerning Scientist

The selection of a disulfide crosslinking agent is a strategic decision that hinges on a thorough understanding of your biological system and experimental goals. For cell-surface interactions, the water-soluble and membrane-impermeable DTSSP is the clear choice. For intracellular studies, the membrane-permeable DSP is more appropriate. When reaction monitoring is critical, SPDP provides an invaluable analytical handle. For specific targeting of cysteine residues, DTME offers unparalleled selectivity.

By carefully considering the properties of each of these powerful reagents and applying them with methodologically sound protocols, you can unlock new insights into the intricate molecular interactions that govern biological processes.

References

  • Vertex AI Search. (n.d.). DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs.
  • CovaChem. (n.d.). DSP Crosslinker - Lomants Reagent.
  • Abcam. (n.d.). DTSSP crosslinker, Lysine selective crosslinker (CAS 142702-31-6).
  • ProteoChem. (n.d.). DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent).
  • Creative Molecules Inc. (n.d.). DTSSP-H8/D8.
  • Aestus Biotechnology. (n.d.). DTSSP.
  • PubMed. (n.d.). Performing protein crosslinking using gas-phase cleavable chemical crosslinkers and liquid chromatography-tandem mass spectrometry.
  • CovaChem. (n.d.). DTSSP; 3,3-Dithiobis(sulfosuccinimidyl propionate).
  • ProteoChem. (n.d.). DTME Crosslinker.
  • ProteoChem. (n.d.). SPDP Crosslinking Protocol.
  • Sigma-Aldrich. (n.d.). DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)).
  • CovaChem. (n.d.). Crosslinking Proteins With DTSSP.
  • Oxford Academic. (n.d.). Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling | Nucleic Acids Research.
  • MedchemExpress.com. (n.d.). SPDP Crosslinker - ADC linker.
  • PubMed Central. (n.d.). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo.
  • Unknown Source. (n.d.). and Extracellular Crosslinking.
  • Thermo Fisher Scientific. (n.d.). DTSSP DSP.
  • Thermo Fisher Scientific. (n.d.). SPDP Crosslinkers.
  • BOC Sciences. (n.d.). Disulfide Linker Synthesis | ADC Services.
  • AxisPharm. (n.d.). What is SPDP Crosslinker?.
  • Taylor & Francis Online. (n.d.). Full article: Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery?.
  • Dojindo. (n.d.). Cross-Linker SPDP | CAS 68181-17-9.
  • BroadPharm. (2022, January 18). Protocol for PEG SPDP.
  • Thermo Fisher Scientific. (n.d.). PEG-SPDP Crosslinkers.
  • ResearchGate. (n.d.). Cross-linking with DTSSP. (A) Cells were seeded at high density for 2 d....
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
  • BroadPharm. (n.d.). Disulfide Linkers, S-S Cleavable.
  • BroadPharm. (n.d.). Thiol Reactive Linkers.
  • AxisPharm. (n.d.). Thiol reactive Linkers.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Bis(2,2-diethoxyethyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel sulfur-containing compounds, the rigorous validation of product purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of synthesized Bis(2,2-diethoxyethyl) Disulfide. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field. Our focus is to empower you with a self-validating system for ensuring the quality of your synthesized product.

Introduction to this compound and the Imperative of Purity

This compound is a symmetrical disulfide bearing two acetal functional groups. Its structure suggests potential applications as a versatile building block in organic synthesis, particularly for the introduction of protected aldehyde functionalities and a disulfide linkage. In the context of drug development, disulfide bonds are critical for the structural integrity and biological activity of many therapeutic proteins and peptides. The purity of synthetic precursors and intermediates like this compound is therefore of paramount importance, as impurities can lead to undesired side reactions, compromised biological activity, and misleading experimental results.

Commercially available this compound is often of technical grade, with purities around 85-90%.[1][2] For many research and development applications, a higher degree of purity is essential. This guide will equip you with the necessary tools to ascertain the purity of your synthesized material, comparing it against both commercially available alternatives and a theoretically pure standard.

The Synthetic Landscape: Predicting Potential Impurities

A related synthesis for the analogous bis(2-hydroxyethyl) disulfide involves the oxidation of 2-mercaptoethanol with hydrogen peroxide.[3] Another common method for disulfide synthesis is the reaction of a thiol with an oxidizing agent like iodine or air in the presence of a catalyst.

Based on these general principles, we can anticipate the following potential impurities in a synthesis of this compound:

  • Unreacted Starting Material: 2-mercaptoacetaldehyde diethyl acetal.

  • Over-oxidation Products: Sulfonic acids or other oxidized sulfur species.

  • Byproducts from Side Reactions: Potentially small amounts of trisulfides or other related sulfur compounds.

  • Residual Solvents and Reagents: From the reaction and purification process.

The following diagram illustrates a proposed synthetic and purification workflow, highlighting where these impurities might arise.

G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start 2-Mercaptoacetaldehyde diethyl acetal reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H2O2, I2) oxidant->reaction crude Crude Product reaction->crude unreacted Unreacted Thiol reaction->unreacted Incomplete Reaction over_oxidized Over-oxidation Products reaction->over_oxidized Excess Oxidant byproducts Side-reaction Byproducts reaction->byproducts Side Reactions extraction Solvent Extraction crude->extraction chromatography Column Chromatography extraction->chromatography final_product Purified Bis(2,2-diethoxyethyl) Disulfide chromatography->final_product solvent Residual Solvents chromatography->solvent Incomplete Removal G cluster_validation Purity Validation Workflow start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr hplc HPLC start->hplc ms Mass Spectrometry start->ms elemental Elemental Analysis start->elemental purity_assessment Purity Assessment & Comparison nmr->purity_assessment Structural Confirmation & Impurity Identification hplc->purity_assessment Quantitative Purity & Impurity Profiling ms->purity_assessment Molecular Weight Verification & Impurity Identification elemental->purity_assessment Elemental Composition Confirmation

Sources

Safety Operating Guide

Proper Disposal of Bis(2,2-diethoxyethyl) Disulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents, such as Bis(2,2-diethoxyethyl) Disulfide, are paramount to this culture. This guide provides a comprehensive, in-depth overview of the recommended disposal procedures for this compound, moving beyond mere compliance to foster a deeper understanding of the chemical principles that underpin these essential safety protocols.

Chemical Profile and Hazard Assessment

Before delving into disposal procedures, a thorough understanding of the chemical's properties and associated hazards is crucial.

PropertyValueSource
CAS Number 76505-71-0[1]
Molecular Formula C₁₂H₂₆O₄S₂[1]
Molecular Weight 298.46 g/mol [1]
Appearance Colorless to light yellow to orange clear liquid[2]
Density 1.036 g/mL at 25 °C[1]
Storage Store at -20°C[2]
Known Hazards While some safety data sheets (SDS) do not classify this compound as hazardous under specific regulations, others recommend caution. Prudent laboratory practice dictates treating it as potentially harmful. The primary disposal concern is the introduction of sulfur compounds into the environment.[3][4]

Core Disposal Directive: Incineration by a Licensed Facility

The most reliable and environmentally sound method for the disposal of this compound is through a licensed chemical destruction facility.

The primary recommended disposal method is controlled incineration with flue gas scrubbing. [3] This process ensures the complete destruction of the organic molecule and captures harmful sulfur oxide byproducts, preventing their release into the atmosphere.

Under no circumstances should this compound be discharged into sewer systems. [3]

Operational Plan for Off-Site Disposal:
  • Segregation and Storage:

    • Store waste this compound in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (76505-71-0), and the approximate quantity.

    • Include the date of waste generation.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

In-Lab Chemical Treatment: A Secondary Option for Small Quantities

For very small quantities, in-laboratory chemical degradation may be considered to render the waste less harmful before collection by a licensed disposal service. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The disulfide bond is the most reactive site in the this compound molecule and can be cleaved through either hydrolysis or oxidation.

A. Alkaline Hydrolysis

Alkaline hydrolysis cleaves the disulfide bond, breaking the molecule into smaller, more water-soluble fragments.[6]

Experimental Protocol:

  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in water.

  • Reaction: While stirring, slowly add the this compound waste to the NaOH solution in a suitable reaction vessel. A 10:1 molar excess of NaOH to the disulfide is recommended.

  • Heating: Gently heat the mixture to 50-60°C with continuous stirring for several hours to ensure complete hydrolysis. The reaction can be monitored by thin-layer chromatography (TLC) if necessary.

  • Neutralization: After cooling to room temperature, carefully neutralize the solution with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.

  • Disposal of Treated Waste: The resulting aqueous solution, containing the hydrolysis byproducts, should be collected in a labeled waste container and disposed of through your institution's chemical waste program. While the immediate hazard of the disulfide is reduced, the resulting solution still contains organic compounds and should not be poured down the drain.

B. Oxidation

Oxidation with a strong oxidizing agent like sodium hypochlorite (bleach) can also break the disulfide bond, ultimately leading to the formation of sulfonic acids.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a solution of sodium hypochlorite. Commercially available bleach (typically 5-8% NaOCl) can be used.

  • Reaction: Slowly and with vigorous stirring, add the this compound waste to an excess of the sodium hypochlorite solution. The reaction is exothermic, so the addition should be controlled to prevent overheating.

  • Monitoring: Continue stirring for several hours at room temperature. The disappearance of the disulfide can be monitored by appropriate analytical methods.

  • Quenching: After the reaction is complete, any excess sodium hypochlorite should be quenched by the addition of a reducing agent such as sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

  • Disposal of Treated Waste: The resulting solution should be neutralized to a pH of approximately 7 and collected for disposal through a licensed chemical waste handler.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for disposal and the chemical degradation pathways.

DisposalWorkflow start Waste this compound Generated decision Large or Small Quantity? start->decision offsite Primary Method: Licensed Chemical Waste Disposal decision->offsite Large in_lab Secondary Option: In-Lab Chemical Treatment (Small Quantities Only) decision->in_lab Small incineration Controlled Incineration with Flue Gas Scrubbing offsite->incineration end hydrolysis Alkaline Hydrolysis in_lab->hydrolysis oxidation Oxidation in_lab->oxidation collect_treated Collect and Label Treated Waste hydrolysis->collect_treated oxidation->collect_treated final_disposal Dispose of Treated Waste via Licensed Contractor collect_treated->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

DegradationPathways cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidation disulfide_h Bis(2,2-diethoxyethyl) Disulfide naoh NaOH / H₂O disulfide_h->naoh products_h Hydrolysis Products (Thiols, etc.) naoh->products_h disulfide_o Bis(2,2-diethoxyethyl) Disulfide naocl NaOCl (Bleach) disulfide_o->naocl products_o Oxidation Products (Sulfonic Acids, etc.) naocl->products_o

Caption: Chemical degradation pathways for in-lab treatment.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be collected as hazardous waste. For equipment decontamination, wipe surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash.[7][8][9]

  • Waste Disposal: All materials used for spill cleanup and decontamination must be disposed of as hazardous waste through a licensed contractor.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While the primary and most recommended method is through a licensed chemical waste disposal service for controlled incineration, in-lab chemical degradation via hydrolysis or oxidation can be a viable option for small quantities, provided that the procedures are carried out with a thorough understanding of the underlying chemistry and with strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can ensure that their work is conducted not only at the forefront of scientific innovation but also with the highest standards of safety and environmental responsibility.

References

  • Sciedco. This compound, Min. 90.0 (GC), 5 g. [Link]

  • MDPI. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. [Link]

  • National Center for Biotechnology Information. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]

  • U.S. Environmental Protection Agency. CLARIFICATION ON THE LEVEL OF SULFIDE FOR DETERMINING IF A WASTE IS HAZARDOUS UNDER REACTIVITY. [Link]

  • LSU Health Shreveport. Disulfide bonds as switches for protein function. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • National Center for Biotechnology Information. From structure to redox: the diverse functional roles of disulfides and implications in disease. [Link]

  • ResearchGate. Oxidation of Thiols to Disulfides with NaClO/Montmorillonite. [Link]

  • Sciencemadness.org. Oxidation of Solid Sulphides by Bleach. [Link]

  • ResearchGate. Characterization of disulfide (cystine) oxidation by HOCl in a model peptide: Evidence for oxygen addition, disulfide bond cleavage and adduct formation with thiols. [Link]

  • PubMed. Hydrolysis of disulfide bonds in weakly alkaline media. II. Bovine serum albumin dimer. [Link]

  • National Center for Biotechnology Information. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. [Link]

  • MySkinRecipes. This compound. [Link]

  • Texas A&M University-Commerce. Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. [Link]

  • U.S. Environmental Protection Agency. SW-846 Test Method 3660B: Sulfur Cleanup. [Link]

  • Organic Syntheses. Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. [Link]

  • R&D Laboratory Equipment. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • YouTube. 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. [Link]

  • Semantic Scholar. Degradation of protein disulphide bonds in dilute alkali. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. [Link]

  • Centers for Disease Control and Prevention. Decontamination of Laboratory Equipment. [Link]

  • National Center for Biotechnology Information. Bleach Activates A Redox-Regulated Chaperone by Oxidative Protein Unfolding. [Link]

  • National Center for Biotechnology Information. Quantification of Thiols and Disulfides. [Link]

  • ResearchGate. Sulphide Removal from Sewage Wastewater by Oxidation Technique. [Link]

  • National Digital Library of Theses and Dissertations in Taiwan. Intermittent Contact Oxidation Process for Sulfide Removal. [Link]

  • Journal of Engineering & Processing Management. SULFIDE OXIDATION IN TANNERY WASTEWATER WITH H2O2. [Link]

  • ResearchGate. (PDF) Oxidation, coagulation and filtration processes for the removal of sulfides and organic matter from the effluents of a tannery. [Link]

Sources

Mastering the Safe Handling of Bis(2,2-diethoxyethyl) Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and organic synthesis, the precise and safe handling of specialized reagents is paramount. Bis(2,2-diethoxyethyl) Disulfide, a key organosulfur compound, offers unique properties but demands a comprehensive understanding of its safe handling, use, and disposal. This guide moves beyond generic safety data sheets to provide an in-depth, procedural framework rooted in established safety principles and practical laboratory experience. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and confidence.

Understanding the Hazard: More Than Just Skin Deep

This compound is classified as a substance that requires careful handling primarily due to the potential for skin and eye irritation upon direct contact.[1] While safety data sheets may not list it as acutely toxic, the causality of concern with organosulfur compounds lies in their ability to interact with biological systems. The disulfide bond can be reactive, and prolonged or repeated exposure may lead to sensitization or other adverse effects. Therefore, our primary directive is the prevention of any direct contact.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is not merely a checklist but a dynamic, risk-based approach. The following details the essential PPE and the scientific rationale for each selection when handling this compound.

Hand Protection: The Critical Barrier

The most probable route of exposure is through dermal contact. Therefore, the selection of appropriate gloves is the most critical decision in your PPE ensemble.

Primary Recommendation: Nitrile Gloves

Nitrile rubber gloves are recommended for handling this compound.[1][2] This recommendation is based on nitrile's proven resistance to a broad range of organic compounds, including those with ether and sulfur linkages.[2][3] Unlike latex, nitrile offers superior protection against chemical splashes and does not pose a risk to individuals with latex allergies.[1]

Data-Driven Glove Selection:

Glove MaterialRecommendation for this compoundRationale
Nitrile Rubber Primary Choice Excellent resistance to a wide range of organic chemicals, good puncture resistance.[1][2][3]
Neoprene Acceptable Alternative Good resistance to acids, bases, and some organic solvents.
Butyl Rubber Not Typically Necessary Recommended for highly corrosive acids and ketones, which are not the primary hazards here.
Latex Not Recommended Poor chemical resistance to many organic compounds and potential for allergic reactions.[1]
Vinyl Not Recommended Poor chemical resistance and prone to punctures.

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Immediate Replacement: If a glove comes into contact with the disulfide, it must be removed and replaced immediately.[4] Assume that breakthrough can occur, and do not rely on the glove for prolonged protection after a splash.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes

Direct contact with the eyes can cause serious irritation.[5]

  • Safety Glasses with Side Shields: For handling small quantities (e.g., microliters to a few milliliters) on an open bench, this is the minimum requirement.

  • Chemical Splash Goggles: When transferring larger volumes or if there is a higher risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of a splash, such as during a reaction quench or when transferring large quantities.

Protective Clothing: The Final Barrier

A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: A Precautionary Measure

Under standard laboratory conditions with adequate ventilation (i.e., in a certified chemical fume hood), respiratory protection is not typically required. However, if you are working in an area with poor ventilation or if there is a potential for aerosolization, a respirator may be necessary. In such cases, a risk assessment should be conducted to determine the appropriate type of respirator and cartridge.

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Task Define Task: - Small scale transfer (<10mL) - Large scale reaction (>100mL) - Potential for aerosolization Gloves Hand Protection: - Single Nitrile Gloves (min.) - Double Nitrile Gloves (recommended) Task->Gloves Dermal Contact Risk Eye Eye/Face Protection: - Safety Glasses (min.) - Goggles (splash risk) - Face Shield (high splash risk) Task->Eye Splash Risk Clothing Protective Clothing: - Lab Coat (min.) - Chemical Apron (splash risk) Task->Clothing Body Exposure Risk Respiratory Respiratory Protection: - Not required in fume hood - Assess if poor ventilation Task->Respiratory Inhalation Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: From Benchtop to Waste

A meticulous operational plan ensures safety at every stage of handling.

Engineering Controls: Your Primary Defense

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure and contain any potential spills.

Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • Dispense the liquid carefully to avoid splashing.

    • Use a properly calibrated pipette or syringe for accurate and safe transfer.

    • If transferring from a larger container, do so slowly and with a stable setup.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Conduct reactions in a well-ventilated fume hood.

    • Use a stirrer to ensure smooth reaction conditions and prevent localized heating.

  • Post-Reaction:

    • Quench reactions carefully, especially if exothermic processes are possible.

    • Allow the reaction mixture to cool to room temperature before workup.

Disposal Plan: A Responsible Conclusion

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Do not dispose of this compound or its waste down the drain.[6]

Waste Segregation: The First Step

All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Stream: This compound should be considered a non-halogenated organic solvent waste.

  • Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure screw cap.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Step-by-Step Disposal Protocol
  • Collection:

    • Collect all waste, including reaction residues, contaminated solvents from cleaning glassware, and any contaminated disposable materials (e.g., pipette tips, weighing boats), in the designated waste container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.

    • Ensure the storage area is well-ventilated.

  • Treatment (if applicable and permissible):

    • While in-lab treatment of hazardous waste is highly regulated, a general principle for the treatment of organosulfur compounds is oxidation. Small quantities of thiols and sulfides can be oxidized to less odorous and often less toxic sulfonic acids using sodium hypochlorite (bleach).[7] However, this should only be performed by trained personnel following a validated and approved institutional protocol. For this compound, this is not a standard recommendation without further study.

  • Pickup and Disposal:

    • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not mix different waste streams in the same container.

Chemical Waste Disposal Workflow

Disposal_Workflow Start Waste Generation (Residues, Contaminated Solvents) Segregate Segregate Waste (Non-Halogenated Organic) Start->Segregate Container Select Appropriate Container (HDPE or Glass, Screw Cap) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name) Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Pickup Arrange for EHS Pickup (Full Container) Store->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while flushing.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Spill:

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of yourself and your colleagues.

References

  • S&G Gloves. (2023, June 25). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Ansell. (n.d.). Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. CP Lab Safety. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves. Retrieved from [Link]

  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus.... Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • YouTube. (2022, June 27). Neutralizing LOS mix, Liver of Sulphur disposal, Jewelry tutorials. Retrieved from [Link]

  • Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • Open Government Program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.